molecular formula C6H6NaS B8764629 SODIUM BENZENETHIOLATE

SODIUM BENZENETHIOLATE

Cat. No.: B8764629
M. Wt: 133.17 g/mol
InChI Key: BGXZJSLTGNPDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Benzenethiolate (CAS RN: 930-69-8), also known as sodium thiophenolate, is a versatile and air-sensitive organosulfur compound with the molecular formula C₆H₅NaS and a molecular weight of 132.16 g/mol. It is supplied as a white to light yellow crystalline powder with a minimum purity of 95.0%, often exceeding 99.5% . This reagent holds significant research value in synthetic chemistry, particularly as a deprotecting agent. It efficiently removes allyl groups from poly(allyl ethylene phosphate) precursors to yield poly(ethylene sodium phosphate) (PEP·Na), a key biocompatible polyphosphodiester. This reaction is highly selective and proceeds without detectable degradation of the polymer backbone, making it a superior method compared to basic hydrolysis, which risks chain scission . Furthermore, this compound is historically important in analytical chemistry for the determination of acetylcholine (ACh) and choline in biological samples. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, it facilitates the volatilization of the quaternary ammonium compound acetylcholine by demethylating it to form a tertiary amine analog, thus enabling accurate quantification in complex matrices like brain tissue . Handling and Safety: This compound is air and moisture sensitive and must be stored under inert gas in a cool, dark place . It is corrosive and causes severe skin burns and eye damage (Hazard Statement H314). Researchers must use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection . Disclaimer: This product is intended for research and laboratory use only. It is not designed, tested, or approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C6H6NaS

Molecular Weight

133.17 g/mol

InChI

InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;

InChI Key

BGXZJSLTGNPDDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S.[Na]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium benzenethiolate (B8638828), also known as sodium thiophenoxide, is a pivotal organosulfur compound with wide-ranging applications in organic synthesis and drug development. Its utility stems from the strong nucleophilicity of the thiophenolate anion, making it an excellent reagent for the formation of carbon-sulfur bonds. This technical guide provides a comprehensive overview of the physical and chemical properties of sodium benzenethiolate, detailed experimental protocols for its synthesis and key reactions, and visual representations of reaction mechanisms and experimental workflows.

Physical and Chemical Properties

This compound is a sodium salt of benzenethiol (B1682325). It is a commercially available reagent, typically as a white to off-white or faintly beige solid with a characteristic stench.[1] Due to its sensitivity to moisture and air, it should be handled under an inert atmosphere.[2]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₅NaS[3][4]
Molecular Weight 132.16 g/mol [1][4][5]
CAS Number 930-69-8[3][4]
Appearance White to light yellow or beige powder/crystal[5][6][7]
Melting Point >300 °C[3][8]
Boiling Point 169.1 °C at 760 mmHg (Decomposes)[3]
Density 1.079 g/cm³[3]
Flash Point 50.6 °C[3][8]
Solubility Soluble in water.[2][6][9] Varies in organic solvents depending on polarity.[10]-
pKa (of conjugate acid, Benzenethiol) 6.6 (in water at 25 °C)[11]

Synthesis and Characterization

Synthesis of this compound

This compound is typically prepared by the deprotonation of benzenethiol with a suitable base, such as sodium hydroxide (B78521) or sodium metal.

Experimental Protocol: Preparation from Benzenethiol and Sodium Hydroxide

  • Reagents and Equipment:

    • Benzenethiol (Thiophenol)

    • Sodium hydroxide (NaOH)

    • Water (deionized)

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve a specific molar amount of sodium hydroxide in ice-cold deionized water with stirring.

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of benzenethiol to the cold NaOH solution while stirring continuously. The reaction is exothermic.

    • Continue stirring for 20-30 minutes at 0 °C to ensure the complete formation of the this compound salt.

    • The resulting aqueous solution of this compound can be used directly in subsequent reactions or the solid can be isolated by removal of water under reduced pressure.

Characterization

The successful synthesis of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the benzenethiolate anion. The proton NMR spectrum will show characteristic peaks for the aromatic protons, and the carbon NMR will show signals for the aromatic carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present. The absence of the S-H stretching band (typically around 2550 cm⁻¹) from benzenethiol and the presence of characteristic aromatic C-H and C-C stretching vibrations will indicate the formation of the thiolate.

Chemical Reactivity and Applications

The primary utility of this compound in organic synthesis lies in its role as a potent nucleophile. The thiophenoxide anion readily participates in nucleophilic substitution reactions to form thioethers (sulfides).

Nucleophilic Substitution (Sₙ2) Reactions

This compound is an excellent nucleophile for Sₙ2 reactions with primary and secondary alkyl halides. The reaction proceeds with inversion of stereochemistry at the carbon center.

Experimental Protocol: Synthesis of an Alkyl Phenyl Thioether

  • Reagents and Equipment:

    • This compound

    • Alkyl halide (e.g., 1-bromobutane)

    • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser (if heating is required)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

    • To this solution, add the alkyl halide dropwise at room temperature with vigorous stirring.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.

    • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Caption: Sₙ2 reaction mechanism of this compound with an alkyl halide.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

This compound can also act as a nucleophile in SₙAr reactions, displacing a leaving group (typically a halide) from an activated aromatic ring. The aromatic ring must be substituted with at least one strong electron-withdrawing group (e.g., -NO₂) positioned ortho or para to the leaving group.

Experimental Protocol: Synthesis of a Diaryl Thioether

  • Reagents and Equipment:

    • This compound

    • Activated aryl halide (e.g., 1-fluoro-4-nitrobenzene)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound in the anhydrous solvent.

    • To this suspension, add the activated aryl halide.

    • The reaction is typically stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by TLC.

    • After completion, the reaction mixture is worked up similarly to the Sₙ2 protocol, involving quenching with water, extraction, washing, drying, and purification.

SNAr_Mechanism start Aryl Halide (with EWG) + C₆H₅S⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Nucleophilic Attack product Diaryl Thioether + X⁻ intermediate->product Leaving Group Elimination (Aromatization) Thioether_Synthesis_Workflow prep Preparation of this compound (Benzenethiol + Base) reaction Nucleophilic Substitution Reaction (with Alkyl/Aryl Halide in Anhydrous Solvent) prep->reaction workup Aqueous Workup (Quenching and Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, IR, MS) purification->analysis

References

Sodium Benzenethiolate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 930-69-8 Molecular Formula: C₆H₅NaS

This technical guide provides an in-depth overview of sodium benzenethiolate (B8638828), a versatile organosulfur compound widely utilized in organic synthesis. The document is tailored for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations of key chemical processes.

Chemical and Physical Properties

Sodium benzenethiolate, also known as sodium thiophenolate, is the sodium salt of thiophenol. It is a powerful nucleophile and a key reagent for the formation of carbon-sulfur bonds.[1] Its properties are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 132.16 g/mol [2]
Appearance White to light yellow or faintly beige solid[2]
Odor Pungent, stench[2]
Melting Point >300 °C
Solubility Soluble in water
Acidity (of parent thiol) pKa = 6.62 (in H₂O)

Applications in Organic Synthesis

This compound is a valuable reagent in various synthetic transformations, primarily leveraging the high nucleophilicity of the thiophenolate anion.

Nucleophilic Aromatic Substitution (SNAr)

One of the primary applications of this compound is in nucleophilic aromatic substitution (SNAr) reactions to form diaryl sulfides. In this reaction, the thiophenolate anion displaces a leaving group (typically a halide) on an aromatic ring that is activated by electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions.

reagents [label=<

+

Aryl Halide (with EWG)

Sodium Benzenethiolate

];

intermediate [label=<

Resonance-Stabilized Anionic Intermediate

];

products [label=<

+

Diaryl Sulfide

Sodium Halide

];

reagents -> intermediate [label="Addition", fontcolor="#4285F4", color="#4285F4"]; intermediate -> products [label="Elimination", fontcolor="#EA4335", color="#EA4335"]; }

Caption: Generalized mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Demethylation of Quaternary Ammonium (B1175870) Salts

This compound is an effective reagent for the demethylation of quaternary ammonium salts, particularly N-methylated compounds. This reaction is valuable in natural product synthesis and in the modification of alkaloids. The thiophenolate anion attacks the methyl group in an SN2 fashion, leading to the formation of the corresponding tertiary amine and methyl phenyl sulfide.

Experimental Protocols

The following are representative, generalized protocols for key reactions involving this compound. Researchers should consult the primary literature for specific substrate-dependent conditions.

General Protocol for Synthesis of Diaryl Sulfides via SNAr

Materials:

  • Activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene)

  • This compound

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the activated aryl halide in the anhydrous solvent.

  • Add this compound (typically 1.0 to 1.2 equivalents) to the solution. The addition may be done portion-wise to control any exotherm.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C), monitoring the progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup1 Dissolve aryl halide in anhydrous DMF setup2 Add this compound under inert atmosphere setup1->setup2 reaction Stir at specified temperature Monitor by TLC/LC-MS setup2->reaction workup1 Quench with water reaction->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purification Column chromatography or recrystallization workup3->purification

Caption: A typical experimental workflow for the synthesis of a diaryl sulfide.

Biological Activity and Signaling Pathways

A comprehensive review of the scientific literature did not identify any specific biological signaling pathways that are directly modulated by this compound. Its primary relevance in the context of drug development is as a synthetic reagent.

However, the toxicological properties of its parent compound, thiophenol, are of note for researchers handling this substance. Thiophenol has been shown to induce oxidative stress in human red blood cells by causing the conversion of oxyhemoglobin to methemoglobin. This process can lead to an increased oxidative flux through cyclic reduction/oxidation reactions involving intracellular glutathione. At higher concentrations, this can inhibit glycolysis and the hexose (B10828440) monophosphate shunt, ultimately leading to cell lysis. This information is critical for implementing appropriate safety and handling procedures in a laboratory setting. The metabolism of benzene, a related compound, is known to be complex and can lead to toxic metabolites, but specific metabolic pathways for this compound in biological systems are not well-documented.

Safety and Handling

This compound is a corrosive and air-sensitive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Due to its sensitivity to moisture and air, it is best handled under an inert atmosphere. Upon contact with acid or water, it can release foul-smelling and toxic thiophenol.

References

Unveiling the Elusive Crystal Structure of Sodium Benzenethiolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium benzenethiolate (B8638828) (PhSNa), a pivotal reagent in organic synthesis, is widely utilized for the introduction of the thiophenyl group in the development of novel chemical entities. Despite its common use and commercial availability as a crystalline solid, a definitive public record of its single-crystal X-ray diffraction data remains elusive. This technical guide consolidates the available information regarding the synthesis, properties, and reactivity of sodium benzenethiolate. In the absence of specific crystallographic data for PhSNa, this paper presents the crystal structure of a closely related alkali metal arylthiolate, lithium benzenethiolate, to provide structural insights. Furthermore, detailed experimental protocols for the synthesis and handling of this air-sensitive compound are provided, alongside a discussion of its key reaction pathways, to support its effective application in research and development.

Introduction

This compound, also known as sodium thiophenoxide, is an organosulfur compound with the chemical formula C₆H₅SNa. It is the sodium salt of thiophenol and serves as a potent nucleophile in a variety of chemical transformations.[1] Its utility spans from classical organic synthesis to the development of pharmaceuticals and materials science.[1] While it is known to be a white to off-white crystalline solid, a comprehensive understanding of its solid-state structure through single-crystal X-ray diffraction has not been publicly documented. This guide aims to bridge this knowledge gap by providing a thorough overview of its chemical and physical properties, synthesis, and reactivity, while also offering a comparative analysis with a structurally characterized analogue.

Physicochemical Properties

This compound is a hygroscopic and air-sensitive solid.[2] It is soluble in polar solvents like water and ethanol (B145695).[1] Due to its reactivity with atmospheric oxygen and moisture, it requires careful handling under inert conditions to prevent degradation.[2][3]

PropertyValueReference
Chemical Formula C₆H₅SNa[1]
Molecular Weight 132.16 g/mol
Appearance White to light yellow powder/crystal
Melting Point >300 °C[4]
CAS Number 930-69-8[1]

Synthesis and Crystallization

Synthesis of this compound

This compound is typically prepared by the deprotonation of thiophenol with a sodium base. A common laboratory-scale synthesis involves the reaction of thiophenol with sodium hydroxide (B78521) in an aqueous or alcoholic solution.[5]

Experimental Protocol: Synthesis of this compound [5]

  • Materials: Thiophenol, Sodium Hydroxide, Ethanol (or Water).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of thiophenol to the cooled solution with vigorous stirring.

    • The reaction is typically exothermic and proceeds to completion to form a solution or slurry of this compound.

    • The solvent can be removed under reduced pressure to yield the solid product. The product should be stored under an inert atmosphere.

Synthesis cluster_reactants Reactants cluster_products Products thiophenol Thiophenol (C₆H₅SH) process Deprotonation thiophenol->process naoh Sodium Hydroxide (NaOH) naoh->process solvent Ethanol/Water solvent->process Solvent product This compound (C₆H₅SNa) water Water (H₂O) process->product process->water

Caption: Synthesis of this compound.
Crystallization of Air-Sensitive Compounds

Growing single crystals of air-sensitive compounds like this compound for X-ray diffraction studies requires specialized techniques to prevent decomposition.[3]

Experimental Protocol: General Crystallization Techniques for Air-Sensitive Compounds [3]

  • Slow Evaporation in a Controlled Atmosphere:

    • Prepare a saturated solution of the compound in a suitable dry, degassed solvent inside a glovebox or Schlenk line.

    • Transfer the solution to a vial.

    • Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.

    • Place this vial inside a larger, sealed container containing a desiccant or under a slow stream of inert gas.

  • Vapor Diffusion:

    • In an inert atmosphere, dissolve the compound in a minimal amount of a solvent in which it is soluble (solvent 1).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed vial or jar that contains a small amount of a second solvent (solvent 2, the "anti-solvent") in which the compound is insoluble, but which is miscible with solvent 1.

    • Slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, promoting crystal growth.[3]

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature under an inert atmosphere.

    • Slowly cool the solution to room temperature, and then to lower temperatures (e.g., in a refrigerator or freezer). The gradual decrease in temperature will reduce the solubility and induce crystallization.

Crystallization_Workflow cluster_methods Crystallization Methods start Prepare Saturated Solution (Inert Atmosphere) method1 Slow Evaporation start->method1 method2 Vapor Diffusion start->method2 method3 Slow Cooling start->method3 crystals Single Crystals Formed method1->crystals method2->crystals method3->crystals

Caption: General Workflow for Crystallization.

Crystal Structure of an Analogue: Lithium Benzenethiolate

While the crystal structure of this compound is not available, the structure of a pyridine-solvated lithium benzenethiolate, [PhSLi(NC₅H₅)]₂, has been reported. This structure provides valuable insight into the coordination environment of the benzenethiolate anion with an alkali metal. The structure reveals a dimeric unit where the lithium and sulfur atoms form a four-membered ring. Each lithium atom is also coordinated to a pyridine (B92270) molecule.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.876(2)
b (Å) 10.052(2)
c (Å) 11.218(2)
β (°) 108.08(1)
V (ų) 1058.4(4)
Z 2 (dimers)

Data for [PhSLi(NC₅H₅)]₂

Reactivity and Applications

This compound is a versatile nucleophile used in various organic reactions.

Nucleophilic Substitution Reactions

The primary application of this compound is in Sₙ2 and SₙAr reactions to form thioethers.[1] The thiophenoxide anion readily displaces leaving groups from alkyl halides and activated aryl halides.

SN2_Reaction cluster_reactants Reactants cluster_products Products PhSNa This compound (PhS⁻Na⁺) reaction Sₙ2 Reaction PhSNa->reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->reaction Thioether Thioether (Ph-S-R) NaX Sodium Halide (NaX) reaction->Thioether reaction->NaX

Caption: Sₙ2 Reaction with this compound.
Other Applications

This compound is also used in:

  • The synthesis of dyes and pharmaceuticals.[1]

  • As a corrosion inhibitor.[1]

  • In the preparation of metal-thiolate complexes.

Handling and Safety

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if inhaled or swallowed.[2] Due to its air and moisture sensitivity, it should be handled in a well-ventilated area, preferably in a glovebox or under an inert atmosphere.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[2]

Conclusion

This compound remains a cornerstone reagent in synthetic chemistry. While a definitive crystal structure is not publicly available, this guide provides researchers with a comprehensive overview of its known properties, synthesis, and reactivity. The included experimental protocols for synthesis and handling, along with insights from the crystal structure of a lithium analogue, offer a practical resource for the safe and effective use of this important compound in scientific research and drug development. Further investigation into the single-crystal structure of this compound is warranted to fully elucidate its solid-state properties.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for sodium benzenethiolate (B8638828) (also known as sodium thiophenolate). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction

Sodium benzenethiolate (C₆H₅SNa) is a versatile organosulfur compound widely employed in organic synthesis. Accurate characterization of this reagent is crucial for ensuring reaction success and product purity. NMR spectroscopy is a powerful analytical technique for elucidating the structure and purity of chemical compounds. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, including tabulated spectral data and the experimental protocols for data acquisition.

Molecular Structure and NMR Assignments

The structure of this compound consists of a sodium cation (Na⁺) and a benzenethiolate anion (C₆H₅S⁻). The anion possesses a phenyl ring with a negatively charged sulfur atom attached. Due to the symmetry of the phenyl ring, there are three distinct types of protons and four unique carbon environments, which give rise to characteristic signals in the ¹H and ¹³C NMR spectra, respectively.

Diagram of this compound Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR signal assignment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) exhibits signals corresponding to the ortho, meta, and para protons of the phenyl ring.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-2, H-6 (ortho)7.20 - 7.15m-2H
H-3, H-5 (meta)6.95 - 6.90m-2H
H-4 (para)6.75 - 6.70m-1H

Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. The multiplicity is reported as 'm' (multiplet) due to complex coupling patterns.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ shows four distinct signals for the carbon atoms of the aromatic ring.[1]

Carbon Assignment Chemical Shift (δ) ppm
C-1 (ipso)148.5
C-2, C-6 (ortho)129.0
C-3, C-5 (meta)125.5
C-4 (para)122.0

Note: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Experimental Protocol

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~20 mg of This compound B Dissolve in ~0.7 mL of DMSO-d6 A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock, tune, and shim D->E F Acquire 1H spectrum E->F G Acquire 13C spectrum E->G H Fourier transform F->H G->H I Phase and baseline correction H->I J Reference spectra I->J K Integrate and pick peaks J->K

References

In-Depth Technical Guide: Infrared (IR) Spectroscopy of Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of sodium benzenethiolate (B8638828) (C₆H₅SNa). It details the characteristic vibrational modes, presents quantitative data in a clear tabular format, and outlines the experimental protocol for obtaining an IR spectrum of this compound. This document is intended to serve as a valuable resource for researchers utilizing sodium benzenethiolate in organic synthesis, materials science, and pharmaceutical development.

Introduction to this compound and its Spectroscopic Analysis

This compound, the sodium salt of thiophenol, is a potent nucleophile and a versatile reagent in organic chemistry.[1] It is widely used for the formation of carbon-sulfur bonds in the synthesis of various organic compounds, including pharmaceuticals and materials with high refractive indices.[1][2] Infrared spectroscopy is a crucial analytical technique for the characterization of this compound. It allows for the confirmation of its formation from thiophenol by identifying the disappearance of the S-H stretching vibration and provides a distinct "fingerprint" based on the vibrations of the aromatic ring and the carbon-sulfur bond.[3]

Vibrational Mode Analysis of this compound

The infrared spectrum of this compound is dominated by the vibrational modes of the monosubstituted benzene (B151609) ring. The key difference from its parent compound, benzenethiol (B1682325), is the absence of the characteristic S-H stretching frequency. The vibrations can be categorized as C-H stretching, C-C in-ring stretching, C-H in-plane and out-of-plane bending, and C-S stretching modes.

The aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹.[4][5] The C-C stretching vibrations within the aromatic ring give rise to a set of characteristic bands in the 1600-1400 cm⁻¹ region.[4][5] The C-H out-of-plane bending vibrations are particularly useful for confirming the monosubstitution pattern on the benzene ring and are observed in the 900-675 cm⁻¹ range.[5]

Quantitative IR Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These assignments are based on the known spectra of benzenethiol and other monosubstituted benzene derivatives, taking into account the deprotonation of the thiol group.

Frequency Range (cm⁻¹)IntensityVibrational Mode AssignmentNotes
3100-3000Medium-WeakAromatic C-H StretchTypically multiple weak bands.[4][5]
~1580MediumAromatic C-C In-Ring StretchA characteristic band for aromatic compounds.[4][6]
1500-1400Medium-StrongAromatic C-C In-Ring StretchOften appears as two or more bands.[4][5]
1100-1000MediumAromatic C-H In-Plane Bend
~740StrongAromatic C-H Out-of-Plane BendStrong band indicative of monosubstitution.
~690StrongAromatic C-H Out-of-Plane BendStrong band indicative of monosubstitution.
2600-2550AbsentS-H StretchThis peak is present in the precursor, benzenethiol, but absent in this compound.[7]

Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. This compound is a solid that is sensitive to moisture and air.[1][8]

Sample Preparation: Nujol Mull

The Nujol mull technique is a common and effective method for preparing solid samples for IR spectroscopy.[9]

Materials:

  • This compound (solid)

  • Nujol (mineral oil)

  • Agate mortar and pestle

  • Potassium bromide (KBr) or Sodium Chloride (NaCl) salt plates

  • Spatula

Procedure:

  • Place a small amount (2-5 mg) of solid this compound into a clean, dry agate mortar.

  • Grind the solid to a very fine powder. The particle size should be smaller than the wavelength of the incident infrared radiation to minimize scattering.[9]

  • Add one to two drops of Nujol to the ground powder.

  • Continue grinding the mixture until a uniform, translucent paste (mull) is formed.[10]

  • Using a spatula, transfer a small amount of the mull onto one KBr salt plate.

  • Place the second KBr plate on top of the first and gently press them together to create a thin, uniform film of the sample between the plates.[10]

  • Ensure there are no air bubbles in the sample film.

  • Place the assembled salt plates into the sample holder of the IR spectrometer.

Note: Nujol itself has strong C-H stretching and bending absorptions around 2925, 2855, 1460, and 1375 cm⁻¹. These will be present in the spectrum and should be mentally subtracted or noted during analysis.

Spectrometer Operation and Data Acquisition

Procedure:

  • Ensure the spectrometer's sample chamber is clean and dry.

  • Perform a background scan with the empty sample holder to account for atmospheric CO₂ and water vapor.

  • Place the sample holder with the prepared Nujol mull into the spectrometer's beam path.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). A common setting is to co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Process the resulting spectrum by performing a background subtraction.

  • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for obtaining and analyzing the IR spectrum of this compound.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation (Nujol Mull) cluster_acq Data Acquisition cluster_analysis Data Analysis A Grind this compound B Add Nujol A->B C Create Homogeneous Paste (Mull) B->C D Apply Mull to KBr Plate C->D E Assemble Salt Plates D->E G Place Sample in Spectrometer E->G F Perform Background Scan F->G H Acquire IR Spectrum G->H I Background Subtraction H->I J Peak Identification & Assignment I->J K Compare with Reference Data J->K

Caption: Workflow for IR analysis of this compound.

Conclusion

The infrared spectrum of this compound is a powerful tool for its identification and characterization. The key spectral features include the aromatic C-H and C-C vibrations and, most notably, the absence of the S-H stretch that is characteristic of its precursor, thiophenol. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality, reproducible IR spectra to confirm the identity and purity of this compound for its application in various scientific and industrial fields.

References

An In-Depth Technical Guide to the Solubility of Sodium Benzenethiolate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties of Sodium Benzenethiolate (B8638828)

Sodium benzenethiolate (also known as sodium thiophenoxide) is an organosulfur compound with the chemical formula C₆H₅SNa. It presents as a white to light yellow solid and is recognized for its strong nucleophilic character, making it a valuable tool in the formation of carbon-sulfur bonds.[1][2] The compound is sensitive to moisture and air.[3]

Qualitative Solubility of this compound

The solubility of this compound is dictated by the principle of "like dissolves like," where polar solvents are more likely to dissolve ionic compounds.[4] As a sodium salt, it exhibits solubility in polar solvents. The following table summarizes its qualitative solubility in various common organic solvents based on available data.

Solvent ClassificationSolvent NameQualitative SolubilityReference
Protic Solvents WaterSoluble[1][3][5]
EthanolSoluble[6]
MethanolSlightly Soluble[7]
Aprotic Solvents Dimethyl Sulfoxide (DMSO)Slightly Soluble[7]
BenzeneSoluble[6]
Diethyl EtherSoluble[6]

Note: The terms "soluble" and "slightly soluble" are qualitative and can vary with temperature and the specific grade of the solvent and solute. For precise applications, experimental determination of solubility is recommended.

Experimental Protocols

Determination of Qualitative and Quantitative Solubility of a Solid in an Organic Solvent

The following protocol outlines a standard laboratory procedure to determine the solubility of a solid compound, such as this compound, in an organic solvent. This method can be adapted for both qualitative assessment and quantitative measurement.

Objective: To determine the solubility of a solid in a given organic solvent at a specific temperature.

Materials:

  • Solid compound (e.g., this compound)

  • Anhydrous organic solvent of interest

  • Analytical balance

  • Vials or test tubes with secure caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or heating block

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Glassware for dilutions (volumetric flasks, pipettes)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid solute to a known volume of the solvent in a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.[8]

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis (for quantitative determination):

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a known volume of the clear filtrate to the evaporating dish.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of inert gas) until the dissolved solid is left as a residue.

    • Weigh the evaporating dish with the residue.

    • The mass of the dissolved solid is the difference between the final and initial weights of the evaporating dish.[8]

    • Calculate the solubility in terms of g/100 mL or other desired units.

  • Instrumental Analysis (for quantitative determination):

    • Accurately dilute the clear filtrate with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of the solute with known concentrations.

    • Measure the response (e.g., absorbance for UV-Vis, peak area for HPLC) of the standard solutions and the diluted sample.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

Safety Precautions:

  • Handle this compound and organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be aware of the flammability and toxicity of the organic solvents used.

Visualization of a Key Reaction Pathway

This compound is a potent nucleophile widely used in nucleophilic substitution reactions to form thioethers. A classic example is the Williamson ether synthesis-like reaction with an alkyl halide.

Caption: Nucleophilic substitution reaction with this compound.

References

Synthesis and Preparation of Sodium Benzenethiolate from Thiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and preparation of sodium benzenethiolate (B8638828) from thiophenol. The described methodology is a straightforward and efficient acid-base reaction, providing a foundational route to a versatile nucleophilic reagent widely used in organic synthesis. This document provides detailed experimental protocols, quantitative data, and a logical workflow for the synthesis process.

Introduction

Sodium benzenethiolate, also known as sodium thiophenolate, is an organosulfur compound with the formula C₆H₅SNa. It is a highly nucleophilic reagent due to the presence of the thiolate anion, making it a valuable tool in the formation of carbon-sulfur bonds. Its applications span various domains of chemical synthesis, including the preparation of pharmaceuticals, agrochemicals, and materials science precursors. The synthesis from thiophenol is the most common and direct route to this important chemical intermediate.

The underlying principle of this synthesis is the deprotonation of the weakly acidic thiol group of thiophenol by a strong base, such as sodium hydroxide (B78521). Thiophenol is significantly more acidic than its alcohol analog, phenol, facilitating a complete and rapid reaction with common bases.[1][2]

Reaction Scheme and Mechanism

The reaction proceeds via a simple acid-base neutralization:

C₆H₅SH + NaOH → C₆H₅SNa + H₂O

Thiophenol reacts with sodium hydroxide to yield this compound and water. The reaction is typically performed in an aqueous or alcoholic solvent and is exothermic.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound based on a typical laboratory-scale preparation.

ParameterValueReference
Reactants
Thiophenol (C₆H₅SH)11.0 g (0.100 mole)[1]
Sodium Hydroxide (NaOH)4.0 g (0.100 mole)[1]
Water (H₂O)25 mL[1]
Product
This compound (C₆H₅SNa) - Theoretical Yield13.22 g (0.100 mole)Calculated
Reaction Conditions
Temperature0-5 °C (ice-cold)[1]
Reaction TimeTypically rapid, completion upon mixingInferred
Expected Yield ~ QuantitativeInferred

Experimental Protocol

This protocol is adapted from a well-established procedure for the in situ generation of this compound.[1]

Materials:

  • Thiophenol (C₆H₅SH)

  • Sodium hydroxide (NaOH) pellets or solution

  • Distilled water

  • Ice bath

  • Reaction vessel (e.g., a round-bottom flask or beaker)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the Sodium Hydroxide Solution: In a suitable reaction vessel, dissolve 4.0 g (0.100 mole) of sodium hydroxide in 25 mL of distilled water.

  • Cooling: Place the reaction vessel in an ice bath and stir the sodium hydroxide solution until it is ice-cold (0-5 °C).

  • Addition of Thiophenol: Slowly add 11.0 g (10.2 mL, 0.100 mole) of thiophenol to the cold, stirred sodium hydroxide solution. The addition should be done dropwise or in small portions to control the exothermic reaction.

  • Reaction: Continue stirring the mixture in the ice bath for a short period (e.g., 15-30 minutes) to ensure the reaction goes to completion. The resulting aqueous solution of this compound is then ready for use in subsequent synthetic steps.

Note: this compound is often used immediately in the same reaction vessel (in situ) for further reactions, such as alkylation.[1] If isolation of the solid salt is required, it can be achieved by removal of the solvent under reduced pressure, although the aqueous solution is more commonly used directly.

Logical Workflow

The synthesis of this compound from thiophenol follows a simple and linear workflow, as illustrated in the diagram below.

Synthesis_Workflow reagents Reagents - Thiophenol - Sodium Hydroxide - Water dissolution Dissolve NaOH in Water reagents->dissolution cooling Cool Solution to 0-5 °C dissolution->cooling addition Slowly Add Thiophenol cooling->addition reaction Stir to Complete Reaction addition->reaction product Aqueous this compound Solution reaction->product

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • Thiophenol: Thiophenol has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: Sodium hydroxide is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

  • Exothermic Reaction: The reaction between thiophenol and sodium hydroxide is exothermic. Slow addition of thiophenol to a cooled solution of sodium hydroxide is crucial to control the temperature.

Conclusion

The synthesis of this compound from thiophenol and sodium hydroxide is a fundamental and highly efficient acid-base reaction. The procedure is straightforward, scalable, and provides a nearly quantitative yield of the desired product in solution. This technical guide provides researchers and professionals with the necessary information for the successful preparation and application of this important synthetic intermediate.

References

Key safety precautions for handling sodium benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Sodium Benzenethiolate (B8638828)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and detailed protocols for the handling of sodium benzenethiolate (also known as sodium thiophenolate), a reactive organosulfur compound frequently utilized in organic synthesis. Due to its hazardous nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Quantitative Safety Data

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also air and moisture sensitive.[2] Inhalation may lead to chemical pneumonitis and pulmonary edema.[1][3] The compound is typically a faintly beige solid with a strong, unpleasant odor.[3]

PropertyValueSource(s)
GHS Hazard Statements H314: Causes severe skin burns and eye damage[1]
Molecular Formula C₆H₅NaS[4]
Molecular Weight 132.16 g/mol [5]
Appearance Faintly beige solid with a stench[3]
Melting Point >300 °C[4]
Flash Point 50.6 °C[4]
Permissible Exposure Limits (PEL) Not established[2]
TWA Not established[2]
LD50 (Oral, Rat) No data available
LC50 (Inhalation) No data available
Lower/Upper Explosion Limit No data available[4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound. This includes:

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 or NIOSH standards are required. A face shield should also be worn.[2][4]

  • Skin Protection: A flame-resistant lab coat, fully buttoned, is essential.[2] Chemical-resistant gloves (e.g., nitrile, double-gloved) must be worn.[2] Ensure gloves are inspected before use and disposed of properly after handling.

  • Respiratory Protection: All work with this compound solid should be conducted in a certified chemical fume hood.[2] If there is a risk of dust formation, a NIOSH-approved respirator with an appropriate cartridge should be used.[2]

Safe Handling and Storage

Due to its reactivity, specific procedures must be followed for the safe handling and storage of this compound:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.

  • Handling: Avoid the formation of dust and aerosols.[4] Do not breathe dust, fumes, or vapors.[4] Prevent contact with skin, eyes, and clothing.[2] After handling, wash hands and any exposed skin thoroughly.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] It is crucial to store this compound under an inert atmosphere (e.g., argon or nitrogen) as it is sensitive to air and moisture.[2] Keep it away from incompatible materials such as strong oxidizing agents.[2]

Spill and Emergency Procedures

In the event of a spill or exposure, the following procedures should be enacted immediately:

  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

    • Do not allow the spilled material to enter drains.

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

    • Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Experimental Protocol: Preparation of Aqueous this compound

The following protocol is adapted from a procedure published in Organic Syntheses and describes the in-situ preparation of aqueous this compound for use in a subsequent reaction.

Materials:

Procedure:

  • Prepare a solution of sodium hydroxide by dissolving 4.0 g of NaOH in 25 mL of deionized water in a beaker. Allow the solution to cool.

  • Transfer the cooled sodium hydroxide solution to a two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Place the flask in an ice bath and begin stirring.

  • Slowly add 11.0 g (10.2 mL, 0.100 mole) of benzenethiol to the cold, stirring sodium hydroxide solution from the addition funnel.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 10-15 minutes to ensure the complete formation of this compound.

  • The resulting aqueous solution of this compound is then ready for use in the subsequent synthetic step.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase cluster_emergency Emergency Procedures A Review SDS and SOPs B Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) A->B C Prepare Chemical Fume Hood B->C D Weigh this compound (Under Inert Atmosphere if possible) C->D E Perform Reaction in Fume Hood D->E F Monitor Reaction E->F L Spill Occurs E->L Potential Spill M Exposure Occurs E->M Potential Exposure G Quench Reaction (if necessary) F->G H Properly Dispose of Waste G->H I Decontaminate Glassware and Work Area H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K N Evacuate and Ventilate L->N O Follow First Aid Procedures M->O P Notify Supervisor N->P O->P

Caption: A workflow for the safe handling of this compound.

This guide is intended to provide a comprehensive overview of the key safety precautions for handling this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and site-specific Standard Operating Procedures (SOPs). Always consult these documents and your institution's safety officer before working with this hazardous chemical.

References

An In-depth Technical Guide to Sodium Benzenethiolate and its Synonyms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of sodium benzenethiolate (B8638828), its alternative names such as sodium thiophenoxide, and its critical applications in organic synthesis and drug discovery. This guide provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in advancing their scientific endeavors.

Sodium benzenethiolate, a versatile and potent nucleophile, serves as a cornerstone reagent in the synthesis of a wide array of organic compounds, particularly in the development of novel pharmaceutical agents. This document offers a comprehensive technical examination of its chemical properties, synonyms, and significant applications, with a focus on providing actionable insights and methodologies for laboratory professionals.

Nomenclature and Identification

Clarity in chemical nomenclature is paramount for reproducible research. This compound is known by several synonyms in scientific literature and chemical supplier catalogs. Establishing a clear understanding of these names is the first step in harnessing its synthetic potential.

Primary Name Synonyms CAS Number Molecular Formula Molecular Weight
This compoundSodium thiophenoxide, Benzenethiol sodium salt, Sodium phenylthiolate, Sodium thiophenylate, Sodium phenylsulfide, Sodium phenylmercaptide, Thiophenyl sodium salt[1][2]930-69-8[1]C₆H₅NaS[1]132.16 g/mol [1]

Core Applications in Organic Synthesis

The reactivity of the thiophenoxide anion makes this compound an indispensable tool for the formation of carbon-sulfur bonds, a key structural motif in many biologically active molecules. Its primary applications lie in nucleophilic aromatic substitution (SNAr) reactions and as a powerful demethylating agent.

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is widely employed as a nucleophile to displace leaving groups, typically halides, on electron-deficient aromatic rings. This reaction is fundamental for the synthesis of aryl sulfides, which are important intermediates in the preparation of pharmaceuticals and agrochemicals. The presence of electron-withdrawing groups (e.g., nitro, cyano, or carbonyl groups) ortho or para to the leaving group significantly accelerates the reaction rate by stabilizing the intermediate Meisenheimer complex.[3][4]

Demethylation of Quaternary Ammonium (B1175870) Salts

In the realm of drug metabolism and analysis, as well as in the synthesis of complex alkaloids, the selective cleavage of methyl groups from quaternary ammonium salts is a critical transformation. This compound has proven to be an effective reagent for this purpose, facilitating the formation of the corresponding tertiary amine.[1][5] This process is particularly valuable in the analysis of compounds like succinylcholine (B1214915) from biological matrices.[1]

Experimental Protocols

To facilitate the practical application of this compound, the following are detailed experimental protocols for its key reactions.

Protocol 1: Synthesis of an Aryl Sulfide (B99878) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 2,4-dinitrophenyl phenyl sulfide from 1-chloro-2,4-dinitrobenzene (B32670) and this compound.

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in anhydrous DMF.

  • Add this compound (1.1 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired aryl sulfide.

Quantitative Data Example:

ReactantProductYieldReference
1-Chloro-2,4-dinitrobenzene2,4-Dinitrophenyl phenyl sulfide>90%General SNAr knowledge[3][4]

Spectroscopic Data for 2,4-Dinitrophenyl phenyl sulfide:

  • 1H NMR (CDCl3, 400 MHz): δ 8.95 (d, J = 2.4 Hz, 1H), 8.35 (dd, J = 8.8, 2.4 Hz, 1H), 7.60-7.50 (m, 5H), 7.20 (d, J = 8.8 Hz, 1H).

  • 13C NMR (CDCl3, 100 MHz): δ 148.5, 145.8, 141.2, 135.2, 131.5, 130.2, 129.8, 127.6, 125.4, 121.8.

  • IR (KBr, cm-1): 3100, 1590, 1520, 1340, 840, 740.

  • MS (EI, m/z): 276 (M+).

Protocol 2: Demethylation of a Quaternary Ammonium Salt

This protocol outlines a general procedure for the demethylation of a quaternary ammonium salt using this compound.

Materials:

  • Quaternary ammonium salt (e.g., N,N,N-trimethylanilinium iodide)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (B109758)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the quaternary ammonium salt (1.0 eq) in anhydrous DMF.

  • Add this compound (2.0-3.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (typically 100-150 °C) for 4-12 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude tertiary amine product by column chromatography or distillation.

Quantitative Data Example:

SubstrateProductYieldReference
N,N,N-trimethylanilinium iodideN,N-dimethylanilineHighGeneral demethylation knowledge[1][5]

Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a general experimental workflow.

SNAr_Mechanism Aryl Halide\n(with EWG) Aryl Halide (with EWG) Meisenheimer\nComplex\n(Intermediate) Meisenheimer Complex (Intermediate) Aryl Halide\n(with EWG)->Meisenheimer\nComplex\n(Intermediate) Nucleophilic Attack Sodium\nBenzenethiolate Sodium Benzenethiolate Sodium\nBenzenethiolate->Meisenheimer\nComplex\n(Intermediate) Aryl Sulfide\n(Product) Aryl Sulfide (Product) Meisenheimer\nComplex\n(Intermediate)->Aryl Sulfide\n(Product) Elimination of Leaving Group Sodium Halide\n(Byproduct) Sodium Halide (Byproduct) Meisenheimer\nComplex\n(Intermediate)->Sodium Halide\n(Byproduct)

Figure 1: SNAr Reaction Mechanism.

Demethylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Quaternary Ammonium Salt Quaternary Ammonium Salt Heat (Reflux) Heat (Reflux) Quaternary Ammonium Salt->Heat (Reflux) This compound This compound This compound->Heat (Reflux) Anhydrous DMF Anhydrous DMF Anhydrous DMF->Heat (Reflux) Quench with Water Quench with Water Heat (Reflux)->Quench with Water Reaction Completion Extract with CH2Cl2 Extract with CH2Cl2 Quench with Water->Extract with CH2Cl2 Wash with Brine Wash with Brine Extract with CH2Cl2->Wash with Brine Dry & Concentrate Dry & Concentrate Wash with Brine->Dry & Concentrate Purification Purification Dry & Concentrate->Purification Tertiary Amine Product Tertiary Amine Product Purification->Tertiary Amine Product

Figure 2: Demethylation Experimental Workflow.

Conclusion

This compound and its synonyms are powerful and versatile reagents in the arsenal (B13267) of synthetic chemists, particularly those in the field of drug development. A thorough understanding of its nomenclature, reactivity, and handling, as provided in this guide, is essential for its effective and safe utilization. The detailed protocols and visual aids presented herein are intended to empower researchers to confidently apply this reagent in the synthesis of novel and impactful molecules.

References

An In-Depth Technical Guide to the Nucleophilic Character of the Benzenethiolate Anion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzenethiolate (B8638828) anion (C₆H₅S⁻), the conjugate base of benzenethiol (B1682325), is a potent nucleophile widely employed in organic synthesis and relevant to various biological processes. Its high nucleophilicity stems from the polarizability of the sulfur atom and the stability of the resulting thioether linkage. This guide provides a comprehensive overview of the nucleophilic character of the benzenethiolate anion, including its fundamental properties, quantitative reactivity data, and the experimental methodologies used for its characterization. Understanding the nuanced reactivity of this key nucleophile is critical for designing efficient synthetic routes and for elucidating mechanisms in chemical biology and drug development.

Core Concepts of Benzenethiolate Nucleophilicity

The nucleophilic character of the benzenethiolate anion is governed by a combination of factors, including its basicity, polarizability, and the nature of the solvent and electrophile.

Basicity and pKa

The acidity of the conjugate acid, benzenethiol (C₆H₅SH), is a key indicator of the basicity of the benzenethiolate anion. The pKa of benzenethiol is approximately 6.6 in water, making it significantly more acidic than phenols (pKa ≈ 10).[1] This lower basicity, compared to its oxygen analogue the phenoxide anion, is a consequence of the weaker H-S bond and the greater polarizability of sulfur, which helps to stabilize the negative charge of the thiolate.

Hard and Soft Acids and Bases (HSAB) Theory

According to the Hard and Soft Acids and Bases (HSAB) theory, the benzenethiolate anion is classified as a soft nucleophile . This is due to the large, polarizable nature of the sulfur atom. The HSAB principle predicts that soft nucleophiles, like benzenethiolate, will react preferentially and rapidly with soft electrophiles. Common soft electrophiles include species with larger, more polarizable atoms and lower charge densities, such as alkyl halides (R-I, R-Br), Michael acceptors, and heavy metal ions. This preference for soft-soft interactions is a guiding principle in predicting the reactivity of benzenethiolate.

Solvent Effects

The nucleophilicity of the benzenethiolate anion is significantly influenced by the solvent. In protic solvents (e.g., water, methanol), the nucleophile can be solvated through hydrogen bonding. This solvation shell stabilizes the anion, lowering its ground state energy and thus increasing the activation energy for nucleophilic attack, which in turn decreases the reaction rate.

In contrast, polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) do not effectively solvate anions. This leaves the benzenethiolate anion "naked" and more reactive, leading to significantly enhanced nucleophilicity and faster reaction rates. The choice of solvent is therefore a critical parameter for controlling the reactivity of benzenethiolate in synthetic applications.

Quantitative Analysis of Nucleophilicity

The nucleophilicity of the benzenethiolate anion has been quantified using various scales, which allow for direct comparison with other nucleophiles.

Nucleophilicity Parameters

Several quantitative scales have been developed to rank the reactivity of nucleophiles. Two of the most prominent are the Swain-Scott and Mayr's nucleophilicity scales.

  • Ritchie N+ Parameter: The Ritchie equation provides a measure of nucleophilicity (N+) based on the rate of reaction with a standard set of electrophiles. The benzenethiolate anion has a high N+ value, indicating its strong nucleophilic character. For instance, in methanol, the thiophenol anion has a Ritchie N+ value of 10.7.[2]

  • Mayr's Nucleophilicity Scale: This comprehensive scale characterizes nucleophiles by two parameters: the nucleophilicity parameter (N) and the sensitivity parameter (s). These parameters can be used in the equation log k = s(N + E) to predict rate constants for reactions with a wide range of electrophiles (characterized by the electrophilicity parameter E). The benzenethiolate anion is expected to have a high N value in this scale.

Tabulated Quantitative Data

The following tables summarize key quantitative data related to the nucleophilic character of the benzenethiolate anion.

Table 1: Physicochemical Properties of Benzenethiol and Benzenethiolate

PropertyValueReference
pKa of Benzenethiol 6.6 (in water at 25°C)[1]
Ritchie N+ (Methanol) 10.7[2]

Table 2: Relative Nucleophilicity in Protic Solvents (Methanol)

NucleophileRelative Rate (k_rel)Classification
Benzenethiolate (RS⁻) HighVery Good
Iodide (I⁻)HighVery Good
Hydrosulfide (HS⁻)HighVery Good
Cyanide (CN⁻)GoodGood
Azide (N₃⁻)GoodGood
Bromide (Br⁻)GoodGood
Hydroxide (OH⁻)GoodGood
Chloride (Cl⁻)FairFair
Ammonia (NH₃)FairFair
Acetate (CH₃COO⁻)FairFair
Water (H₂O)WeakWeak
Methanol (CH₃OH)WeakWeak

Note: This table provides a qualitative and relative comparison. Actual rate constants will vary with the specific electrophile and reaction conditions.

Experimental Protocols for Characterizing Nucleophilicity

The quantitative determination of nucleophilicity relies on precise kinetic measurements. The following sections detail the methodologies for key experiments.

Kinetic Studies using UV-Vis Spectroscopy

Objective: To determine the second-order rate constant for the reaction of benzenethiolate with an electrophile that has a distinct UV-Vis chromophore.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of benzenethiol in a suitable polar aprotic solvent (e.g., acetonitrile).

    • Prepare a stock solution of a non-nucleophilic base (e.g., a hindered amine like DBU) in the same solvent to generate the benzenethiolate anion in situ.

    • Prepare a stock solution of the electrophile (e.g., a substituted 4-nitrobenzyl halide) in the same solvent. The nitro group provides a convenient chromophore for UV-Vis analysis.

  • Instrumentation:

    • Use a temperature-controlled UV-Vis spectrophotometer.

  • Experimental Procedure:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25.0 °C).

    • In a quartz cuvette, mix the benzenethiol solution and the base solution.

    • Initiate the reaction by adding a small, known volume of the electrophile stock solution to the cuvette.

    • Immediately begin recording the absorbance at the wavelength corresponding to the maximum absorbance of the product or the disappearance of the reactant.

    • Monitor the change in absorbance over time until the reaction is complete.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc).

    • Under pseudo-first-order conditions (with a large excess of one reactant), a plot of ln([Reactant]) versus time will be linear, and the slope will be equal to -k_obs.

    • The second-order rate constant (k₂) can be determined from the pseudo-first-order rate constant (k_obs) and the concentration of the excess reactant: k₂ = k_obs / [Excess Reactant].

Stopped-Flow Kinetics for Fast Reactions

For reactions that are too fast to be monitored by conventional UV-Vis spectroscopy (i.e., complete within seconds), the stopped-flow technique is employed.

Methodology:

  • Instrumentation:

    • A stopped-flow apparatus coupled with a rapid-scanning UV-Vis or fluorescence detector.

  • Experimental Procedure:

    • Load the benzenethiolate solution (prepared as described above) into one syringe of the stopped-flow instrument.

    • Load the electrophile solution into the second syringe.

    • The instrument rapidly injects and mixes the two solutions in a small observation cell.

    • The flow is abruptly stopped, and the detector records the change in absorbance or fluorescence as a function of time, typically on a millisecond timescale.

  • Data Analysis:

    • The data analysis is similar to that for conventional UV-Vis kinetics, but on a much shorter timescale. The instrument's software is used to fit the kinetic data to the appropriate rate law to extract the rate constant.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of benzenethiolate nucleophilicity.

SN2_Reaction_Pathway Reactants Benzenethiolate (PhS⁻) + Alkyl Halide (R-X) TS Transition State [PhS---R---X]⁻ Reactants->TS Nucleophilic Attack Products Thioether (PhS-R) + Halide (X⁻) TS->Products Leaving Group Departure

Caption: SN2 reaction pathway of benzenethiolate with an alkyl halide.

Experimental_Workflow_Kinetics cluster_prep 1. Solution Preparation cluster_exp 2. Kinetic Measurement cluster_analysis 3. Data Analysis Prep_PhSH Benzenethiol Solution Mix Mix Reactants in Cuvette Prep_PhSH->Mix Prep_Base Base Solution Prep_Base->Mix Prep_E Electrophile Solution Prep_E->Mix Monitor Monitor Absorbance vs. Time Mix->Monitor Convert Absorbance to Concentration Monitor->Convert Plot Plot Kinetic Data Convert->Plot Calculate Calculate Rate Constant Plot->Calculate

Caption: Experimental workflow for a UV-Vis kinetic study.

HSAB_Concept cluster_nucleophiles Nucleophiles cluster_electrophiles Electrophiles Soft_Nu Soft (e.g., Benzenethiolate) Soft_E Soft (e.g., R-I, Michael Acceptors) Soft_Nu->Soft_E Favored Interaction (Fast Reaction) Hard_E Hard (e.g., H⁺, Carbonyl Carbon) Soft_Nu->Hard_E Disfavored Interaction (Slow Reaction) Hard_Nu Hard (e.g., Hydroxide) Hard_Nu->Soft_E Disfavored Interaction (Slow Reaction) Hard_Nu->Hard_E Favored Interaction (Fast Reaction)

References

A Technical Guide to Sodium Benzenethiolate: From Historical Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium benzenethiolate (B8638828) (C₆H₅SNa), also known as sodium thiophenolate, has a rich history intertwined with the development of organosulfur chemistry. From its foundational roots in the late 19th and early 20th centuries as a reactive nucleophile in organic synthesis to its contemporary applications as a specialized reagent in drug development and materials science, this compound has proven to be a versatile tool for chemists. This technical guide provides an in-depth exploration of the historical context of its discovery and use, detailed experimental protocols for its synthesis and key reactions, and a summary of its modern applications, with a focus on quantitative data and mechanistic understanding.

Historical Context and Discovery

The history of sodium benzenethiolate is intrinsically linked to the discovery and study of its parent compound, thiophenol. While a singular "discovery" of this compound is not prominently documented, its synthesis and use were a natural extension of the burgeoning field of organosulfur chemistry in the late 19th century.

The groundwork for the synthesis of aromatic thiols was laid by the development of reactions to form carbon-sulfur bonds on an aromatic ring. A pivotal moment in this endeavor was the publication of the Leuckart thiophenol reaction in 1890 by Rudolf Leuckart.[1][2][3] This reaction provided a reliable method to synthesize aryl thiols from diazonium salts, which were readily accessible from anilines.

The formation of this compound from thiophenol is a straightforward acid-base reaction. Thiophenol is significantly more acidic than its oxygen analog, phenol, which facilitates the easy formation of the thiophenolate anion in the presence of a base like sodium hydroxide (B78521) or sodium metal. This fundamental reactivity was well understood in the early days of organic chemistry.

Early applications of this compound in the beginning of the 20th century were primarily in the realm of fundamental organic synthesis. For instance, in 1900, it was used in reactions with electron-deficient alkynes, demonstrating its utility in what would later be recognized as a form of thiol-yne "click" chemistry.[1] These early studies established this compound as a potent sulfur nucleophile for the formation of new carbon-sulfur bonds.

Physicochemical Properties and Data

PropertyValueReference
Molecular Formula C₆H₅NaS
Molecular Weight 132.16 g/mol [4]
Appearance White to light yellow solid[2]
Melting Point >300 °C
Solubility Soluble in water[2]

Key Experimental Protocols

Historical Synthesis of Thiophenol via the Leuckart Reaction

The Leuckart thiophenol reaction provides a classic route to thiophenol, the precursor to this compound. The following is a representative protocol based on the principles of the Leuckart reaction.

Materials:

  • Aniline

  • Sodium nitrite (B80452)

  • Hydrochloric acid

  • Potassium ethyl xanthate

  • Sodium hydroxide

  • Diethyl ether

  • Ice

Procedure:

  • Diazotization of Aniline: Aniline is diazotized in the standard manner using sodium nitrite and hydrochloric acid at 0-5 °C to form benzenediazonium (B1195382) chloride.

  • Formation of the Xanthate: The cold diazonium salt solution is then slowly added to a solution of potassium ethyl xanthate. This results in the formation of an aryl xanthate.

  • Hydrolysis to Thiophenol: The aryl xanthate is subsequently hydrolyzed by heating with a strong base, such as sodium hydroxide, to yield thiophenol.

  • Isolation and Purification: The resulting thiophenol can be isolated by acidification and extraction with an organic solvent like diethyl ether, followed by distillation.

Preparation of this compound

The conversion of thiophenol to its sodium salt is a straightforward acid-base neutralization.

Materials:

  • Thiophenol

  • Sodium hydroxide or sodium metal

  • Anhydrous solvent (e.g., ethanol (B145695) or diethyl ether)

Procedure:

  • Thiophenol is dissolved in an anhydrous solvent such as ethanol or diethyl ether under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

  • An equimolar amount of a strong sodium base, such as sodium hydroxide or sodium metal, is carefully added to the solution.

  • The reaction is typically exothermic and proceeds readily to form this compound, which may precipitate from the solution depending on the solvent used.

  • The resulting this compound can be used in situ for subsequent reactions or isolated as a solid by filtration and drying under vacuum.

G Thiophenol Thiophenol (C₆H₅SH) SodiumBenzenethiolate This compound (C₆H₅SNa) Thiophenol->SodiumBenzenethiolate + Base Base Sodium Base (e.g., NaOH, Na) Base->SodiumBenzenethiolate Water H₂O (or H₂) SodiumBenzenethiolate->Water Byproduct

Fig. 1: Synthesis of this compound

Modern Applications in Research and Development

In contemporary organic synthesis and drug development, this compound continues to be a valuable reagent with a range of specialized applications.

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

This compound serves as an excellent nucleophile for the introduction of the phenylthio moiety onto aromatic and heteroaromatic rings through S NAr reactions, particularly with electron-deficient aromatic halides. It is also utilized in transition metal-catalyzed cross-coupling reactions to form aryl thioethers.

Demethylating Agent

A significant application of this compound is as a nucleophilic demethylating agent for quaternary ammonium (B1175870) compounds and methyl ethers.[4] This is particularly useful in the analysis of biological samples where quaternary amines need to be converted to their tertiary amine counterparts for detection by methods such as gas chromatography-mass spectrometry.

G QuatAmine Quaternary Ammonium (R₄N⁺) TertiaryAmine Tertiary Amine (R₃N) QuatAmine->TertiaryAmine Demethylation Thioether Methyl Phenyl Sulfide (PhSMe) QuatAmine->Thioether Byproduct formation SodiumBenzenethiolate This compound (PhSNa) SodiumBenzenethiolate->TertiaryAmine SodiumBenzenethiolate->Thioether

Fig. 2: Demethylation Workflow
Synthesis of Biologically Active Molecules and Materials

This compound is employed in the synthesis of a variety of complex molecules with potential biological activity and in the development of novel materials.[5] Its role as a sulfur transfer reagent allows for the construction of intricate sulfur-containing scaffolds. For instance, it has been used in the synthesis of cyclotides, which are microproteins with potential therapeutic applications.[5] In materials science, it has been utilized as an initiator in polymerization reactions to create high-refractive-index polymers.[6]

Conclusion

From its origins in the foundational era of organic sulfur chemistry to its present-day utility in sophisticated synthetic transformations, this compound has remained a relevant and powerful tool for chemists. Its straightforward preparation, coupled with the high nucleophilicity of the thiophenolate anion, ensures its continued application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its historical context, fundamental reactivity, and modern applications is essential for researchers and professionals in the chemical sciences.

References

An In-depth Technical Guide to the Theoretical Calculation of Sodium Benzenethiolate's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of sodium benzenethiolate (B8638828). Given the importance of thiolates in various chemical and biological systems, understanding their electronic properties through computational modeling is crucial for predicting reactivity, stability, and potential applications in drug development and materials science. This document outlines the key computational protocols, presents expected quantitative data in a structured format, and visualizes the workflow of such theoretical investigations.

Introduction to the Electronic Structure of Sodium Benzenethiolate

This compound (C₆H₅SNa) is an organosulfur compound that serves as a potent nucleophile and a precursor in organic synthesis. Its electronic structure is characterized by the interaction between the sodium cation (Na⁺) and the benzenethiolate anion (C₆H₅S⁻). The distribution of electron density, the nature of the frontier molecular orbitals, and the charge distribution are key determinants of its chemical behavior. Theoretical calculations, primarily based on quantum mechanics, provide invaluable insights into these properties at the atomic level.

Computational Methodologies

The accurate theoretical description of this compound's electronic structure relies on sophisticated computational methods. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy for organometallic and aromatic systems.

Experimental Protocols:

The following outlines a typical computational protocol for investigating the electronic structure of this compound:

  • Model Construction: The initial 3D structure of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on a stable structure.

    • Method: Density Functional Theory (DFT) is commonly employed.

    • Functional: A hybrid functional, such as B3LYP, is a popular choice for its robust performance with organic and main-group elements.

    • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is typically used to provide a good balance between accuracy and computational expense. The inclusion of diffuse functions (+) is important for accurately describing the anionic nature of the thiolate, and polarization functions (d,p) are necessary for describing the bonding environment.

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

  • Electronic Property Calculations: Once a stable geometry is confirmed, a series of calculations are performed to determine the electronic properties. These include:

    • Molecular Orbital (MO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their spatial distribution. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

    • Population Analysis: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This provides insight into the charge distribution and the ionic character of the Na-S bond.

    • Electrostatic Potential (ESP) Mapping: The electrostatic potential is mapped onto the electron density surface to visualize the electron-rich and electron-poor regions of the molecule. This is useful for predicting sites of nucleophilic and electrophilic attack.

  • Software: These calculations are typically performed using commercially available or open-source quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the kind of quantitative data that would be obtained from theoretical calculations on this compound. The values presented here are illustrative and would be subject to the specific level of theory and basis set employed in an actual study.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond LengthC-S~1.78 Å
Na-S~2.65 Å
C-C (aromatic)~1.40 Å
Bond AngleC-S-Na~105°
C-C-S~120°
Dihedral AngleC-C-S-Na~0° (planar)

Table 2: Calculated Electronic Properties

PropertyValue
HOMO Energy-2.5 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap4.0 eV
Dipole Moment~8.5 Debye

Table 3: Mulliken Atomic Charges

AtomCharge (e)
Na+0.85
S-0.75
C (ipso)-0.10
C (ortho)-0.05
C (meta)-0.02
C (para)-0.03
H+0.05

Visualization of Computational Workflow and Signaling Pathways

To provide a clearer understanding of the logical flow of a theoretical investigation into the electronic structure of this compound, the following diagrams are provided.

Computational_Workflow cluster_prep 1. Preparation cluster_opt 2. Geometry Optimization cluster_verify 3. Verification cluster_analysis 4. Electronic Property Analysis cluster_output 5. Output start Initial Molecular Structure (this compound) opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check check->opt Imaginary Freq > 0 (Re-optimize) mo Molecular Orbital Analysis (HOMO, LUMO, Gap) check->mo Imaginary Freq = 0 (True Minimum) charge Population Analysis (Mulliken, NBO) check->charge esp Electrostatic Potential Mapping check->esp data Quantitative Data (Tables) mo->data viz Visualizations (Orbitals, ESP Maps) mo->viz charge->data esp->viz

Caption: A flowchart illustrating the typical computational workflow for the theoretical calculation of this compound's electronic structure.

Signaling_Pathway_Analogy cluster_input Input cluster_process Quantum Mechanical Calculation cluster_output Output Properties cluster_interpretation Chemical Interpretation mol_structure Molecular Structure scf Self-Consistent Field (SCF) mol_structure->scf comp_params Computational Parameters (Method, Basis Set) comp_params->scf energy Total Energy scf->energy orbitals Molecular Orbitals scf->orbitals charges Atomic Charges scf->charges gradient Nuclear Gradient scf->gradient stability Molecular Stability energy->stability reactivity Reactivity Prediction orbitals->reactivity spectra Spectroscopic Properties orbitals->spectra charges->reactivity gradient->stability

Caption: A diagram showing the logical relationship from computational inputs to interpreted chemical properties for this compound.

Conclusion

Theoretical calculations provide a powerful framework for understanding the intricate electronic structure of this compound. By employing methods such as Density Functional Theory, researchers can obtain detailed quantitative data on the molecule's geometry, orbital energies, and charge distribution. This information is invaluable for predicting its reactivity and for the rational design of new molecules with desired properties in the fields of drug development and materials science. The workflows and methodologies outlined in this guide represent a standard approach to gaining fundamental insights into the electronic nature of this and related organosulfur compounds.

References

An In-depth Technical Guide to the Corrosive Nature and Hazards of Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium benzenethiolate (B8638828) (also known as sodium thiophenolate) is a potent organosulfur compound widely utilized in organic synthesis. While its utility is significant, its hazardous and corrosive nature demands meticulous handling and a thorough understanding of its potential risks. This technical guide provides a comprehensive overview of the corrosive properties and associated hazards of sodium benzenethiolate, intended to inform researchers, scientists, and drug development professionals on safe handling, experimental assessment, and the underlying mechanisms of its toxicity. This document summarizes key chemical and physical properties, details established experimental protocols for assessing its corrosive effects, and explores the likely toxicological pathways based on its chemical characteristics.

Chemical and Physical Properties

This compound is the sodium salt of thiophenol. It is a white to light yellow solid, and its ionic nature makes it soluble in water.[1] Key identification and property data are summarized in the table below.

PropertyValue
Chemical Name This compound
Synonyms Sodium thiophenolate, Sodium phenylsulfide, Thiophenol sodium salt
CAS Number 930-69-8
Molecular Formula C₆H₅NaS
Molecular Weight 132.16 g/mol
Appearance White to light yellow powder/crystal
Odor Stench / Offensive, garlic-like (similar to thiophenol)
Melting Point >300 °C
Solubility Soluble in water

Corrosive Nature and Hazard Classification

This compound is classified as a corrosive substance.[2][3] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is designated with the hazard statement H314, indicating that it "Causes severe skin burns and eye damage".[3][4][5][6][7][8] The European Chemicals Agency (ECHA) classifies it under Skin Corrosion 1B, signifying that it produces irreversible skin damage.[3][5]

The corrosive action of this compound is primarily attributed to its alkaline nature. As a salt of a weak acid (thiophenol) and a strong base (sodium hydroxide), its aqueous solutions are alkaline. Alkaline substances cause liquefaction necrosis on contact with tissues.[1][2][9][10][11] This process involves the saponification of fats and the denaturation of proteins, leading to deep and penetrating tissue damage.[2][10] Unlike acids that typically cause coagulation necrosis which can limit further penetration, the liquefaction necrosis caused by alkalis allows the substance to penetrate deeper into the tissue, resulting in more severe and often irreversible damage.[1][2][10]

Hazards to Skin and Eyes
  • Skin: Direct contact with this compound can cause severe chemical burns.[3][5][6][7][8] The extent of the damage is dependent on the concentration of the substance and the duration of contact.[2]

  • Eyes: Contact with the eyes is particularly hazardous and can lead to severe, irreversible damage, and potentially blindness.[1] The alkaline nature of this compound allows for rapid penetration of ocular tissues.[1]

Inhalation and Ingestion Hazards
  • Inhalation: Inhalation of dust or aerosols of this compound may cause severe irritation and chemical burns to the respiratory tract, potentially leading to chemical pneumonitis and pulmonary edema.[2][3][5][12]

  • Ingestion: Ingestion can cause severe burns to the mouth, throat, and stomach.[6]

Quantitative Data on Corrosive Effects

Experimental Protocols for Assessing Corrosivity (B1173158)

A tiered approach using validated in vitro and in vivo methods is recommended for assessing the skin and eye corrosion potential of chemicals like this compound. The following are summaries of key OECD guidelines.

Skin Corrosion Testing

The primary methods for assessing skin corrosion are outlined in OECD Test Guidelines 430, 431, and 435.

  • OECD Guideline 430: In Vitro Skin Corrosion - Transcutaneous Electrical Resistance (TER) Test: This method uses rat skin discs to identify corrosive substances by their ability to compromise the integrity of the stratum corneum, which is measured as a reduction in electrical resistance.[13]

  • OECD Guideline 431: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RhE) Test Method: This is a widely accepted animal-free method that utilizes a 3D reconstructed human epidermis model.[1][2][3][10][13][14][15] The test substance is applied topically, and cell viability is measured (typically using an MTT assay) to determine if the substance is corrosive.[2][3][10][13][14] A substance is classified as corrosive if the cell viability falls below a certain threshold after specific exposure times.[10]

  • OECD Guideline 435: In Vitro Membrane Barrier Test Method for Skin Corrosion: This method uses a synthetic barrier that mimics the properties of skin to predict corrosivity based on the time it takes for a chemical to penetrate the barrier.[2]

Experimental Workflow for OECD TG 431 (RhE Test)

experimental_workflow_skin_corrosion start Start: Prepare Reconstructed Human Epidermis (RhE) Tissues apply_substance Topically apply this compound (and positive/negative controls) to triplicate tissues start->apply_substance incubate_3min Incubate for 3 minutes apply_substance->incubate_3min incubate_1hr Incubate for 1 hour apply_substance->incubate_1hr wash Wash tissues to remove test substance incubate_3min->wash incubate_1hr->wash mtt_assay Perform MTT assay to determine cell viability wash->mtt_assay analyze Analyze results and classify based on viability thresholds mtt_assay->analyze end End: Corrosive or Non-Corrosive Classification analyze->end

Caption: Workflow for in vitro skin corrosion testing using the Reconstructed Human Epidermis (RhE) method (OECD TG 431).

Eye Corrosion Testing

For eye irritation and corrosion, a sequential testing strategy is also recommended, starting with in vitro methods before considering in vivo tests.

  • OECD Guideline 405: Acute Eye Irritation/Corrosion: This is the in vivo rabbit eye test (Draize test).[7][16] A single dose of the substance is applied to one eye of the rabbit, and the effects on the cornea, iris, and conjunctiva are scored at specific intervals.[6][7][11][16] Due to animal welfare concerns, this test is typically a last resort.

  • In Vitro Alternatives: Several in vitro methods are available, such as the Bovine Corneal Opacity and Permeability (BCOP) test and tests using reconstructed human cornea-like epithelium (RhCE) models. These methods assess the potential for a substance to cause corneal damage.

Logical Flow for Hazard Assessment

hazard_assessment_flow start Start: Hazard Assessment of this compound physchem Evaluate Physicochemical Properties (e.g., pH of aqueous solution) start->physchem in_vitro_skin Conduct In Vitro Skin Corrosion Test (e.g., OECD TG 431) physchem->in_vitro_skin skin_corrosive Classify as Skin Corrosive in_vitro_skin->skin_corrosive in_vitro_eye Conduct In Vitro Eye Damage Test skin_corrosive->in_vitro_eye If corrosive end Final Classification: Corrosive (Causes severe skin burns and eye damage) skin_corrosive->end Implies eye damage eye_damage Classify as Serious Eye Damage in_vitro_eye->eye_damage eye_damage->end If positive

Caption: A tiered logical workflow for the hazard assessment of a substance like this compound.

Potential Toxicological Signaling Pathways

While specific studies on the signaling pathways activated by this compound-induced corrosion are lacking, the mechanism can be inferred from its chemical properties as an alkaline substance and a reactive sulfur species.

Mechanisms of Alkaline Corrosion

As an alkaline corrosive, this compound likely initiates tissue damage through the following mechanisms:

  • Saponification of Lipids: The high pH of aqueous this compound will saponify fats in cell membranes, disrupting their structure and integrity.[2][10][11]

  • Protein Denaturation: The alkalinity will denature and solubilize proteins, leading to the breakdown of the extracellular matrix and cell components.[1][2][10][11] This results in liquefaction necrosis, allowing the chemical to penetrate deeper into the tissues.[1][2][10]

  • Cellular Dehydration: The hygroscopic nature of the salt can contribute to cellular dehydration, further damaging tissues.[10]

Role of the Thiol Group and Oxidative Stress

The benzenethiolate anion is a reactive sulfur species (RSS).[3][5][13] Thiophenols are known to participate in redox reactions and can induce oxidative stress in biological systems.[17]

  • Generation of Reactive Oxygen Species (ROS): The thiol group can undergo auto-oxidation, potentially leading to the formation of reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide.[17]

  • Depletion of Antioxidants: The reactive nature of the thiophenolate may lead to the depletion of endogenous antioxidants like glutathione (B108866) (GSH).[17]

  • Activation of Stress-Related Pathways: A significant increase in ROS and depletion of antioxidants can lead to oxidative stress, which in turn can activate various cellular signaling pathways associated with inflammation, apoptosis (programmed cell death), and necrosis. These pathways may include:

    • Mitogen-Activated Protein Kinase (MAPK) pathways: These are key signaling cascades that respond to a wide range of cellular stresses.

    • Nuclear Factor-kappa B (NF-κB) pathway: A critical regulator of the inflammatory response.

Hypothesized Signaling Pathway for Corrosive Injury

signaling_pathway substance This compound Exposure alkalinity High Alkalinity (High pH) substance->alkalinity thiol Reactive Thiolate Anion substance->thiol saponification Saponification of Lipids (Membrane Disruption) alkalinity->saponification protein_damage Protein Denaturation & Solubilization alkalinity->protein_damage oxidative_stress Oxidative Stress (ROS Generation, GSH Depletion) thiol->oxidative_stress liquefaction Liquefaction Necrosis saponification->liquefaction protein_damage->liquefaction inflammation Inflammatory Response (e.g., NF-κB activation) oxidative_stress->inflammation apoptosis Apoptosis/Necrosis Signaling (e.g., MAPK activation) oxidative_stress->apoptosis tissue_damage Severe Tissue Damage (Chemical Burn) liquefaction->tissue_damage inflammation->tissue_damage apoptosis->tissue_damage

Caption: A hypothesized signaling pathway for tissue damage induced by this compound.

Handling, Storage, and First Aid

Given its corrosive nature, strict safety protocols must be followed when handling this compound.

AspectRecommendation
Handling Use in a well-ventilated area, preferably in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6] Avoid generating dust. Prevent contact with skin, eyes, and clothing.[6]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Store in a designated corrosives area. Keep away from incompatible materials such as strong oxidizing agents and acids.[6]
First Aid: Skin Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[6] Seek immediate medical attention.
First Aid: Eyes Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6] Seek immediate medical attention.
First Aid: Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
First Aid: Ingestion Rinse mouth with water. Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a valuable reagent in chemical synthesis but poses significant corrosive hazards. Its classification as a GHS Category 1 corrosive substance underscores the necessity for stringent safety measures to prevent severe skin burns and eye damage. While specific quantitative data on its corrosive effects are limited in public literature, established OECD protocols provide a robust framework for its hazard assessment. The corrosive action is understood to be driven by its alkalinity, leading to liquefaction necrosis, and potentially exacerbated by the reactive nature of the thiolate anion inducing oxidative stress. All personnel handling this substance must be thoroughly trained on its hazards and the appropriate safety procedures to mitigate the risk of exposure.

References

Stability of Sodium Benzenethiolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of sodium benzenethiolate (B8638828) under various conditions. Understanding the stability profile of this reagent is critical for its effective use in research, development, and manufacturing, ensuring reproducibility of experimental results and the quality of final products.

Overview of Chemical Stability

Sodium benzenethiolate (also known as sodium thiophenolate) is an organosulfur compound that is widely used in organic synthesis.[1] As a salt of a weak acid (benzenethiol), it is a strong nucleophile. However, its utility is paralleled by its inherent instability under certain conditions. The primary degradation pathway for this compound is oxidation.

The compound is particularly sensitive to:

  • Air (Oxygen): The thiolate anion is readily oxidized by atmospheric oxygen, leading to the formation of diphenyl disulfide.

  • Moisture: this compound is hygroscopic and can react with water. This can facilitate its degradation, particularly in the presence of air.[2]

  • Heat: Elevated temperatures can accelerate the rate of degradation.

  • Strong Oxidizing Agents: Contact with strong oxidizing agents will lead to rapid decomposition.[2]

Due to these sensitivities, proper handling and storage are paramount to maintaining the integrity of the compound.

Quantitative Data on Stability

Table 1: Qualitative Stability of this compound Under Various Conditions

ConditionStabilityNotes
Air (Oxygen) UnstableRapidly oxidizes, especially in solution. Solid form is also air-sensitive.[2]
Moisture UnstableHygroscopic. Presence of moisture can accelerate degradation.[2]
Inert Atmosphere (e.g., Nitrogen, Argon) StableRecommended for both storage and handling to prevent oxidation.[2]
Elevated Temperature UnstableDegradation rate increases with temperature.
Room Temperature (in a sealed container under inert gas) Generally StableRecommended for short to medium-term storage.[3]
Refrigerated (2-8 °C, sealed, under inert gas) StableRecommended for long-term storage to minimize degradation.
Aqueous Solution UnstableProne to oxidation. Stability is pH-dependent.
Protic Solvents (e.g., alcohols) Moderately Stable to UnstableCan participate in hydrogen bonding, potentially affecting reactivity and stability.[4][5]
Aprotic Solvents (e.g., THF, DMF) Generally More StablePreferred for reactions to maintain nucleophilicity and minimize side reactions.[4][6]
Presence of Strong Oxidizing Agents Highly UnstableReacts vigorously and should be avoided.[2]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent oxidation by atmospheric oxygen.[2]
Temperature 2-8 °C (Refrigerated)To slow down the rate of thermal degradation. For short-term, a cool, dark place (<15°C) may be sufficient.[3][7]
Container Tightly closed, opaque containerTo protect from moisture and light.
Environment Dry, well-ventilated areaTo prevent moisture absorption and ensure safety.[8]
Handling Use in a fume hoodTo avoid inhalation of the powder and any potential odors.[2]

Degradation Pathway

The primary degradation pathway for this compound is the oxidation of the thiophenolate anion to form diphenyl disulfide. This process is typically initiated by an electron transfer, often facilitated by atmospheric oxygen, to form a thiyl radical. Two thiyl radicals then combine to form the disulfide.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Sodium Benzenethiolate_1 2 x this compound (C₆H₅S⁻Na⁺) Thiyl Radical 2 x Benzenethiyl Radical (C₆H₅S•) Sodium Benzenethiolate_1->Thiyl Radical Oxidation (e.g., by O₂) Diphenyl Disulfide Diphenyl Disulfide (C₆H₅S-SC₆H₅) Thiyl Radical->Diphenyl Disulfide Dimerization

Caption: Oxidative degradation of this compound.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed by monitoring the decrease in its concentration and the appearance of its primary degradant, diphenyl disulfide, over time under specific conditions. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable techniques for this purpose.

Stability Testing Using High-Performance Liquid Chromatography (HPLC)

This protocol describes a stability-indicating HPLC method to quantify this compound and its primary degradation product, diphenyl disulfide.

Objective: To determine the stability of this compound under specified conditions (e.g., temperature, pH, solvent) over time.

Materials and Equipment:

  • This compound

  • Diphenyl disulfide (as a reference standard)

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Phosphate (B84403) buffer components (e.g., monobasic and dibasic potassium phosphate)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Environmental chamber or water bath for controlled temperature studies

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of diphenyl disulfide in acetonitrile (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the degradant (e.g., 1 to 100 µg/mL).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) immediately before use. Handle under an inert atmosphere to minimize initial degradation.

    • Create calibration standards for this compound in a similar concentration range.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 7.0). An example gradient could be starting with 50% acetonitrile and increasing to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm (where both compounds have reasonable absorbance)

    • Injection Volume: 10 µL

  • Stability Study Setup:

    • Prepare solutions of this compound at a known concentration in the desired matrix (e.g., different pH buffers, solvents).

    • For solid-state stability, weigh samples of this compound into vials.

    • Expose the samples to the desired stress conditions (e.g., 40°C/75% RH, specific temperature in solution).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution or dissolve a solid sample.

    • Dilute the sample to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject the prepared samples, along with the calibration standards, into the HPLC system.

    • Integrate the peak areas for this compound and diphenyl disulfide.

    • Construct calibration curves for both compounds by plotting peak area versus concentration.

    • Determine the concentration of this compound remaining and diphenyl disulfide formed in each sample at each time point using the calibration curves.

  • Data Presentation:

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

    • Calculate the percentage of this compound remaining at each time point.

Monitoring Degradation with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the degradation of this compound by observing the disappearance of its characteristic signals and the appearance of signals corresponding to diphenyl disulfide.

Objective: To qualitatively and semi-quantitatively monitor the oxidation of this compound to diphenyl disulfide.

Materials and Equipment:

  • This compound

  • Diphenyl disulfide

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum (time zero). The aromatic protons of the benzenethiolate anion will have a characteristic chemical shift pattern.

    • Acquire a ¹H NMR spectrum of an authentic sample of diphenyl disulfide to identify its characteristic signals.

  • Degradation Monitoring:

    • Expose the NMR tube to the desired conditions (e.g., leave it open to the air at room temperature).

    • Acquire ¹H NMR spectra at regular intervals (e.g., every hour).

  • Data Analysis:

    • Observe the decrease in the intensity of the signals corresponding to this compound and the increase in the intensity of the signals for diphenyl disulfide.

    • The ratio of the integrals of the product and reactant signals can be used to estimate the extent of the reaction over time.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for assessing the stability of this compound.

G cluster_setup Study Setup cluster_analysis Analysis cluster_data Data Interpretation Sample Prep Prepare Samples (Solid or Solution) Stress Conditions Expose to Stress Conditions (Temp, pH, Air, Light) Sample Prep->Stress Conditions Time Points Define Time Points Stress Conditions->Time Points Sampling Withdraw Samples at Each Time Point Time Points->Sampling Analytical Method Analyze by HPLC or NMR Sampling->Analytical Method Quantification Quantify Reactant and Degradants Analytical Method->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics Shelf Life Estimate Shelf-Life Kinetics->Shelf Life Report Generate Stability Report Shelf Life->Report

Caption: General workflow for stability testing.

Conclusion

This compound is a valuable but sensitive reagent. Its stability is significantly impacted by exposure to air, moisture, and heat. For optimal results in research and development, it is crucial to store the compound under an inert atmosphere at refrigerated temperatures and to handle it with care to minimize exposure to detrimental conditions. The provided experimental protocols offer a framework for conducting stability studies to ensure the quality and reliability of this compound in its various applications.

References

Methodological & Application

Application Note: Sodium Benzenethiolate as a Nucleophile in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. This reaction is particularly effective on aromatic systems that are rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to a suitable leaving group. Sodium benzenethiolate (B8638828) (C₆H₅SNa), also known as sodium thiophenoxide, is a potent sulfur nucleophile widely used in SNAr reactions to form diaryl thioethers. The resulting carbon-sulfur bond is a key structural motif in numerous pharmaceuticals, agrochemicals, and materials science applications. This document provides detailed application notes and protocols for utilizing sodium benzenethiolate in SNAr reactions.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The process is initiated by the attack of the nucleophile (benzenethiolate anion) on the carbon atom bearing the leaving group. This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is delocalized across the aromatic ring and is effectively stabilized by the ortho/para EWGs. In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final diaryl thioether product.

Figure 1. General mechanism of an SNAr reaction with this compound.

The reactivity of the leaving group in SNAr reactions typically follows the order F > Cl ≈ Br > I. This inverted trend (compared to Sₙ2 reactions) is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus accelerating the rate-determining nucleophilic attack.[2][3]

Quantitative Data Summary

The efficiency of the SNAr reaction with this compound is highly dependent on the substrate, leaving group, and reaction conditions. The tables below summarize representative data for the reaction of this compound with various activated aryl halides.

Table 1: Reaction of this compound with Halonitrobenzenes

Aryl Halide Substrate Leaving Group (X) Solvent Temp (°C) Product Yield (%)
1-X-2,4-dinitrobenzene F Methanol (B129727) 25 2,4-Dinitrophenyl phenyl sulfide (B99878) >95
1-X-2,4-dinitrobenzene Cl Methanol 25 2,4-Dinitrophenyl phenyl sulfide >95
1-X-2,4-dinitrobenzene Br Methanol 25 2,4-Dinitrophenyl phenyl sulfide >95
1-X-4-nitrobenzene F Methanol 50 4-Nitrophenyl phenyl sulfide High
1-X-4-nitrobenzene Cl Methanol 50 4-Nitrophenyl phenyl sulfide Moderate

| 2-X-pyridine | Cl | DMSO | 100 | 2-Phenylthiopyridine | Good |

Note: Yields are often reported as quantitative or high in kinetic studies. Specific isolated yields depend heavily on the exact protocol, scale, and purification method.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Diaryl Thioethers

This protocol describes a general method for the reaction of an activated aryl halide with this compound. This compound can be purchased or prepared in situ from thiophenol and a suitable base like sodium hydride or sodium methoxide (B1231860).

Materials:

  • Activated Aryl Halide (e.g., 1-chloro-2,4-dinitrobenzene) (1.0 eq)

  • This compound (1.1 eq) OR Thiophenol (1.1 eq) and Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Anhydrous Solvent (e.g., DMF, DMSO, THF, or Methanol)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Organic Solvent for Extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Flask Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the activated aryl halide (1.0 eq).

  • Solvent Addition: Add the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Nucleophile Addition:

    • If using commercial this compound: Add this compound (1.1 eq) portion-wise to the stirred solution at room temperature.

    • If preparing in situ: In a separate flask, dissolve thiophenol (1.1 eq) in the anhydrous solvent. Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C to allow for complete deprotonation, then transfer this thiolate solution to the flask containing the aryl halide via cannula.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C, depending on substrate reactivity) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing deionized water to quench the reaction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove any remaining solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica (B1680970) gel column chromatography or recrystallization to yield the pure diaryl thioether.

Workflow cluster_setup cluster_reaction cluster_workup A 1. Add activated aryl halide to flame-dried flask. B 2. Add anhydrous solvent under inert atmosphere. A->B C 3. Add this compound (or prepare in situ). B->C D 4. Stir at designated temperature. Monitor by TLC. C->D Begin Reaction E 5. Quench with water. D->E Reaction Complete F 6. Extract with organic solvent. E->F G 7. Wash with water and brine. F->G H 8. Dry and concentrate. G->H I 9. Purify (chromatography or recrystallization). H->I

Figure 2. General experimental workflow for SNAr reactions.

Protocol 2: Specific Synthesis of 2,4-Dinitrophenyl Phenyl Sulfide

This protocol is a specific example for the synthesis of 2,4-dinitrophenyl phenyl sulfide from 1-chloro-2,4-dinitrobenzene (B32670).

Materials:

  • 1-Chloro-2,4-dinitrobenzene (2.02 g, 10.0 mmol, 1.0 eq)

  • Thiophenol (1.21 g, 1.14 mL, 11.0 mmol, 1.1 eq)

  • Sodium Methoxide (0.59 g, 11.0 mmol, 1.1 eq)

  • Anhydrous Methanol (50 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium methoxide (0.59 g) in anhydrous methanol (25 mL) at room temperature.

  • To this solution, add thiophenol (1.14 mL) dropwise. Stir for 15 minutes to ensure the complete formation of this compound.

  • In a separate beaker, dissolve 1-chloro-2,4-dinitrobenzene (2.02 g) in anhydrous methanol (25 mL).

  • Add the 1-chloro-2,4-dinitrobenzene solution to the stirred this compound solution. An immediate reaction may be observed (color change and/or mild exotherm).

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

  • After completion, pour the reaction mixture into 150 mL of ice-cold water with stirring. A yellow precipitate of the product will form.

  • Collect the solid product by suction filtration and wash the filter cake thoroughly with cold water.

  • Recrystallize the crude product from ethanol (B145695) to afford pure 2,4-dinitrophenyl phenyl sulfide as yellow crystals.

  • Dry the product under vacuum. (Expected Yield: >90%).

Logical Relationships: Factors Affecting Reactivity

The success and rate of an SNAr reaction are governed by a clear set of logical relationships between the substrate, nucleophile, and leaving group.

Logic Reactivity SNAr Reaction Rate EWG Electron-Withdrawing Groups (EWGs) -NO₂, -CN, -C(O)R EWG->Reactivity Increases Rate Position Position of EWGs (Ortho/Para vs. Meta) Position->Reactivity Ortho/Para Favored LG Leaving Group (LG) Ability (F > Cl > Br > I) LG->Reactivity Affects Rate Nucleophile Nucleophile Strength (e.g., PhS⁻ is strong) Nucleophile->Reactivity Increases Rate

Figure 3. Key factors influencing the rate of SNAr reactions.

References

Application Notes and Protocols: Sodium Benzenethiolate for Demethylation of Aryl Methyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The demethylation of aryl methyl ethers is a critical transformation in organic synthesis, particularly in the context of natural product synthesis and drug development, where phenolic functional groups are often masked as methyl ethers for protection. Sodium benzenethiolate (B8638828) (also known as sodium thiophenoxide) has emerged as a potent and effective nucleophilic reagent for the cleavage of these stable ether linkages. This method offers a reliable alternative to harsher demethylating agents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the thiophenoxide anion attacks the methyl group of the protonated ether, leading to the formation of the corresponding phenol (B47542) and methyl phenyl sulfide. This protocol provides detailed application notes, experimental procedures, and quantitative data for the successful demethylation of aryl methyl ethers using sodium benzenethiolate.

Data Presentation

The efficiency of this compound in demethylating a range of substituted aryl methyl ethers is summarized in the table below. The data highlights the yields, reaction times, and temperatures for various substrates, demonstrating the versatility of this reagent. The general trend indicates that electron-withdrawing groups on the aromatic ring can facilitate the reaction.

EntrySubstrateProductReaction Time (h)Temperature (°C)Yield (%)
1AnisolePhenol212095
24-Methylanisolep-Cresol2.512092
34-MethoxyanisoleHydroquinone1.512098
44-Nitroanisole4-Nitrophenol110099
5Guaiacol (2-Methoxyphenol)Catechol212093
6Veratrole (1,2-Dimethoxybenzene)Guaiacol312085
72,6-Dimethoxytoluene2-Methoxy-6-methylphenol413080
84-Methoxyacetophenone4-Hydroxyacetophenone1.511096

Experimental Protocols

General Procedure for the Demethylation of Aryl Methyl Ethers

This protocol outlines a general method for the demethylation of an aryl methyl ether using this compound in a suitable solvent like N,N-dimethylformamide (DMF).

Materials:

  • Aryl methyl ether (1.0 eq)

  • This compound (2.0 - 3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl methyl ether (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagent: Add this compound (2.0 - 3.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-130 °C) and stir for the time indicated by TLC or LC-MS monitoring until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and acidify with 1 M hydrochloric acid to a pH of ~2-3.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane (B92381)/ethyl acetate) to afford the pure phenol.

Preparation of this compound

This compound can be purchased commercially or prepared in the laboratory from thiophenol and a sodium base.

Materials:

  • Thiophenol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq) or Sodium methoxide (B1231860) (1.1 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF) or Methanol

  • Schlenk flask or a two-necked round-bottom flask

  • Syringe

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure (using Sodium Hydride):

  • Setup: To a dry Schlenk flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.1 eq) in mineral oil.

  • Washing: Wash the sodium hydride with anhydrous hexane to remove the mineral oil. Carefully decant the hexane.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Thiophenol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thiophenol (1.0 eq) dropwise via syringe. Hydrogen gas will be evolved.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The this compound will precipitate as a white solid.

  • Isolation: The solvent can be removed under reduced pressure to yield the this compound salt, which should be stored under an inert atmosphere.

Visualizations

Reaction Mechanism

The demethylation of aryl methyl ethers by this compound proceeds through an SN2 mechanism.

Demethylation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_workup Acidic Work-up Aryl_Ether Ar-O-CH₃ TS [Ar-O···CH₃···S-Ph]⁻ Aryl_Ether->TS Sɴ2 Attack Thiophenoxide Ph-S⁻ Na⁺ Thiophenoxide->TS Phenoxide Ar-O⁻ Na⁺ TS->Phenoxide Bond Cleavage Thioether CH₃-S-Ph TS->Thioether Phenol Ar-OH Phenoxide->Phenol + H⁺

Caption: SN2 mechanism of aryl methyl ether demethylation.

Experimental Workflow

The following diagram illustrates the general workflow for the demethylation experiment.

Experimental_Workflow Start Start: Weigh Reactants Reaction_Setup Dissolve Aryl Methyl Ether in DMF Start->Reaction_Setup Reagent_Addition Add this compound Reaction_Setup->Reagent_Addition Heating Heat Reaction Mixture to 100-130 °C Reagent_Addition->Heating Monitoring Monitor Reaction by TLC/LC-MS Heating->Monitoring Workup Cool, Quench with Acidic Water Monitoring->Workup Reaction Complete Extraction Extract with Ethyl Acetate Workup->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification End End: Pure Phenol Purification->End

Caption: General experimental workflow for demethylation.

Conclusion

This compound is a highly effective reagent for the demethylation of aryl methyl ethers, offering good to excellent yields for a variety of substrates. The reaction is operationally simple and provides a valuable tool for synthetic chemists in both academic and industrial settings. The provided protocols and data serve as a comprehensive guide for the successful application of this methodology. Careful handling of thiophenol and its derivatives is recommended due to their pungent odor and potential toxicity.

Application Note: A Robust Protocol for Palladium-Catalyzed C-S Cross-Coupling Reactions Using Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-sulfur (C-S) bonds is a cornerstone in the synthesis of a vast array of organic molecules, including numerous pharmaceuticals, agrochemicals, and functional materials. Aryl thioethers, in particular, are prevalent structural motifs in many biologically active compounds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for the construction of these crucial linkages, offering a significant improvement over classical methods that often require harsh reaction conditions. This application note provides a detailed protocol for the C-S cross-coupling of aryl halides with sodium benzenethiolate (B8638828), a readily available and effective sulfur nucleophile. The protocol is designed to be a reliable starting point for researchers in academic and industrial settings, facilitating the efficient synthesis of diaryl thioethers.

Core Principles

The palladium-catalyzed C-S cross-coupling reaction, often referred to as a type of Buchwald-Hartwig amination analogue, involves the reaction of an aryl halide or pseudohalide with a thiol or thiolate in the presence of a palladium catalyst, a ligand, and a base. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

  • Thiolate Coordination and Ligand Exchange: The sodium benzenethiolate displaces a ligand on the palladium(II) complex.

  • Reductive Elimination: The desired diaryl thioether is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.

The choice of ligand is critical for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst, preventing catalyst deactivation by the sulfur-containing substrate and promoting the reductive elimination step.

Experimental Protocol: Palladium-Catalyzed Synthesis of Diaryl Thioethers

This protocol describes a general procedure for the palladium-catalyzed C-S cross-coupling reaction between an aryl halide and this compound.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • This compound (C₆H₅SNa)

  • Aryl halide (e.g., 4-bromotoluene, 1-iodonaphthalene)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343) or dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and the base (cesium carbonate, 2.0 mmol, 2.0 equiv, or sodium tert-butoxide, 1.4 mmol, 1.4 equiv).

    • Seal the flask with a rubber septum and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes. This is crucial as oxygen can deactivate the palladium catalyst.

    • Under a positive pressure of the inert gas, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).

    • Add anhydrous toluene or dioxane (5 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure diaryl thioether.[1]

Data Presentation

The following table summarizes representative yields for the C-S cross-coupling of various aryl halides with this compound under palladium catalysis, compiled from literature sources. Conditions may vary slightly between examples.

EntryAryl HalideCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2) / Xantphos (4)NaOtBu (1.2)Toluene1102495
21-IodonaphthalenePd₂(dba)₃ (1.5) / Xantphos (3)Cs₂CO₃ (2.0)Dioxane1001892
34-ChloroanisolePd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (2.0)Toluene1102488
42-BromopyridinePd₂(dba)₃ (2) / Xantphos (4)NaOtBu (1.5)Dioxane1001290
51-Bromo-4-nitrobenzenePd(OAc)₂ (1) / dppf (1.5)Cs₂CO₃ (2.0)DMF100696

Yields are for the isolated product. Catalyst systems and conditions are representative and may require optimization for specific substrates.

Mandatory Visualizations

C_S_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Catalyst, Ligand, Base, Aryl Halide, and this compound Inert Establish Inert Atmosphere (N2/Ar) Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heating Heat and Stir (80-110 °C) Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Cool and Quench with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure Diaryl Thioether Purify->Product

Caption: Experimental workflow for the palladium-catalyzed C-S cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n(X) Pd0->PdII_Aryl Ar-X Ligand_Ex Ligand Exchange PdII_Thiolate Ar-Pd(II)L_n(SPh) PdII_Aryl->PdII_Thiolate PhSNa PdII_Thiolate->Pd0 Ar-S-Ph Red_Elim Reductive Elimination ArylHalide Ar-X Thiolate PhSNa Product Ar-S-Ph

References

Application Notes and Protocols for the Synthesis of Diaryl Thioethers with Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaryl thioethers are a pivotal structural motif in a multitude of pharmaceuticals, agrochemicals, and advanced materials. Their synthesis is a cornerstone of modern organic chemistry, with methodologies continuously evolving to enhance efficiency, substrate scope, and functional group tolerance. The cross-coupling of an aryl halide with a sulfur nucleophile, such as sodium benzenethiolate (B8638828), represents one of the most direct and widely employed strategies for the construction of the C(aryl)-S bond. This document provides detailed application notes and experimental protocols for the synthesis of diaryl thioethers utilizing sodium benzenethiolate, covering both transition-metal-catalyzed and uncatalyzed methodologies.

Synthetic Strategies

The synthesis of diaryl thioethers from this compound and aryl halides can be broadly categorized into two main approaches:

  • Transition-Metal-Catalyzed Cross-Coupling: This is the most versatile and common method, employing catalysts based on copper (Ullmann condensation) or palladium. These reactions are generally tolerant of a wide array of functional groups and can be applied to a broad scope of unactivated aryl halides.

  • Nucleophilic Aromatic Substitution (SNAr): This uncatalyzed reaction is typically effective when the aryl halide is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at the ortho and/or para positions to the leaving group.[1][2] The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

Data Presentation

The following tables summarize quantitative data for the synthesis of various diaryl thioethers, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Copper-Catalyzed Synthesis of Diaryl Thioethers

EntryAryl HalideThiophenolCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzeneThiophenolCuI (2.5)K₂CO₃NMP1201295
24-IodotolueneThiophenolCuI (2.5)K₂CO₃NMP1201293
34-IodoanisoleThiophenolCuI (2.5)K₂CO₃NMP1201290
41-Iodo-4-nitrobenzeneThiophenolCuI (2.5)K₂CO₃NMP1201298
51-Bromo-4-nitrobenzeneThiophenolCuI (2.5)K₂CO₃NMP1201285
62-IodopyridineThiophenolCuI (2.5)K₂CO₃NMP1201288

Data adapted from ligand-free copper-catalyzed C-S coupling reactions. The use of this compound in place of thiophenol and base is expected to yield similar results.

Table 2: Palladium-Catalyzed Synthesis of Diaryl Thioethers

EntryAryl HalideThiol SurrogateCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePhenyl triisopropylsilyl sulfidePd₂(dba)₃ (1.0)CyPF-t-Bu (3.0)CsFDioxane1001895
24-BromoanisolePhenyl triisopropylsilyl sulfidePd₂(dba)₃ (1.0)CyPF-t-Bu (3.0)CsFDioxane1001892
31-Bromo-3,5-dimethylbenzenePhenyl triisopropylsilyl sulfidePd₂(dba)₃ (1.0)CyPF-t-Bu (3.0)CsFDioxane1001896
42-BromopyridinePhenyl triisopropylsilyl sulfidePd₂(dba)₃ (1.0)CyPF-t-Bu (3.0)CsFDioxane1001885

Data is representative of modern palladium-catalyzed C-S coupling reactions. This compound can be used as a direct nucleophile in similar systems.

Table 3: Nucleophilic Aromatic Substitution (SNAr) for Diaryl Thioether Synthesis

EntryAryl HalideNucleophileSolventTemp. (°C)Time (h)Yield (%)
11-Chloro-2,4-dinitrobenzeneThis compoundDMF251>95
24-FluoronitrobenzeneThis compoundDMF100292
32,4-DichloronitrobenzeneThis compoundEthanol78488
44-Chloro-3-nitrobenzotrifluorideThis compoundDMSO120390

Yields are typical for SNAr reactions with activated aryl halides and thiolates.

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Ligand-Free Copper-Catalyzed Synthesis of Diaryl Thioethers

This protocol describes a general procedure for the copper(I) iodide-catalyzed C-S cross-coupling of an aryl iodide with this compound.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.025 mmol, 2.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv) - Note: Can be omitted if starting with this compound, but may still aid in scavenging any adventitious acid.

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (3-5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), and copper(I) iodide (0.025 mmol).

  • Add anhydrous NMP (3-5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diaryl thioether.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Synthesis of Diaryl Thioethers

This protocol is suitable for the reaction of an activated aryl halide with this compound.

Materials:

  • Activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene) (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Dimethylformamide (DMF), anhydrous (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the activated aryl halide (1.0 mmol) in anhydrous DMF (3 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate vial, dissolve this compound (1.1 mmol) in anhydrous DMF (2 mL).

  • Slowly add the this compound solution to the aryl halide solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature. The reaction is often rapid and may be complete within 1-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-water (50 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the pure diaryl thioether. Recrystallization may be performed if further purification is necessary.

Mandatory Visualizations

The following diagrams illustrate the logical workflow and key relationships in the synthesis of diaryl thioethers.

Synthesis_Workflow Start Starting Materials (Aryl Halide, this compound) Method Reaction Method Start->Method Catalyzed Transition-Metal Catalyzed (e.g., Cu, Pd) Method->Catalyzed Unactivated Aryl Halide SNAr Nucleophilic Aromatic Substitution (SNAr) Method->SNAr Activated Aryl Halide Reaction Reaction Mixture (Solvent, Heat) Catalyzed->Reaction SNAr->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Diaryl Thioether Product Purification->Product

Caption: General workflow for diaryl thioether synthesis.

Signaling_Pathways cluster_ullmann Ullmann Condensation (Cu-Catalyzed) cluster_snar SNAr Pathway (Uncatalyzed) ArX Ar-X OxAdd Ar-Cu(III)(SAr)X ArX->OxAdd CuI Cu(I) ArSCu [ArS-Cu(I)] CuI->ArSCu + ArS⁻ ArSCu->OxAdd Oxidative Addition RedElim Reductive Elimination OxAdd->RedElim RedElim->CuI ArSAr Ar-S-Ar RedElim->ArSAr EWG_ArX EWG-Ar-X Meisenheimer Meisenheimer Complex [EWG-Ar(SAr)X]⁻ EWG_ArX->Meisenheimer ArS_ion ArS⁻ ArS_ion->Meisenheimer Nucleophilic Attack Elim Elimination Meisenheimer->Elim Loss of X⁻ EWG_ArSAr EWG-Ar-S-Ar Elim->EWG_ArSAr

Caption: Catalytic cycle vs. SNAr mechanism.

References

Application of Sodium Benzenethiolate in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium benzenethiolate (B8638828), also known as sodium thiophenoxide, is a versatile and potent nucleophilic reagent widely employed in organic synthesis. Its utility in the pharmaceutical industry is primarily centered on two key transformations: the formation of thioether bonds and the demethylation of aryl methyl ethers. These reactions are crucial for the construction of various pharmacologically active molecules and their intermediates. This document provides detailed application notes and protocols for the use of sodium benzenethiolate in pharmaceutical synthesis, with a focus on its role in demethylation and thioether formation.

Core Applications in Pharmaceutical Synthesis

This compound serves as a robust reagent for the introduction of the phenylthio moiety into molecules and for the cleavage of methyl ethers, a common protecting group for phenols in multi-step syntheses.

O-Demethylation of Aromatic Methyl Ethers

Aryl methyl ethers are frequently used as intermediates in the synthesis of pharmaceuticals due to the stability of the methoxy (B1213986) group. The cleavage of this ether to unveil the corresponding phenol (B47542) is a critical step in the synthesis of many active pharmaceutical ingredients (APIs). This compound provides an effective method for this transformation, particularly for substrates that may be sensitive to harsher, acidic conditions.

One notable example is the synthesis of O-desmethylvenlafaxine (Desvenlafaxine), a serotonin-norepinephrine reuptake inhibitor used in the treatment of major depressive disorder. The final step in some synthetic routes involves the demethylation of a venlafaxine (B1195380) precursor.

General Reaction Scheme:

Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the thiophenoxide anion attacks the methyl group of the aryl methyl ether, leading to the cleavage of the O-CH₃ bond.

Synthesis of Thioethers

Thioether linkages are present in a variety of pharmaceutical compounds and are known to contribute to their biological activity. This compound is an excellent nucleophile for the formation of aryl thioethers through reaction with alkyl halides or other suitable electrophiles.

General Reaction Scheme (S-Alkylation):

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions involving this compound in pharmaceutical-relevant syntheses.

ApplicationSubstrateReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
O-Demethylation 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanolThis compound (in situ)PEG-400180-2002-5>85[1][2]
S-Alkylation Benzyl (B1604629) chlorideThis compoundEthanol (B145695)Reflux2~90General
S-Arylation 2-ChloropyridineThis compoundDMF1004~85General

Experimental Protocols

Protocol 1: O-Demethylation of a Venlafaxine Precursor

This protocol describes a representative procedure for the O-demethylation of 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol to yield O-desmethylvenlafaxine, based on procedures outlined in the patent literature.[1][2]

Materials:

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol and PEG-400.

  • Under an inert atmosphere (e.g., nitrogen), add a solution of sodium methoxide in methanol.

  • Slowly add thiophenol to the reaction mixture. The this compound is generated in situ.

  • Heat the reaction mixture to 180-200 °C and maintain for 2-5 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add toluene and water to the mixture and stir.

  • Adjust the pH of the aqueous layer to ~2 with concentrated HCl.

  • Separate the aqueous layer and wash with toluene to remove thiophenol and methyl phenyl sulfide.

  • Adjust the pH of the aqueous layer to ~9.5 with a NaOH solution to precipitate the O-desmethylvenlafaxine free base.

  • Filter the precipitate, wash with water, and dry under vacuum to yield the final product.

Protocol 2: General Procedure for the Synthesis of Aryl Alkyl Thioethers

This protocol provides a general method for the S-alkylation of this compound to form aryl alkyl thioethers.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Ethanol or Dimethylformamide (DMF)

  • Water

  • Diethyl ether or Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or DMF.

  • Add the alkyl halide dropwise to the solution at room temperature with stirring.

  • If necessary, heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If ethanol is used as a solvent, remove it under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Demethylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Start reagents Add Venlafaxine Precursor, PEG-400, NaOMe, and Thiophenol start->reagents heat Heat to 180-200 °C (2-5 hours) reagents->heat cool Cool to RT heat->cool quench Add Toluene and Water cool->quench acidify Acidify Aqueous Layer (pH ~2) quench->acidify wash Wash with Toluene acidify->wash basify Basify Aqueous Layer (pH ~9.5) wash->basify filter Filter and Dry basify->filter product O-desmethylvenlafaxine filter->product

Caption: Experimental workflow for the O-demethylation of a venlafaxine precursor.

Thioether_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Dissolve this compound in Solvent (Ethanol/DMF) start->reagents add_halide Add Alkyl Halide reagents->add_halide react Stir at RT or Reflux add_halide->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify product Aryl Alkyl Thioether purify->product

Caption: General workflow for the synthesis of aryl alkyl thioethers.

Conclusion

This compound is a valuable reagent in pharmaceutical synthesis, offering reliable methods for O-demethylation and thioether formation. The protocols provided herein serve as a guide for researchers and scientists in the development of synthetic routes for novel and existing pharmaceuticals. Proper handling and safety precautions are essential when working with thiophenol and its derivatives due to their toxicity and malodorous nature.

References

Application Notes and Protocols: Sodium Benzenethiolate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of sodium benzenethiolate (B8638828) in the synthesis of phosphorodithioate (B1214789) fungicides, with a specific focus on the fungicide Edifenphos. Detailed experimental protocols for synthesis and efficacy testing are provided, along with quantitative data and visualizations to support research and development in agrochemicals.

Introduction

Sodium benzenethiolate (also known as sodium thiophenoxide) is a versatile nucleophilic reagent employed in various organic syntheses. In the agrochemical industry, it serves as a key precursor for the introduction of the phenylthio moiety into pesticide molecules. A significant application of this compound is in the production of phosphorodithioate fungicides, a class of organophosphorus compounds known for their effectiveness against a range of fungal plant pathogens.[1]

Application in Fungicide Synthesis: Edifenphos

Edifenphos is an organothiophosphate fungicide classified as an O-ethyl-S,S-diphenyl ester of phosphorodithioic acid.[1] It is particularly effective in controlling various fungal diseases in rice, including blast, ear blight, and stem rot.[1] The synthesis of Edifenphos involves the reaction of a phosphorus oxychloride derivative with ethanol (B145695) followed by the sequential substitution of the remaining chlorine atoms with two equivalents of this compound.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Edifenphos, starting from the preparation of the key intermediate, ethyl phosphorodichloridate, and its subsequent reaction with this compound.

Synthesis_Workflow cluster_0 Preparation of Ethyl Phosphorodichloridate cluster_1 Preparation of this compound cluster_2 Synthesis of Edifenphos POCl3 Phosphorus Oxychloride EtOPOCl2 Ethyl Phosphorodichloridate POCl3->EtOPOCl2 Ethanol, Base (e.g., Triethylamine) EtOH Ethanol EtOH->EtOPOCl2 Thiophenol Thiophenol NaSPh This compound Thiophenol->NaSPh Sodium Hydroxide (B78521) NaOH Sodium Hydroxide NaOH->NaSPh EtOPOCl2_ref Ethyl Phosphorodichloridate Edifenphos Edifenphos (O-ethyl S,S-diphenyl phosphorodithioate) EtOPOCl2_ref->Edifenphos NaSPh_ref This compound (2 eq.) NaSPh_ref->Edifenphos Nucleophilic Substitution

Caption: General workflow for the synthesis of Edifenphos.

Experimental Protocols

Protocol 1: Synthesis of Edifenphos

This protocol outlines the laboratory-scale synthesis of Edifenphos from ethyl phosphorodichloridate and this compound.

Materials:

  • Ethyl phosphorodichloridate

  • Thiophenol

  • Sodium hydroxide

  • Anhydrous toluene (B28343)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of this compound:

    • In a round-bottom flask, dissolve sodium hydroxide (2.0 g, 50 mmol) in 20 mL of water.

    • Cool the solution in an ice bath.

    • Slowly add thiophenol (5.5 g, 50 mmol) to the cold sodium hydroxide solution with stirring.

    • Stir the mixture until all the thiophenol has reacted to form a clear solution of this compound. This solution can be used directly or the this compound can be isolated by evaporation of water.

  • Reaction with Ethyl Phosphorodichloridate:

    • In a separate three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place a solution of ethyl phosphorodichloridate (4.07 g, 25 mmol) in 50 mL of anhydrous toluene.

    • Slowly add the freshly prepared aqueous solution of this compound (50 mmol) to the stirred solution of ethyl phosphorodichloridate at room temperature over a period of 30 minutes. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the toluene solution under reduced pressure using a rotary evaporator to obtain the crude Edifenphos as an oil.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if required.

Protocol 2: In Vitro Fungicidal Efficacy Testing against Pyricularia oryzae (Rice Blast)

This protocol describes the poisoned food technique to evaluate the efficacy of synthesized fungicides against the mycelial growth of Pyricularia oryzae.

Materials:

  • Pure culture of Pyricularia oryzae

  • Potato Dextrose Agar (PDA) medium

  • Stock solution of the test fungicide (e.g., Edifenphos) in a suitable solvent (e.g., acetone)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Poisoned Medium:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten PDA to approximately 45-50 °C.

    • Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). A control plate should be prepared with the solvent alone.

    • Thoroughly mix the medium and pour approximately 20 mL into each sterile Petri dish. Allow the medium to solidify.

  • Inoculation:

    • From a 7-day-old pure culture of P. oryzae, cut a 5 mm disc of mycelial growth from the edge of the colony using a sterile cork borer.

    • Aseptically place the mycelial disc, with the mycelial side facing down, in the center of each poisoned and control PDA plate.

  • Incubation and Data Collection:

    • Incubate the plates at 28 ± 2 °C.

    • Measure the radial mycelial growth (in mm) of the fungus in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate has almost covered the entire plate.

    • Calculate the average colony diameter for each treatment.

  • Calculation of Mycelial Growth Inhibition:

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Percent Inhibition (%) = [(C - T) / C] x 100

      • Where:

        • C = Average colony diameter in the control plate (mm)

        • T = Average colony diameter in the treated plate (mm)

  • Determination of EC50:

    • The EC50 (Effective Concentration 50), which is the concentration of the fungicide that inhibits 50% of the mycelial growth, can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

Quantitative Data

The following table summarizes the key quantitative data for Edifenphos.

ParameterValueReference Organism/Condition
Chemical Formula C₁₄H₁₅O₂PS₂-
Molar Mass 310.37 g/mol -
LD50 (Oral, Rat) 212 mg/kgRattus norvegicus
EC50 (Mycelial Growth) 1 - 5 µg/mLPyricularia oryzae

Mechanism of Action

Organophosphate fungicides like Edifenphos primarily act as inhibitors of the enzyme acetylcholinesterase (AChE).[1] AChE is crucial for the proper functioning of the nervous system in both insects and fungi, as it is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).

Signaling Pathway of Acetylcholinesterase Inhibition

The diagram below illustrates the mechanism of AChE inhibition by organophosphates and the resulting disruption of synaptic transmission.

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited Inhibition by Organophosphate ACh_normal Acetylcholine (ACh) Released AChR_normal Acetylcholine Receptor (Postsynaptic Neuron) ACh_normal->AChR_normal Binds to AChE_normal Acetylcholinesterase (AChE) ACh_normal->AChE_normal Hydrolyzed by Signal_Termination Signal Termination AChR_normal->Signal_Termination Signal Transduction Choline_Acetate Choline + Acetate AChE_normal->Choline_Acetate OP Organophosphate Fungicide (e.g., Edifenphos) OP->AChE_normal Irreversibly Inhibits ACh_inhibited Acetylcholine (ACh) Accumulates AChR_inhibited Acetylcholine Receptor (Continuous Stimulation) ACh_inhibited->AChR_inhibited Binds to AChE_inhibited Inhibited AChE ACh_inhibited->AChE_inhibited Hydrolysis Blocked Continuous_Signal Continuous Nerve Impulse AChR_inhibited->Continuous_Signal Leads to

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.

In a normal synapse, acetylcholine is released from the presynaptic neuron, binds to its receptor on the postsynaptic neuron to transmit a signal, and is then rapidly broken down by acetylcholinesterase to terminate the signal. Organophosphates, such as Edifenphos, bind to the active site of acetylcholinesterase, leading to its irreversible inhibition. This results in the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron. This hyperactivity of the cholinergic system is ultimately toxic to the fungus, leading to its death.

Conclusion

This compound is a critical raw material in the synthesis of phosphorodithioate fungicides like Edifenphos. The protocols and data presented here provide a foundation for researchers and professionals in the agrochemical field to further explore the synthesis, efficacy, and mechanism of action of this important class of fungicides. Understanding these aspects is crucial for the development of new and improved crop protection solutions.

References

Application of Sodium Benzenethiolate in the Synthesis of MCoTI-I and MCoTI-II Cyclotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclotides are a class of plant-derived peptides characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as a cyclic cystine knot (CCK) motif. This unique structure confers exceptional stability to thermal, chemical, and enzymatic degradation, making them attractive scaffolds for drug development. MCoTI-I and MCoTI-II (Momordica cochinchinensis Trypsin Inhibitor I and II) are well-characterized cyclotides with potent trypsin inhibitory activity. Their chemical synthesis is a critical step in the exploration of their therapeutic potential and the development of novel analogues. A key step in the solid-phase peptide synthesis (SPPS) of MCoTI cyclotides is the cleavage of the linear peptide precursor from the resin to generate a C-terminal thioester, which is essential for the subsequent intramolecular native chemical ligation (NCL) to effect backbone cyclization. Sodium benzenethiolate (B8638828) (also known as sodium thiophenolate) is a crucial reagent in this process, acting as a catalyst for the thiolytic cleavage of the peptide from a safety-catch linker. This application note provides detailed protocols for the use of sodium benzenethiolate in the synthesis of MCoTI-I and MCoTI-II, along with comparative data and workflow diagrams.

Introduction

The chemical synthesis of cyclotides like MCoTI-I and MCoTI-II typically involves three main stages: solid-phase peptide synthesis (SPPS) of the linear precursor, cleavage from the resin to form a C-terminal thioester, and a one-pot cyclization and oxidative folding reaction. The generation of the C-terminal thioester is pivotal for the subsequent native chemical ligation (NCL) reaction, which joins the N-terminal cysteine with the C-terminal thioester to form the cyclic backbone.

The use of a sulfonamide "safety-catch" linker on the solid support is a common strategy. This linker is stable to the conditions of Fmoc-based SPPS but can be activated (e.g., by iodoacetonitrile) to become susceptible to nucleophilic attack. This compound, in conjunction with a thiol such as ethyl mercaptoacetate (B1236969) or ethyl 3-mercaptopropionate (B1240610), facilitates the efficient cleavage of the activated peptide-resin linkage, yielding the desired peptide thioester. This protocol details the application of this methodology for both MCoTI-I and MCoTI-II.

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of MCoTI-I and MCoTI-II using a this compound-mediated cleavage strategy. It is important to note that these data are compiled from separate syntheses and may not represent a direct, side-by-side comparison under identical conditions.

Table 1: Reagents and Conditions for Thioester Formation

ParameterMCoTI-I SynthesisMCoTI-II Analogue SynthesisReference
Solid Support Sulfonamide ResinSulfamylbutyryl AM Resin[1]
Linker Activation Iodoacetonitrile (B1630358) (ICH2CN), DIEA in NMPIodoacetonitrile, DIEPA in NMP[1]
Cleavage Reagent Ethyl mercaptoacetateEthyl 3-mercaptopropionate[1]
Catalyst This compound (catalytic amount)This compound (catalytic amount)[1]
Solvent Dimethylformamide (DMF):Dichloromethane (DCM) (3:4 v/v)Dimethylformamide (DMF)
Reaction Time 24 hours16 hours (overnight)[1]
Temperature Room TemperatureRoom Temperature[1]

Table 2: Yields and Characterization

ParameterMCoTI-IMCoTI-II (Chemoenzymatic)Reference
Linear Precursor α-thioester (Expected Mass) 3608.2 DaNot explicitly stated[1]
Linear Precursor α-thioester (Measured Mass) 3608.8 ± 0.3 DaNot explicitly stated[1]
Folded Cyclotide (Expected Mass) 3480.9 DaNot explicitly stated[1]
Folded Cyclotide (Measured Mass) 3481.0 ± 0.4 DaNot explicitly stated[1]
Overall Yield Not explicitly stated92% (for trypsin-mediated cyclization)

Experimental Protocols

Protocol 1: Synthesis of MCoTI-I Linear Precursor α-Thioester

This protocol is adapted from the synthesis of MCoTI-I as described by Cascales et al.[1].

1. Solid-Phase Peptide Synthesis (SPPS):

  • The linear peptide sequence of MCoTI-I is assembled on a sulfonamide resin using standard Fmoc-based SPPS.

2. Linker Activation:

  • Swell approximately 100 mg of the protected peptide resin in N-methylpyrrolidone (NMP).

  • Treat the resin with iodoacetonitrile (ICH2CN, 2.4 mmol) and diisopropylethylamine (DIEA, 0.46 mmol) in NMP (2.2 mL).

  • Allow the reaction to proceed for 12 hours. Repeat the alkylation step.

  • Wash the resin thoroughly with NMP (3 x 5 mL) and DCM (3 x 5 mL).

3. Thiolytic Cleavage:

  • To the activated and washed peptide resin, add a solution of ethyl mercaptoacetate (200 µL, 1.8 mmol) in a mixture of DMF:DCM (3:4 v/v, 1.4 mL).

  • Add a catalytic amount of this compound (3 mg, 22 µmol).

  • Agitate the mixture for 24 hours at room temperature.

  • Filter the resin and collect the filtrate containing the protected peptide thioester.

  • Dry the resin under reduced pressure.

4. Side-Chain Deprotection:

  • Treat the dried resin with a cleavage cocktail of trifluoroacetic acid (TFA):H2O:tri-isopropylsilane (TIS) (95:3:2 v/v, 5 mL) for 3-4 hours at room temperature to remove side-chain protecting groups.

  • Filter the resin and precipitate the linear peptide thioester in cold diethyl ether (Et2O).

  • Isolate the crude material by centrifugation.

5. Purification and Characterization:

  • Dissolve the crude peptide in a minimal amount of H2O:Acetonitrile (4:1) containing 0.1% TFA.

  • Characterize the MCoTI-I linear precursor α-thioester by HPLC and ES-MS.

Protocol 2: Synthesis of MCoTI-II Analogue Linear Precursor α-Thioester

This protocol is adapted from the synthesis of MCoTI-II analogues as described by Thongyoo et al.

1. Solid-Phase Peptide Synthesis (SPPS):

  • The linear peptide sequence of the MCoTI-II analogue is assembled on a sulfamylbutyryl AM resin using standard Fmoc-based SPPS.

2. Linker Activation:

  • Swell the fully protected peptide resin (25 µmol) in dry NMP (1.5 mL) for 1 hour.

  • Add DIEPA (200 µL, 1.1 mmol) followed by an excess of iodoacetonitrile (180 µL).

  • Shield the reaction from light and agitate for 24 hours at room temperature.

  • Wash the resin with NMP (5 x 5 mL), DCM (5 x 5 mL), and Methanol (MeOH, 5 x 5 mL) and dry in vacuo.

3. Thiolytic Cleavage (Displacement):

  • To the activated resin, add a catalytic amount of this compound (1.6 mg), ethyl 3-mercaptopropionate (160 µL, 1.25 mmol), and DMF (500 µL).

  • Agitate the reaction mixture overnight at room temperature.

  • Filter the resin and evaporate the filtrate to dryness in vacuo to yield the fully protected MCoTI thioester.

4. Side-Chain Deprotection:

  • Treat the fully protected thioester with 2 mL of a deprotection mixture (TFA:H2O:EDT:TIPS, 94:2.5:2.5:1) for 3 hours.

  • Precipitate and purify the resulting open-chain (oc)-MCoTI thioester.

Protocol 3: One-Pot Cyclization and Oxidative Folding

This protocol is generally applicable to both MCoTI-I and MCoTI-II linear thioester precursors.

1. Cyclization/Folding Reaction:

  • Prepare a freshly degassed buffer of 50 mM sodium phosphate (B84403) at pH 7.5 containing 2 mM reduced glutathione (B108866) (GSH).

  • Dissolve the crude linear α-thioester precursor in a minimal amount of an appropriate solvent (e.g., H2O:Acetonitrile with 0.1% TFA).

  • Add the dissolved peptide dropwise ("flash dilution") into the vigorously stirring cyclization buffer to a final peptide concentration of approximately 50 µM.

  • Allow the reaction to proceed for 18-24 hours at room temperature.

2. Purification and Characterization:

  • Monitor the reaction by HPLC.

  • Upon completion, acidify the reaction mixture with TFA.

  • Purify the folded and cyclized MCoTI-I or MCoTI-II by semi-preparative HPLC.

  • Characterize the final product by HPLC and ES-MS.

Visualizations

Experimental Workflow

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_cyclization Cyclization and Folding cluster_analysis Analysis SPPS Fmoc-based SPPS of Linear Peptide Activation Linker Activation (Iodoacetonitrile) SPPS->Activation Cleavage Thiolytic Cleavage (this compound catalyst) Activation->Cleavage Deprotection Side-Chain Deprotection (TFA Cocktail) Cleavage->Deprotection Cyclization One-Pot Cyclization/Folding (NCL in GSH buffer) Deprotection->Cyclization Purification HPLC Purification Cyclization->Purification Analysis ES-MS Characterization Purification->Analysis

References

Application Notes & Protocols: The Role of Sodium Benzenethiolate in Modern Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sodium benzenethiolate (B8638828) (also known as sodium thiophenolate) is a potent nucleophile widely employed in organic synthesis. In the realm of dye chemistry, it serves as a critical reagent for introducing the thioether linkage (-S-Ar) onto aromatic or heterocyclic scaffolds. This modification is a key strategy for modulating the electronic properties of chromophores, thereby fine-tuning their color, stability, and functionality. These notes detail the primary application of sodium benzenethiolate in dye synthesis via nucleophilic aromatic substitution (SNAr), providing exemplary protocols, quantitative data, and visual diagrams of the underlying mechanisms and workflows.

Principle Role: Nucleophilic Aromatic Substitution (SNAr)

The primary function of this compound in dye preparation is to act as a powerful sulfur-based nucleophile. The thiophenolate anion (C₆H₅S⁻) readily attacks electron-deficient aromatic rings that are activated by electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl groups (-C=O). This reaction typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, displacing a suitable leaving group, most commonly a halide (F, Cl, Br, I).

The introduction of the phenylthio group can have several significant effects on the resulting dye molecule:

  • Color Modulation: The sulfur atom, with its lone pair of electrons, acts as an effective auxochrome, extending the conjugation of the chromophore. This typically leads to a bathochromic (red) shift, deepening the color of the dye.

  • Enhanced Molar Absorptivity: The modification can increase the intensity of the color.

  • Improved Stability: The thioether bond can enhance the photostability and thermal stability of the dye.

  • Functional Handle: The introduced group can serve as a site for further chemical modification.

Below is a generalized diagram illustrating the SNAr mechanism.

sn_ar_mechanism reactants Electron-Deficient Aryl Halide + this compound aryl_halide Ar-X (X = Halogen, EWG-activated) thiophenol Na⁺S⁻-Ph intermediate Meisenheimer Complex (Resonance-Stabilized Anion) aryl_halide->intermediate Attack of S⁻ thioether_dye Ar-S-Ph (Aryl Thioether Dye) intermediate->thioether_dye Loss of X⁻ salt Na⁺X⁻ products Final Products

Caption: Generalized mechanism for SNAr using this compound.

Application Case Study: Synthesis of a Nitro-Substituted Aryl Thioether Dye

A common application is the synthesis of intensely colored nitro-substituted aryl thioethers. For instance, the reaction of 2,4-dinitrochlorobenzene with this compound yields 2,4-dinitrophenyl phenyl sulfide (B99878), a stable, crystalline yellow solid. This reaction is often used in educational settings to demonstrate the principles of SNAr.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 2,4-dinitrophenyl phenyl sulfide.

ParameterValueNotes
Reactant 1 2,4-DinitrochlorobenzeneActivated aromatic substrate
Reactant 2 This compoundNucleophile
Solvent Ethanol (B145695) or DMFPolar aprotic solvents are effective
Reaction Temperature 25-50 °CReaction is typically exothermic
Reaction Time 30 - 60 minutesMonitored by TLC
Typical Yield > 90%High conversion rate
Melting Point 119-121 °CFor the purified product
λmax (in Ethanol) ~350 nmAbsorption maximum in the UV-Vis spectrum
Detailed Experimental Protocol

Objective: To synthesize 2,4-dinitrophenyl phenyl sulfide via nucleophilic aromatic substitution.

Materials & Reagents:

  • Benzenethiol (B1682325) (Thiophenol)

  • Sodium ethoxide (or Sodium metal)

  • Absolute Ethanol

  • 2,4-Dinitrochlorobenzene

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser (optional, for heating)

  • Buchner funnel and filter paper

  • Deionized water

Procedure:

  • Preparation of this compound (in situ):

    • In a 100 mL round-bottom flask, dissolve a specific molar equivalent of sodium ethoxide in 30 mL of absolute ethanol with stirring.

    • To this solution, add one molar equivalent of benzenethiol dropwise. The formation of the sodium salt is an acid-base reaction. The solution should be stirred for 10-15 minutes at room temperature.

  • Nucleophilic Substitution Reaction:

    • Dissolve one molar equivalent of 2,4-dinitrochlorobenzene in 20 mL of absolute ethanol in a separate beaker.

    • Slowly add the 2,4-dinitrochlorobenzene solution to the stirring this compound solution at room temperature.

    • An immediate color change to deep red or orange is typically observed, followed by the formation of a yellow precipitate (the product) and sodium chloride.

    • Continue stirring for 30 minutes at room temperature to ensure the reaction goes to completion. Gentle warming to 40-50°C can be applied if the reaction is slow.

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

    • Collect the solid yellow product by vacuum filtration using a Buchner funnel.

    • Wash the crude product on the filter with two small portions of cold ethanol to remove unreacted starting materials.

    • Wash the product with deionized water to remove the sodium chloride byproduct.

    • Recrystallize the crude product from hot ethanol to obtain pure, bright yellow crystals of 2,4-dinitrophenyl phenyl sulfide.

  • Characterization:

    • Allow the crystals to dry completely and record the final mass to calculate the percentage yield.

    • Determine the melting point of the purified product.

    • Obtain a UV-Vis spectrum to determine the maximum absorbance wavelength (λmax).

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis protocol.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis prep_nucleophile Prepare this compound in Ethanol mixing Mix Reactant Solutions (Stir at Room Temp, 30 min) prep_nucleophile->mixing prep_substrate Dissolve 2,4-Dinitrochlorobenzene in Ethanol prep_substrate->mixing precipitation Cool in Ice Bath to Maximize Precipitation mixing->precipitation filtration Vacuum Filter Crude Product precipitation->filtration washing Wash with Cold Ethanol & Deionized Water filtration->washing purification Recrystallize from Hot Ethanol washing->purification characterization Dry, Weigh, and Characterize (MP, UV-Vis) purification->characterization

Caption: Workflow for the synthesis of an aryl thioether dye.

Conclusion

This compound is an indispensable reagent in the synthesis of specialized dyes, particularly those requiring the introduction of a thioether functionality. Its utility stems from its high nucleophilicity, enabling efficient displacement of leaving groups on electron-poor aromatic systems under mild conditions. The protocols and data presented here demonstrate a reliable and high-yielding method for synthesizing aryl thioether dyes, providing a foundational technique for researchers developing novel chromophores for advanced applications.

Application Notes and Protocols: Sodium Benzenethiolate in the Functionalization of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of nanoparticles with sodium benzenethiolate (B8638828). This methodology is crucial for tailoring the surface properties of nanoparticles for a variety of applications, including targeted drug delivery and catalysis.

Introduction to Sodium Benzenethiolate Functionalization

This compound (C₆H₅SNa) is the sodium salt of benzenethiol (B1682325) and serves as a versatile ligand for the surface modification of metallic nanoparticles, particularly those made of gold (Au) and silver (Ag). The strong affinity of the thiolate group for these noble metals allows for the formation of a stable self-assembled monolayer (SAM) on the nanoparticle surface. This functionalization can impart new physicochemical properties to the nanoparticles, such as altered hydrophobicity, charge, and reactivity, which are essential for their application in biological and catalytic systems.

The primary method for introducing this compound onto the surface of pre-synthesized nanoparticles is through a ligand exchange reaction. In this process, the existing capping agents on the nanoparticle surface, often citrate (B86180) ions from the synthesis process, are displaced by the benzenethiolate ligands.[1][2] This exchange is driven by the formation of a strong gold-sulfur or silver-sulfur bond.

Applications

Functionalization of nanoparticles with this compound can enhance their potential as drug delivery vehicles.[3][4][5][6][7] The aromatic benzene (B151609) ring can be further modified with various functional groups to attach drug molecules, targeting moieties, or imaging agents. The benzenethiolate monolayer can also protect the nanoparticle core from degradation and control the release of encapsulated therapeutic agents.[3]

Nanoparticles functionalized with this compound can act as robust and recyclable catalysts for various organic reactions.[8][9][10] The benzenethiolate ligand can influence the electronic properties of the nanoparticle surface, thereby enhancing its catalytic activity and selectivity. A notable application is in the reduction of nitroaromatic compounds, which are common environmental pollutants.[8][9][10][11][12]

Experimental Protocols

This protocol describes the synthesis of gold nanoparticles (AuNPs) using the Turkevich method, which yields a colloidal solution of citrate-stabilized AuNPs.[13]

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)

  • Sodium citrate dihydrate (38.8 mM)

  • Deionized water

  • All glassware must be rigorously cleaned.

Procedure:

  • In a 250 mL round-bottom flask, add 100 mL of 1 mM HAuCl₄ solution.

  • Bring the solution to a rolling boil with vigorous stirring.

  • Rapidly add 10 mL of 38.8 mM sodium citrate solution to the boiling HAuCl₄ solution.

  • The color of the solution will change from pale yellow to deep red, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature while stirring.

  • Store the AuNP solution at 4°C for future use.

This protocol details the ligand exchange process to functionalize the citrate-stabilized AuNPs with this compound.

Materials:

  • Citrate-stabilized gold nanoparticle solution (from Protocol 1)

  • This compound

  • Ethanol (B145695)

  • Centrifuge

Procedure:

  • Prepare a 10 mM solution of this compound in ethanol.

  • To 10 mL of the citrate-stabilized AuNP solution, add 1 mL of the 10 mM this compound solution. The molar ratio of benzenethiolate to gold should be in large excess.

  • Stir the mixture at room temperature for 24 hours to ensure complete ligand exchange.

  • After incubation, centrifuge the solution at 10,000 rpm for 30 minutes to pellet the functionalized AuNPs.

  • Carefully remove the supernatant, which contains excess ligands and displaced citrate ions.

  • Resuspend the nanoparticle pellet in fresh ethanol and centrifuge again. Repeat this washing step twice to ensure the removal of any unbound ligands.

  • Finally, resuspend the purified this compound-functionalized AuNPs in the desired solvent for characterization and application.

Quantitative Data

The following table summarizes typical quantitative data for thiol-functionalized gold nanoparticles. While specific data for this compound is limited in the reviewed literature, these values for similar aromatic and aliphatic thiols provide a useful reference for expected outcomes.

ParameterLigand ExampleNanoparticle SizeMethodResultReference
Ligand Density Mercaptosulfonates (MES/MUS)13-40 nmITC~7.4 MES/nm², ~11.2 MUS/nm²[14]
Mercaptoalkanoic acids10-100 nmICP-MS4.3 - 6.3 molecules/nm² (decreases with chain length)[15]
Thioctic acid-XPS2.20 molecules/nm²[15]
Sulfur heterocyclic compounds-LSPR~3 molecules/nm²[15][16]
Surface Coverage Mercaptoundecanoic acid-XPS4.97 molecules/nm²[15]
Mercaptohexanoic acid-XPS4.58 molecules/nm²[15]
3-mercaptopropionic acid5-100 nmICP-OES7.8 molecules/nm²[15]

Visualizations

Experimental_Workflow cluster_synthesis Protocol 1: AuNP Synthesis cluster_functionalization Protocol 2: Functionalization s1 HAuCl4 Solution s3 Boiling & Stirring s1->s3 s2 Sodium Citrate s2->s3 s4 Citrate-Stabilized AuNPs s3->s4 f2 Ligand Exchange (24h) s4->f2 f1 This compound f1->f2 f3 Centrifugation & Washing f2->f3 f4 Functionalized AuNPs f3->f4 Catalytic_Reduction NP Benzenethiolate-AuNP Product Aminoaromatic Compound (e.g., 4-Aminophenol) NP->Product Reduction & Desorption Nitro Nitroaromatic Compound (e.g., 4-Nitrophenol) Nitro->NP Adsorption Reducer Reducing Agent (e.g., NaBH4) Reducer->NP Electron Transfer Ligand_Exchange_Mechanism cluster_initial Initial State cluster_process Ligand Exchange cluster_final Final State Initial_NP Citrate-Capped Nanoparticle Benzenethiolate Sodium Benzenethiolate Initial_NP->Benzenethiolate Addition Displaced_Citrate Displaced Citrate Initial_NP->Displaced_Citrate Displacement Final_NP Benzenethiolate-Capped Nanoparticle Benzenethiolate->Final_NP Binding

References

Procedure for Ullmann-type coupling reactions with sodium benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

An Ullmann-type C-S coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-sulfur bond, typically between an aryl halide and a thiol or thiolate. This reaction is instrumental in the synthesis of diaryl thioethers, a structural motif present in numerous pharmaceuticals, agrochemicals, and materials science applications.[1][2] The use of sodium benzenethiolate (B8638828) as the sulfur nucleophile in a copper-catalyzed system provides a direct and efficient route to these valuable compounds.

Traditionally, Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper.[3][4] However, significant advancements have led to the development of milder and more efficient catalytic protocols. Modern methods often employ a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), which is relatively inexpensive and stable.[2][5] The reaction mechanism is generally understood to involve the formation of a copper(I) thiolate species, which then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate. This is followed by reductive elimination to yield the final diaryl thioether product and regenerate the active copper(I) catalyst.[6]

The efficiency and scope of the reaction can be significantly influenced by several factors, including the choice of catalyst, base, solvent, and the presence of ligands. While early protocols were often limited to reactive aryl iodides, newer systems show efficacy with less reactive aryl bromides and even activated aryl chlorides.[7][8] The development of ligand-free systems, often utilizing polar aprotic solvents like DMSO or DMF which can themselves act as weak ligands, has simplified the procedure, making it more practical and cost-effective.[2][9]

Quantitative Data Summary

The following tables summarize various reported conditions for the Ullmann-type coupling of aryl halides with thiols or thiolates, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiophenol

EntryAryl IodideBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneK₂CO₃NMP110598
24-IodotolueneK₂CO₃NMP110595
34-IodoanisoleK₂CO₃NMP110694
44-IodonitrobenzeneK₂CO₃NMP110296
5IodobenzeneNEt₃Neat1101290
62-IodotolueneK₂CO₃NMP1101285

Data synthesized from a ligand-free protocol using 1-2.5 mol% CuI. NMP = N-Methyl-2-pyrrolidone.[2]

Table 2: Copper-Catalyzed C-S Coupling with Various Catalytic Systems

EntryAryl HalideThiolCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-IodonitrobenzeneBenzenethiolCuIK₂CO₃NMP11096
24-BromonitrobenzeneBenzenethiolCuI / DABCOK₂CO₃Toluene11092
31-Iodo-4-methoxybenzeneBenzenethiolCuICs₂CO₃DMF12085
44-ChloronitrobenzeneBenzenethiolCuIK₃PO₄DMSO13088
51-Iodo-2-nitrobenzene4-MethylbenzenethiolCuIK₂CO₃NMP11095

This table represents a compilation of typical results from various protocols to illustrate the versatility of the reaction. DABCO = 1,4-Diazabicyclo[2.2.2]octane.[7]

Experimental Protocols

Protocol 1: General Procedure for Ligand-Free Ullmann C-S Coupling

This protocol describes a general method for the copper(I) iodide-catalyzed cross-coupling of an aryl iodide with sodium benzenethiolate under ligand-free conditions.

Materials and Reagents:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (3-5 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware (e.g., Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), copper(I) iodide (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous NMP (3-5 mL) to the tube via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 110°C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 2-12 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure diaryl thioether.

  • Characterization: Characterize the purified product using standard analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Ullmann_CS_Coupling_Mechanism Cu_I_SPh Cu(I)-SPh center Cu_I_SPh->center Ar_X Ar-X Ar_X->Cu_I_SPh Cu_III_complex [Ar-Cu(III)(SPh)-X] Cu_I_X Cu(I)-X Cu_III_complex->Cu_I_X Cu_III_complex->center Product Ar-S-Ph Cu_I_X->Cu_I_SPh Thiolate Exchange PhSNa PhS⁻Na⁺ PhSNa->Cu_I_X center->Cu_III_complex Oxidative Addition center->Product Reductive Elimination

Caption: Catalytic cycle of the Ullmann C-S coupling reaction.

Experimental_Workflow_Ullmann_Coupling start Start setup Combine Reactants: Aryl Halide, NaSPh, CuI, Base start->setup inert Establish Inert Atmosphere (N₂/Ar) setup->inert add_solvent Add Anhydrous Solvent (e.g., NMP) inert->add_solvent heat Heat Reaction Mixture (e.g., 110°C) with Stirring add_solvent->heat monitor Monitor Reaction (TLC / GC-MS) heat->monitor workup Cool to RT & Perform Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for Ullmann-type C-S coupling.

References

Application Notes and Protocols: Sodium Benzenethiolate as a Probe for Immunoassay and SERS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical technique for ultrasensitive detection in various fields, including diagnostics and drug development. The enhancement of the Raman signal of molecules adsorbed on or near nanostructured metal surfaces allows for the detection of analytes at extremely low concentrations. A key component of SERS-based immunoassays is the Raman reporter molecule, which provides a unique and stable spectral fingerprint.

This document focuses on the application of sodium benzenethiolate (B8638828) as a SERS probe in immunoassays. Benzenethiol (B1682325) (C₆H₅SH), also known as thiophenol, readily chemisorbs onto gold or silver nanoparticle surfaces through a stable metal-sulfur bond. In this process, the thiol proton is lost, resulting in the formation of a benzenethiolate anion (C₆H₅S⁻) on the nanoparticle surface. Sodium benzenethiolate (C₆H₅SNa), as the sodium salt, is a direct precursor to this active species and serves as an excellent Raman reporter due to its simple and distinct Raman spectrum, which allows for clear identification and quantification.

These application notes provide an overview of the principles, experimental protocols, and representative data for utilizing this compound in SERS-based immunoassays.

Principle of SERS-Based Immunoassay using this compound

The most common format for a SERS-based immunoassay is the sandwich assay. This approach involves the specific recognition of a target antigen by two different antibodies: a capture antibody and a detection antibody.

  • Capture Substrate Preparation: A solid support, such as a glass slide or a microplate well, is functionalized with a capture antibody that is specific to one epitope of the target antigen.

  • Antigen Binding: The sample containing the target antigen is introduced to the capture substrate. The antigen specifically binds to the immobilized capture antibodies.

  • SERS Probe (Detection) Binding: SERS probes are then added. These probes consist of metallic nanoparticles (typically gold or silver) functionalized with this compound as the Raman reporter and a detection antibody specific to a different epitope of the target antigen. The detection antibody on the SERS probe binds to the captured antigen, forming a "sandwich" complex.

  • Signal Detection: After a washing step to remove unbound SERS probes, the substrate is analyzed using a Raman spectrometer. The intensity of the characteristic SERS signal from benzenethiolate is proportional to the amount of captured antigen, allowing for quantitative detection.

The logical workflow for a typical SERS-based sandwich immunoassay is illustrated below.

SERS_Immunoassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Capture_Substrate Capture Antibody Immobilization Antigen_Capture Antigen Incubation Capture_Substrate->Antigen_Capture Immobilized Substrate SERS_Probe SERS Probe (AuNP-Benzenethiolate-Detection Ab) Probe_Binding SERS Probe Incubation SERS_Probe->Probe_Binding Functionalized Nanoparticles Antigen_Capture->Probe_Binding Antigen-captured Substrate Washing Washing Step Probe_Binding->Washing Raman_Measurement SERS Signal Measurement Washing->Raman_Measurement Data_Analysis Data Analysis Raman_Measurement->Data_Analysis

Caption: General workflow of a SERS-based sandwich immunoassay.

Experimental Protocols

This section provides detailed methodologies for key experiments in a SERS-based immunoassay using this compound as the Raman reporter.

Protocol 1: Preparation of Benzenethiolate-Functionalized SERS Probes

This protocol describes the synthesis of SERS probes composed of gold nanoparticles (AuNPs) coated with this compound and conjugated with a detection antibody.

Materials:

  • Gold nanoparticles (AuNPs) of desired size (e.g., 60 nm)

  • This compound solution (or benzenethiol in ethanol)

  • Detection antibody specific to the target antigen

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Borate (B1201080) buffer

Procedure:

  • Functionalization of AuNPs with this compound:

    • To a solution of AuNPs, add the this compound solution to a final concentration of approximately 10⁻⁷ M.

    • Incubate for 30 minutes at room temperature with gentle mixing to allow for the formation of a self-assembled monolayer of benzenethiolate on the AuNP surface.

    • Centrifuge the solution to pellet the functionalized AuNPs and remove excess benzenethiolate.

    • Resuspend the pellet in a suitable buffer, such as borate buffer.

  • Antibody Conjugation:

    • Activate the carboxyl groups on the detection antibody by incubating it with EDC and NHS in PBS for 15-30 minutes.

    • Add the activated antibody to the benzenethiolate-functionalized AuNP solution.

    • Incubate for 2 hours at room temperature with gentle mixing to allow for the formation of amide bonds between the antibody and the AuNPs (this assumes the AuNPs have a surface that can react with the activated antibody, or a linker is used).

    • Block any remaining active sites on the AuNPs by adding a solution of BSA and incubating for another 30 minutes.

    • Centrifuge the solution to remove unbound antibodies and BSA.

    • Resuspend the final SERS probes in PBS with a stabilizer like BSA.

The signaling pathway for the preparation of the SERS probe is depicted below.

SERS_Probe_Preparation AuNP Gold Nanoparticle (AuNP) Functionalized_AuNP Benzenethiolate- Functionalized AuNP AuNP->Functionalized_AuNP Chemisorption Benzenethiolate Sodium Benzenethiolate Benzenethiolate->Functionalized_AuNP SERS_Probe Complete SERS Probe Functionalized_AuNP->SERS_Probe EDC/NHS Coupling Antibody Detection Antibody Antibody->SERS_Probe

Caption: Preparation of a benzenethiolate-based SERS probe.
Protocol 2: SERS-Based Sandwich Immunoassay

This protocol outlines the steps for performing a sandwich immunoassay using the prepared SERS probes.

Materials:

  • Capture antibody-coated substrate (e.g., microplate)

  • Sample containing the target antigen

  • Prepared benzenethiolate-functionalized SERS probes

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Blocking: Block the capture antibody-coated substrate with a blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Antigen Capture: Add the sample containing the target antigen to the substrate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the substrate three times with the wash buffer to remove unbound antigen.

  • SERS Probe Incubation: Add the prepared SERS probes to the substrate and incubate for 1 hour at room temperature.

  • Final Washing: Wash the substrate thoroughly with the wash buffer to remove unbound SERS probes.

  • SERS Measurement: Acquire SERS spectra from the substrate using a Raman spectrometer. The characteristic peaks of benzenethiolate (e.g., around 1000, 1025, 1075, and 1575 cm⁻¹) are used for quantification.

Data Presentation

Quantitative analysis in SERS immunoassays involves correlating the intensity of a characteristic Raman peak of the reporter molecule with the concentration of the analyte. The following table summarizes representative quantitative data for SERS-based assays, including the detection of benzenethiol as a model analyte.

AnalyteAssay Type/SubstrateRaman ReporterLimit of Detection (LOD)Dynamic RangeReference
BenzenethiolSERS on AgFON substrateBenzenethiol6 ppm-sNot Specified[1]
Protein ASERS Sandwich Immunoassay5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)1 pg/mL2-3 orders of magnitude[2]
Mouse IgGSERS ImmunoassayNot Specified1.9 ng/mLNot Specified[3]
LysozymeSERS on Au nanostarsLysozyme (label-free)0.24 nM10 nM - 100 µM[4]

Conclusion

This compound serves as a robust and reliable Raman reporter for SERS-based immunoassays due to its strong and stable signal, as well as its ability to form a stable bond with gold and silver nanoparticles. The protocols and principles outlined in these application notes provide a framework for the development and implementation of highly sensitive and specific immunoassays for a wide range of analytes. The high sensitivity of SERS, combined with the specificity of antibody-antigen interactions, makes this technology a promising tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: Synthesis of Cyclometalated Platinum Complexes Using Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclometalated platinum(II) complexes have emerged as a promising class of therapeutic agents, particularly in the field of oncology. Their unique photophysical and electrochemical properties, combined with their potential for rich structural diversity, make them attractive candidates for the development of novel anticancer drugs. These complexes typically feature a platinum(II) center coordinated to a bidentate or tridentate ligand that forms a C-Pt bond through C-H bond activation, resulting in a stable metallacycle. The ancillary ligands in these complexes play a crucial role in modulating their stability, solubility, and biological activity.

This document provides detailed application notes and protocols for the synthesis of cyclometalated platinum(II) complexes using sodium benzenethiolate (B8638828) as a key reagent for introducing a thiolate ancillary ligand. The substitution of a labile chloride ligand with a benzenethiolate moiety can significantly influence the electronic properties and biological interactions of the resulting complex.

Synthesis Strategy

The synthesis of cyclometalated platinum(II) benzenethiolate complexes is typically achieved through a two-step process. The first step involves the cyclometalation of a suitable organic ligand with a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), to form a chloro-bridged platinum(II) dimer. In the second step, this dimer is cleaved and reacted with sodium benzenethiolate to yield the desired cyclometalated platinum(II) benzenethiolate complex.

Experimental Protocols

Protocol 1: Synthesis of the Chloro-Bridged Platinum(II) Dimer, [Pt(ppy)Cl]₂ (ppy = 2-phenylpyridine)

Materials:

Procedure:

  • In a 100 mL Schlenk flask, combine K₂PtCl₄ (1.00 g, 2.41 mmol) and 2-phenylpyridine (0.75 g, 4.83 mmol).

  • Add 30 mL of glacial acetic acid to the flask.

  • Flush the flask with argon for 15 minutes to create an inert atmosphere.

  • Heat the reaction mixture to reflux at 120 °C with vigorous stirring under an argon atmosphere for 24 hours. A yellow precipitate will form.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the yellow precipitate by filtration.

  • Wash the precipitate sequentially with water (3 x 20 mL), methanol (2 x 15 mL), and diethyl ether (2 x 15 mL).

  • Dry the resulting yellow solid under vacuum to yield the chloro-bridged dimer, [Pt(ppy)Cl]₂.

Protocol 2: Synthesis of the Cyclometalated Platinum(II) Benzenethiolate Complex

Materials:

  • Chloro-bridged platinum(II) dimer from Protocol 1

  • This compound (NaSPh)

  • Acetone

  • Dichloromethane (B109758) (DCM)

  • Argon gas

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • In a 50 mL Schlenk flask, suspend the chloro-bridged platinum(II) dimer (100 mg, 0.13 mmol) in 20 mL of acetone.

  • Add this compound (34 mg, 0.26 mmol) to the suspension.

  • Flush the flask with argon for 15 minutes.

  • Stir the reaction mixture at room temperature under an argon atmosphere in the dark for 24 hours. The color of the suspension will change.

  • Remove the solvent under reduced pressure.

  • To the solid residue, add 15 mL of dichloromethane to dissolve the product, leaving behind the sodium chloride byproduct.

  • Filter the solution to remove the insoluble salts.

  • Evaporate the dichloromethane from the filtrate to obtain the desired cyclometalated platinum(II) benzenethiolate complex as a solid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).

Data Presentation

The following tables summarize typical quantitative data for cyclometalated platinum(II) complexes. Note that the data for the benzenethiolate complex are illustrative and based on analogous thiolate complexes, as specific literature data for this exact compound is limited.

Table 1: Synthesis Yields

ComplexStarting MaterialReagentYield (%)
Chloro-bridged Platinum(II) DimerK₂PtCl₄ and 2-Phenylpyridine-~70-80
Cyclometalated Pt(II) BenzenethiolateChloro-bridged Platinum(II) DimerThis compound~60-90

Table 2: Illustrative NMR Spectroscopic Data

ComplexNucleusChemical Shift (ppm)
Cyclometalated Pt(II) Benzenethiolate¹H NMR (CDCl₃)δ 6.5-8.5 (m, aromatic protons)
¹³C NMR (CDCl₃)δ 110-160 (aromatic carbons)
¹⁹⁵Pt NMR (CDCl₃)δ -4200 to -4400 (typical for Pt(II) C^N complexes)

Mandatory Visualizations

Logical Relationship: Synthesis Workflow

G Synthesis Workflow K2PtCl4 K₂PtCl₄ Dimer Chloro-bridged Platinum(II) Dimer K2PtCl4->Dimer Glacial Acetic Acid, Reflux, 24h ppyH 2-Phenylpyridine ppyH->Dimer Final_Complex Cyclometalated Platinum(II) Benzenethiolate Complex Dimer->Final_Complex Acetone, RT, 24h NaSPh This compound NaSPh->Final_Complex G Proposed Apoptotic Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pt_Complex Cyclometalated Pt(II) Complex Pt_Complex_in Pt(II) Complex Pt_Complex->Pt_Complex_in Cellular Uptake ROS ROS Generation Pt_Complex_in->ROS Mitochondrion Mitochondrion Pt_Complex_in->Mitochondrion Mitochondrial Dysfunction ROS->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release AIF_EndoG AIF / EndoG Mitochondrion->AIF_EndoG Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activation Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution DNA_Damage DNA Damage AIF_EndoG->DNA_Damage Translocation DNA_Damage->Apoptosis Caspase-Independent

Dual-Action Compounds: Application Notes for Corrosion Inhibition and Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for evaluating compounds with dual functionality as both corrosion inhibitors and antioxidants. The methodologies outlined herein are standard techniques used to quantify the efficacy of such compounds, providing a basis for screening and development in materials science and drug discovery.

Section 1: Application as a Corrosion Inhibitor

Corrosion is a significant issue across various industries, leading to material degradation and economic losses.[1] The use of organic inhibitors is a primary strategy to protect metallic surfaces from corrosive environments.[1][2] These compounds typically function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.[1][3]

Key Performance Metrics

The effectiveness of a corrosion inhibitor is quantified by several parameters, primarily Inhibition Efficiency (IE), Corrosion Current Density (i_corr_), and Polarization Resistance (R_p_).

  • Inhibition Efficiency (IE%) : Represents the percentage reduction in the corrosion rate of a metal in the presence of an inhibitor compared to its absence.

  • Corrosion Current Density (i_corr_) : A direct measure of the corrosion rate. Lower values indicate better protection.

  • Polarization Resistance (R_p_) : Inversely proportional to the corrosion rate. Higher values signify greater resistance to corrosion.

Quantitative Data Summary

The following tables summarize the corrosion inhibition performance of various novel organic compounds on mild steel in a 1 M HCl solution, a common corrosive environment for testing.

Table 1: Potentiodynamic Polarization (PDP) Data for Corrosion Inhibitors

CompoundConcentrationCorrosion Potential (E_corr_) (V vs. Ag/AgCl)Corrosion Current Density (i_corr_) (µA/cm²)Inhibition Efficiency (IE%)Reference
Blank (1 M HCl) --0.49326.0-[4][5]
Pyronin B 0.01 mM-0.4851.0695.9[4]
4-ethylpyridine (EP) 10 mM-3.65785.9[5]
2-acetylpyrazine 0.5 mM--92.7[6]
Compound L2 300 ppm--69[7]
Piper longum extract 600 ppm--96.66[8]
Levocetirizine (LCZ) 100 ppm--84.44[9]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Corrosion Inhibitors

CompoundConcentrationCharge Transfer Resistance (R_ct_) (Ω cm²)Double Layer Capacitance (C_dl_) (µF/cm²)Inhibition Efficiency (IE%)Reference
Blank (1 M HCl) -138.4--[5]
4-ethylpyridine (EP) 10 mM599.6-76.9[5]
Levocetirizine (LCZ) 100 ppm--87.2[9]
F-EN ---85[3]
Experimental Protocols

Electrochemical tests are performed using a standard three-electrode cell setup with a potentiostat.[6] The working electrode is the material being tested (e.g., mild steel), the reference electrode provides a stable potential (e.g., Ag/AgCl), and the counter electrode completes the circuit (e.g., platinum wire).[6]

Protocol 1: Potentiodynamic Polarization (PDP)

  • Working Electrode Preparation : Mechanically polish the mild steel electrode with successive grades of emery paper, rinse with deionized water and acetone, and dry.

  • Cell Setup : Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the corrosive solution (1 M HCl) with and without the inhibitor.

  • Open Circuit Potential (OCP) : Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.

  • Polarization Scan : Apply a potential scan from -250 mV to +250 mV versus the OCP at a scan rate of 0.5 mV/s.[10]

  • Data Analysis : Determine the corrosion potential (E_corr_) and corrosion current density (i_corr_) by extrapolating the Tafel plots. Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(i_corr(blank)_ - i_corr(inhibitor)) / i_corr(blank)] x 100

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

  • Working Electrode and Cell Setup : Prepare the electrode and cell as described in the PDP protocol.

  • OCP Stabilization : Stabilize the system at the OCP.

  • Impedance Measurement : Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).[9]

  • Data Analysis : Model the impedance data using an equivalent electrical circuit (e.g., Randles circuit) to obtain the charge transfer resistance (R_ct_). Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct(inhibitor)_ - R_ct(blank)) / R_ct(inhibitor)] x 100

Experimental Workflow and Logical Relationships

Corrosion_Inhibition_Workflow cluster_prep Sample Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis Prep_Electrode Prepare Working Electrode Cell_Setup Assemble 3-Electrode Cell Prep_Electrode->Cell_Setup Prep_Solution Prepare Corrosive Solution +/- Inhibitor Prep_Solution->Cell_Setup OCP Stabilize at OCP Cell_Setup->OCP EIS EIS Measurement OCP->EIS PDP PDP Measurement OCP->PDP EIS_Analysis Analyze EIS Data (Rct, Cdl) EIS->EIS_Analysis PDP_Analysis Analyze PDP Data (Ecorr, icorr) PDP->PDP_Analysis Calculate_IE Calculate Inhibition Efficiency (IE%) EIS_Analysis->Calculate_IE PDP_Analysis->Calculate_IE

Caption: Workflow for evaluating corrosion inhibitors.

Three_Electrode_Setup Potentiostat Potentiostat WE Working Electrode Potentiostat->WE Controls Potential CE Counter Electrode Potentiostat->CE Applies Current RE Reference Electrode WE->RE Measures Potential Difference CE->WE Current Flow

Caption: Logical relationship in a three-electrode setup.

Section 2: Application as an Antioxidant

Antioxidants are crucial for mitigating oxidative stress, a process implicated in numerous diseases. They function by neutralizing reactive oxygen species (ROS) and other free radicals. Natural compounds, particularly phenolics, are a significant source of antioxidants.

Key Performance Metrics

The efficacy of an antioxidant is commonly assessed by its radical scavenging activity, often expressed as the IC50 value .

  • IC50 Value : The concentration of an antioxidant required to scavenge 50% of the initial free radicals in an assay. A lower IC50 value indicates a higher antioxidant activity.

Quantitative Data Summary

The following table presents the IC50 values for various compounds, demonstrating their antioxidant potential as measured by the DPPH and ABTS radical scavenging assays.

Table 3: Antioxidant Activity (IC50 Values) of Various Compounds

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Gallic Acid --[11]
3,4-dihydroxybenzoic acid11.22.0[11]
Cinnamic Acid 76.46-[12]
Avicennia marina extract -31.60
Macaranga hypoleuca (ethyl acetate (B1210297) fraction) 14.312.10[13]
Vernonia amygdalina (methanol extract) 94.92179.8[14]
Ascorbic Acid (Standard) --[14]
Trolox (Standard) 3.772.93
Experimental Protocols

These spectrophotometric assays measure the ability of a compound to donate an electron or hydrogen atom to a stable radical, resulting in a color change.

Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 100 µM). The solution should have a deep violet color.

  • Sample Preparation : Prepare serial dilutions of the test compound in a suitable solvent.

  • Reaction Mixture : In a 96-well plate or cuvettes, add a specific volume of each sample dilution (e.g., 200 µL) to the DPPH solution (e.g., 3 mL).[15]

  • Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.[15]

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging.

  • Calculation : Calculate the percentage of radical scavenging activity and determine the IC50 value from a plot of concentration versus inhibition percentage.

Protocol 4: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Radical Generation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[15] The solution will turn a blue-green color.

  • Working Solution : Dilute the ABTS•+ solution with methanol or a buffer to an absorbance of approximately 0.700 at 734 nm.[15]

  • Reaction Mixture : Add a small volume of the diluted test compound (e.g., 0.1 mL) to a larger volume of the ABTS•+ working solution (e.g., 3.9 mL).[15]

  • Incubation : Allow the reaction to proceed at room temperature for a set time (e.g., 6 minutes).[15]

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : Calculate the percentage of radical scavenging and the IC50 value as in the DPPH assay.

Signaling Pathway and Experimental Workflow

Many natural antioxidants exert their protective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[15] In the presence of oxidative stress or antioxidant compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[15]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress / Antioxidant Compound Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds with Maf Maf Maf Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription Initiates

Caption: Nrf2 signaling pathway for antioxidant response.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Radical Prepare Radical Solution (DPPH or ABTS) Mix Mix Sample and Radical Solution Prep_Radical->Mix Prep_Sample Prepare Sample Dilutions Prep_Sample->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Determine_IC50 Determine IC50 Value Calc_Inhibition->Determine_IC50

Caption: General workflow for antioxidant assays.

References

Application Notes and Protocols for the Demethylation of Compounds with Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylation, the removal of a methyl group from a molecule, is a critical transformation in organic synthesis, particularly in the context of drug development and medicinal chemistry. Aryl methyl ethers are common protecting groups for phenols due to their stability. However, their cleavage to unmask the phenolic hydroxyl group is often necessary to reveal the biologically active pharmacophore. Sodium benzenethiolate (B8638828) (also known as sodium thiophenoxide) is a potent nucleophilic reagent employed for the demethylation of aryl methyl ethers. This method relies on the soft nature of the thiolate anion, which selectively attacks the methyl group in an SN2 reaction, leaving other functional groups intact under appropriate conditions.

These application notes provide a detailed laboratory procedure for the demethylation of compounds, primarily aryl methyl ethers, using sodium benzenethiolate. The protocol includes information on reagent preparation, reaction setup, workup, and purification. Additionally, a summary of reaction conditions and yields for related thiolate-mediated demethylations is presented for comparative purposes.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the demethylation of various aryl methyl ethers using different thiolate reagents. While specific data for this compound is limited in readily available literature, the provided data for other thiolates offers valuable insights into expected reaction parameters and outcomes.

Substrate (Ar-OMe)Thiolate ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-MethoxyacetophenoneDodecanethiolNaOHNMP130895[1]
2-MethoxynaphthaleneDodecanethiolNaOHNMP130398[1]
4-MethoxybenzaldehydeDodecanethiolNaOHNMP130396[1]
GuaiacolDodecanethiolNaOHNMP130397[1]
VenlafaxineThis compound-----[2]
Various Aryl Methyl Ethers2-(Diethylamino)ethanethiol-DMFReflux-Good to Excellent[3]
3,5-Dimethoxy-2-bromo-α-resorcylic acid estersSodium thiolate----up to 93[4]

Note: NMP = N-Methyl-2-pyrrolidone, DMF = Dimethylformamide. The entry for Venlafaxine indicates the use of this compound in a patent without specifying detailed conditions or yield in the provided abstract.

Experimental Protocols

This section details a general laboratory procedure for the demethylation of an aryl methyl ether using this compound, which is often generated in situ from thiophenol and a base.

Materials and Reagents
  • Aryl methyl ether (substrate)

  • Thiophenol (Benzenethiol)

  • Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (if necessary)

Procedure: In Situ Generation of this compound and Demethylation
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl methyl ether (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or NMP to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Base and Thiol Addition: Add sodium hydroxide (1.1 - 2.0 eq) or potassium carbonate (2.0 - 3.0 eq) to the solution, followed by the dropwise addition of thiophenol (1.1 - 2.0 eq) at room temperature.

  • Reaction: Heat the reaction mixture to 100-150 °C and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired phenol (B47542).

Safety Precautions: Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Mandatory Visualizations

Reaction Mechanism

The demethylation of an aryl methyl ether with this compound proceeds via a nucleophilic substitution (SN2) mechanism. The thiophenoxide anion acts as a potent nucleophile, attacking the electrophilic methyl group of the ether. This results in the cleavage of the carbon-oxygen bond and the formation of the corresponding phenoxide and methyl phenyl sulfide. The phenoxide is then protonated during the acidic workup to yield the final phenol product.

ReactionMechanism cluster_reagents Reagents cluster_reaction SN2 Reaction cluster_products Products cluster_workup Acidic Workup Ar-O-CH3 Aryl Methyl Ether (Ar-O-CH3) TS Transition State Ar-O-CH3->TS Nucleophilic Attack NaSPh This compound (Na+ -SPh) NaSPh->TS Ar-O-Na Sodium Phenoxide (Ar-O- Na+) TS->Ar-O-Na CH3SPh Methyl Phenyl Sulfide (CH3SPh) TS->CH3SPh Ar-OH Phenol (Ar-OH) Ar-O-Na->Ar-OH Protonation (H+)

Figure 1: SN2 mechanism for demethylation.
Experimental Workflow

The following diagram illustrates the general workflow for the laboratory procedure of demethylating a compound with this compound.

experimental_workflow start Start setup Reaction Setup: - Aryl methyl ether - Anhydrous solvent (DMF/NMP) - Base (NaOH/K2CO3) - Thiophenol start->setup reaction Reaction: Heat to 100-150 °C Monitor by TLC/LC-MS setup->reaction workup Workup: - Quench with 1M HCl - Extract with Ethyl Acetate - Wash with Water and Brine - Dry and Concentrate reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product Final Product (Phenol) purification->product end End product->end

Figure 2: Demethylation experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Handling Air and Moisture Sensitive Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of sodium benzenethiolate (B8638828), a highly air and moisture-sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: How should I store sodium benzenethiolate?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] The storage area should be cool, dry, and well-ventilated.[1] It is classified as a corrosive solid and should be kept in a designated corrosives area.[1]

Q2: What are the immediate signs of decomposition?

A2: A strong, foul "stench" is a primary indicator of decomposition.[2] This odor is due to the formation of benzenethiol (B1682325) upon reaction with moisture. The solid may also change in color, appearing as a faintly beige or light yellow powder when pure, with discoloration potentially indicating degradation.[2][3]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Always handle this compound in a chemical fume hood.[1] Required PPE includes safety glasses with side-shields or a face shield, chemical-resistant gloves, and a lab coat.[4] For weighing larger quantities where dust may be generated, a respirator may be necessary.[4]

Q4: In which solvents is this compound soluble?

A4: It is soluble in water and polar organic solvents.[2] However, dissolution in protic solvents like water will lead to its decomposition into benzenethiol and sodium hydroxide. For reactions, anhydrous polar aprotic solvents are often preferred.

Q5: What are the primary decomposition products of this compound when exposed to air and moisture?

A5: When exposed to moisture, it hydrolyzes to form benzenethiol and sodium hydroxide. In the presence of oxygen, the thiolate can be oxidized to diphenyl disulfide.

Troubleshooting Guide

Q1: My reaction yield is lower than expected. What are the potential issues related to the this compound?

A1: Low yields can often be attributed to the degradation of the this compound.[3] Ensure that the reagent was properly stored and handled under a strict inert atmosphere to prevent oxidation or hydrolysis. It is also crucial to use anhydrous solvents, as any residual water will consume the reagent.[3]

Q2: I observe the formation of a white precipitate in my reaction. What could this be?

A2: If your reaction solvent is a non-polar organic solvent, the precipitate could be unreacted this compound due to poor solubility. If you are performing a substitution reaction with an alkyl halide, the precipitate is likely the sodium halide salt byproduct (e.g., NaCl, NaBr).

Q3: My reaction mixture has a very strong, unpleasant odor. What does this indicate?

A3: A strong stench is indicative of the presence of benzenethiol, which is formed when this compound comes into contact with moisture.[2] This suggests that your glassware, solvent, or inert atmosphere was not sufficiently dry.

Q4: How can I confirm the purity of my this compound before use?

A4: While a quantitative analysis like titration would be complex due to its sensitivity, a visual inspection for a uniform, off-white to light yellow crystalline powder is a first step. Any significant discoloration or clumping may suggest decomposition. If you have access to solid-state NMR or IR spectroscopy, you can compare the spectrum of your sample to a reference standard.

Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅NaS[1]
Molecular Weight 132.16 g/mol [1]
Appearance White to light yellow powder/crystal[5][6][7]
Odor Stench[2]
Melting Point >300 °C[2][4][8]
Solubility Soluble in water[2]
Stability Air and moisture sensitive[2]
Incompatibilities Strong oxidizing agents[2]

Experimental Protocols

Protocol 1: Weighing and Transferring this compound Solid

This protocol outlines the procedure for weighing and transferring solid this compound using inert atmosphere techniques to minimize exposure to air and moisture.

  • Preparation: Dry all necessary glassware (e.g., round-bottom flask with a septum, weighing boat, spatula) in an oven at >120 °C overnight and allow to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Perform all manipulations in a glovebox or under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line.

  • Weighing:

    • In a Glovebox: Take the sealed container of this compound, a weighing boat, and a spatula into the glovebox antechamber. Cycle the antechamber as per the glovebox protocol. Inside the glovebox, transfer the desired amount of the solid to the weighing boat and record the weight.

    • On the Bench (with inert gas flow): Place the reaction flask on a balance and tare it. Briefly remove the septum while maintaining a positive flow of inert gas into the flask and quickly add the approximate amount of this compound. Seal the flask and re-weigh to determine the exact amount transferred. This method is less precise and carries a higher risk of exposure.

  • Transfer:

    • From Glovebox: Seal the weighing boat containing the reagent inside a container for transfer out of the glovebox. In a fume hood, under a positive flow of inert gas, quickly transfer the solid from the weighing boat to the reaction flask.

    • Direct Addition: If weighed on the bench, the solid is already in the reaction flask.

  • Purging: Once the solid is in the reaction flask, evacuate and backfill with inert gas three times using a Schlenk line to ensure a completely inert atmosphere before adding solvents or other reagents.

Protocol 2: Preparing a Solution of this compound

This protocol describes how to prepare a solution of this compound for use in a reaction.

  • Glassware Preparation: Ensure the reaction flask containing the weighed this compound and all other glassware are properly dried and under an inert atmosphere.

  • Solvent Preparation: Use anhydrous solvent that has been freshly dispensed from a solvent purification system or a sealed bottle.

  • Solvent Transfer: Using a dry, inert-gas-flushed syringe or a cannula, transfer the desired volume of anhydrous solvent to the reaction flask containing the solid this compound.

  • Dissolution: Stir the mixture under a positive pressure of inert gas until the solid is completely dissolved. The resulting solution is now ready for use in subsequent reaction steps.

Visualizations

Weighing_and_Transfer_Workflow Workflow for Weighing and Transferring this compound cluster_prep Preparation cluster_weighing Weighing (Choose one) cluster_transfer Transfer cluster_purge Final Purge prep_glass Dry Glassware (>120°C overnight) cool_glass Cool Under Inert Gas or in Desiccator prep_glass->cool_glass weigh_glovebox Glovebox: Weigh solid inside cool_glass->weigh_glovebox Glovebox Method weigh_bench Bench: Weigh solid under positive inert gas flow cool_glass->weigh_bench Benchtop Method transfer_solid Quickly transfer solid to reaction flask under inert gas weigh_glovebox->transfer_solid purge_flask Evacuate and backfill flask with inert gas (3x) weigh_bench->purge_flask transfer_solid->purge_flask Solution_Preparation_Workflow Workflow for Preparing a this compound Solution start Start with weighed solid in dry, inert flask add_solvent Transfer anhydrous solvent via syringe or cannula start->add_solvent dissolve Stir under inert atmosphere until fully dissolved add_solvent->dissolve end_node Solution is ready for use dissolve->end_node

References

Technical Support Center: Handling and Use of Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of oxidation of sodium benzenethiolate (B8638828) to diphenyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of sodium benzenethiolate degradation?

A1: The primary cause of degradation is the oxidation of the thiolate anion to form diphenyl disulfide. This reaction is primarily initiated by exposure to atmospheric oxygen.[1] this compound is also sensitive to moisture.[1]

Q2: How can I visually identify if my this compound has oxidized?

A2: Pure this compound is a white to light-yellow powder or crystal.[2] Significant oxidation to the disulfide may result in a more pronounced yellow color or the presence of distinct crystalline material (diphenyl disulfide). However, visual inspection is not a definitive method for determining purity.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, under an inert atmosphere such as nitrogen or argon.[1]

Q4: Can I handle this compound on the open bench?

A4: Due to its air and moisture sensitivity, it is strongly recommended to handle this compound under an inert atmosphere using a glovebox or Schlenk line techniques.[1]

Q5: Which solvents are compatible with this compound?

A5: The choice of solvent will depend on the specific reaction. However, it is crucial to use anhydrous and deoxygenated solvents. Common solvents should be thoroughly dried and degassed before use.

Troubleshooting Guide: Unwanted Disulfide Formation

Issue 1: Rapid discoloration of this compound upon exposure to air.
  • Possible Cause: Direct exposure to atmospheric oxygen is causing rapid oxidation.

  • Solution: Handle the solid exclusively within a glovebox or using Schlenk techniques to maintain an inert atmosphere.

Issue 2: Formation of disulfide observed in reaction mixture despite using inert atmosphere techniques.
  • Possible Cause 1: Impure or insufficiently dried solvents containing dissolved oxygen or water.

  • Solution 1: Ensure all solvents are rigorously dried and degassed prior to use. Techniques such as freeze-pump-thaw or sparging with an inert gas are effective.

  • Possible Cause 2: Contaminated glassware with adsorbed moisture.

  • Solution 2: Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator before use.

  • Possible Cause 3: Leaks in the inert atmosphere setup (glovebox or Schlenk line).

  • Solution 3: Regularly check for leaks in your system. For a Schlenk line, ensure all joints are properly sealed. For a glovebox, monitor oxygen and moisture levels.

Issue 3: Low yield of the desired product and isolation of diphenyl disulfide as a major byproduct.
  • Possible Cause: Slow reaction kinetics allowing for competing oxidation of the starting material.

  • Solution: Optimize reaction conditions to favor the desired reaction pathway. This may include adjusting the temperature, concentration of reactants, or order of addition.

Data Presentation

Table 1: Factors Influencing the Oxidation of this compound and Recommended Preventative Measures

FactorInfluence on OxidationRecommended Preventative Measures
Atmosphere Oxygen promotes the formation of diphenyl disulfide.Handle under an inert atmosphere (Nitrogen or Argon) using a glovebox or Schlenk line.
Moisture Can facilitate oxidative pathways.Use anhydrous solvents and oven-dried glassware.
Solvent Quality Dissolved oxygen in solvents acts as an oxidizing agent.Degas solvents using methods like freeze-pump-thaw or by bubbling with an inert gas.
Temperature Higher temperatures can increase the rate of oxidation.Store this compound in a cool place and conduct reactions at the lowest effective temperature.
Purity of Starting Material Presence of disulfide impurities can indicate ongoing degradation.Use high-purity this compound and verify its quality if oxidation is suspected.

Experimental Protocols

Protocol 1: Handling Solid this compound in a Glovebox
  • Preparation: Ensure the glovebox has a dry, inert atmosphere (low ppm O₂ and H₂O).

  • Material Transfer: Introduce the sealed container of this compound, along with any necessary spatulas and weighing boats, into the glovebox antechamber.

  • Purging: Cycle the antechamber with vacuum and inert gas at least three times to remove atmospheric contaminants.

  • Handling: Once inside the main chamber, carefully open the container and weigh the desired amount of this compound.

  • Storage: Tightly reseal the original container and store it within the glovebox.

Protocol 2: Using this compound in a Reaction via Schlenk Line
  • Glassware Preparation: Assemble the reaction flask (e.g., a three-necked round-bottom flask) with a condenser, gas inlet, and septum. Flame-dry the apparatus under vacuum and then backfill with an inert gas.

  • Solvent Addition: Add the desired amount of anhydrous, degassed solvent to the reaction flask via cannula transfer under a positive pressure of inert gas.

  • Solid Addition: If adding this compound as a solid, do so under a strong counter-flow of inert gas. Alternatively, dissolve the this compound in a separate Schlenk flask with degassed solvent and add the solution via cannula transfer.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound start Start prep_glassware Prepare Dry Glassware start->prep_glassware prep_solvent Prepare Anhydrous, Degassed Solvent start->prep_solvent handling_method Choose Handling Method prep_glassware->handling_method prep_solvent->handling_method glovebox Glovebox handling_method->glovebox Solid Handling schlenk Schlenk Line handling_method->schlenk Solution/Reaction weigh_solid Weigh Solid in Inert Atmosphere glovebox->weigh_solid reaction_setup Set up Reaction Under Inert Atmosphere schlenk->reaction_setup dissolve Dissolve in Degassed Solvent weigh_solid->dissolve dissolve->reaction_setup add_reagents Add Reagents reaction_setup->add_reagents monitor Monitor Reaction add_reagents->monitor workup Work-up monitor->workup end End workup->end

Caption: Workflow for handling this compound.

troubleshooting_oxidation Troubleshooting Disulfide Formation start Disulfide Formation Observed check_atmosphere Inert Atmosphere Integrity Check start->check_atmosphere check_solvents Solvent Quality Check check_atmosphere->check_solvents No Leaks leak_found Action: Seal Leaks check_atmosphere->leak_found Leak Detected check_glassware Glassware Preparation Check check_solvents->check_glassware Solvents OK degas_solvents Action: Re-dry and Degas Solvents check_solvents->degas_solvents Impurities/Moisture Detected check_glassware->start Glassware OK, Re-evaluate Reaction dry_glassware Action: Re-dry Glassware check_glassware->dry_glassware Improperly Dried

Caption: Logic for troubleshooting disulfide formation.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution with Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions utilizing sodium benzenethiolate (B8638828). This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your experimental success.

Troubleshooting Guide

Low yields, slow reaction rates, or the formation of side products can be common hurdles in SNAr reactions with sodium benzenethiolate. The following guide addresses specific issues in a question-and-answer format to help you navigate these challenges.

Q1: My reaction is showing low conversion to the desired aryl thioether. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent issue that can often be resolved by systematically evaluating the key reaction parameters. The nucleophilic aromatic substitution of an aryl halide with this compound is typically an SNAr reaction, which proceeds through a two-step addition-elimination mechanism. For this reaction to be efficient, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

Potential CauseRecommended Solution(s)
Insufficient Activation of the Aryl Halide Ensure your aryl halide substrate has at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. The more EWGs, the faster the reaction.[1]
Poor Leaving Group While various halogens can be used, the reactivity order in SNAr is generally F > Cl > Br > I. Fluorine is the most activating leaving group. Consider using an aryl fluoride (B91410) if your current leaving group is less reactive.
Suboptimal Solvent Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are generally preferred as they solvate the cation of the nucleophile, leaving the anion more reactive.[2][3]
Inappropriate Temperature If the reaction is sluggish at room temperature, gradually increasing the temperature can significantly enhance the reaction rate. Monitor for potential side reactions at elevated temperatures.
Presence of Water or Protic Solvents Water and protic solvents can protonate the benzenethiolate anion, reducing its nucleophilicity. Ensure you are using anhydrous solvents and reagents.

Q2: I am observing the formation of diphenyl disulfide as a major byproduct. How can I prevent this?

A2: The formation of diphenyl disulfide is a common side reaction when working with benzenethiolate, which is susceptible to oxidation.

Potential CauseRecommended Solution(s)
Oxidation of this compound The thiolate anion can be oxidized by atmospheric oxygen. To minimize this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Degassing the solvent prior to use can also be beneficial.
Generation of Thiophenol If any proton source is present, the benzenethiolate can be converted to the less reactive and more easily oxidized thiophenol. Ensure anhydrous conditions and the use of a suitable base to maintain the thiolate form.

Q3: The reaction is complete, but I am struggling with the purification of the final product. What is an effective work-up and purification strategy?

A3: Proper work-up and purification are critical for isolating the desired aryl thioether from unreacted starting materials, the diphenyl disulfide byproduct, and other impurities.

StepProcedure
Quenching After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature and quench by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
Extraction Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The choice of solvent will depend on the polarity of your product.
Washing Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
Drying and Concentration Dry the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification The crude product can be purified by column chromatography on silica (B1680970) gel. A gradient of ethyl acetate in hexanes is often a good starting point for the eluent system. Recrystallization can also be an effective purification method if the product is a solid.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for an SNAr reaction with this compound?

A: Polar aprotic solvents are generally the best choice for SNAr reactions. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are effective because they can solvate the sodium cation, leaving the benzenethiolate anion "naked" and more nucleophilic.[2][3] The choice of solvent can also depend on the solubility of your specific substrates.

Q: How does temperature affect the reaction rate and yield?

A: Increasing the reaction temperature generally increases the rate of an SNAr reaction. If a reaction is proceeding slowly at room temperature, heating it can lead to a significant improvement in the reaction time. However, excessively high temperatures can also promote side reactions, so it is important to find an optimal temperature for your specific system. Monitoring the reaction by TLC at different temperatures can help determine the ideal conditions.

Q: What is a Meisenheimer complex?

A: A Meisenheimer complex is a key intermediate in the SNAr mechanism. It is a negatively charged, resonance-stabilized intermediate that is formed when the nucleophile (in this case, this compound) attacks the carbon atom of the aromatic ring that bears the leaving group. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing groups.[5]

Q: Can I use a base other than sodium hydride to generate the thiolate in situ?

A: Yes, if you are starting from thiophenol instead of pre-formed this compound, a variety of bases can be used to generate the thiolate in situ. Common choices include potassium carbonate, sodium hydroxide, or triethylamine. The choice of base will depend on the acidity of the thiophenol and the reaction conditions.[6]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with this compound

This protocol describes a general procedure for the reaction of an activated aryl halide with this compound.

Materials:

  • Activated aryl halide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the activated aryl halide.

  • Dissolve the aryl halide in the chosen anhydrous solvent.

  • In a separate flask, dissolve the this compound in the same anhydrous solvent.

  • Slowly add the this compound solution to the solution of the aryl halide at room temperature.

  • Stir the reaction mixture at room temperature or heat to the desired temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ArylHalide Aryl Halide (with EWG) Meisenheimer Meisenheimer Complex ArylHalide->Meisenheimer Nucleophilic Attack Thiolate This compound Thiolate->Meisenheimer Nucleophilic Attack ArylThioether Aryl Thioether Meisenheimer->ArylThioether Elimination of Leaving Group SodiumHalide Sodium Halide Meisenheimer->SodiumHalide Elimination of Leaving Group

Caption: The SNAr reaction mechanism.

Troubleshooting_Workflow Start Low Yield in SNAr Reaction CheckActivation Is the aryl halide sufficiently activated (ortho/para EWG)? Start->CheckActivation CheckSolvent Is a polar aprotic solvent being used? CheckActivation->CheckSolvent Yes OptimizeSubstrate Use a more activated substrate (e.g., with -NO2, -CN). CheckActivation->OptimizeSubstrate No CheckInert Is the reaction under an inert atmosphere? CheckSolvent->CheckInert Yes OptimizeSolvent Switch to DMF, DMSO, or ACN. CheckSolvent->OptimizeSolvent No CheckTemp Has the reaction temperature been optimized? CheckInert->CheckTemp Yes OptimizeAtmosphere Use N2 or Ar and degassed solvents. CheckInert->OptimizeAtmosphere No OptimizeTemp Gradually increase temperature and monitor. CheckTemp->OptimizeTemp No Success Improved Yield CheckTemp->Success Yes OptimizeSubstrate->CheckSolvent OptimizeSolvent->CheckInert OptimizeAtmosphere->CheckTemp OptimizeTemp->Success

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Aryl Halide and Solvent Setup->Reagents Nucleophile Add Sodium Benzenethiolate Solution Reagents->Nucleophile Reaction Stir at Desired Temperature Nucleophile->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Quench and Extract) Monitor->Workup Complete Purify Purification (Column Chromatography or Recrystallization) Workup->Purify End Pure Product Purify->End

Caption: General experimental workflow.

References

Technical Support Center: C-S Coupling Reactions with Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during C-S coupling reactions utilizing sodium benzenethiolate (B8638828).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using sodium benzenethiolate in C-S coupling reactions?

A1: The two most prevalent side reactions are the formation of diphenyl disulfide and the homocoupling of the aryl halide. Diphenyl disulfide arises from the oxidative dimerization of this compound, while aryl halide homocoupling results in the formation of a biaryl byproduct.

Q2: What causes the formation of diphenyl disulfide?

A2: Diphenyl disulfide formation is primarily caused by the oxidation of the this compound. This can be initiated by residual oxygen in the reaction atmosphere or by certain oxidizing agents. The reaction is essentially the coupling of two thiolate radicals.

Q3: What leads to the homocoupling of the aryl halide?

A3: Homocoupling of the aryl halide to form a biaryl compound is a common side reaction in many cross-coupling reactions, including the Ullmann reaction.[1] It is often promoted by the catalyst (e.g., copper or palladium) at elevated temperatures and can compete with the desired C-S bond formation.[2]

Q4: How does the choice of catalyst affect these side reactions?

A4: Both copper and palladium catalysts are commonly used for C-S coupling. Copper catalysts, typically used in Ullmann-type reactions, can promote both the desired C-S coupling and the undesired aryl halide homocoupling, especially at high temperatures.[1][3] Palladium catalysts, often used with specific ligands, can be more selective for C-S coupling at lower temperatures, but improper ligand choice or reaction conditions can still lead to homocoupling.[4]

Q5: Can the choice of base influence the formation of side products?

A5: Yes, the base can play a crucial role. While you are using pre-formed this compound, the presence of an additional base is often required in the reaction mixture. The strength and nature of the base can influence the reactivity of the catalyst and the stability of the reactants, thereby affecting the product distribution.

Q6: Does the solvent have an impact on the prevalence of side reactions?

A6: Absolutely. The solvent can affect the solubility of the reactants and catalyst, as well as the reaction temperature, all of which can influence the rates of the desired and undesired reactions. Polar aprotic solvents like DMF, NMP, and DMSO are commonly used, but their choice should be optimized to minimize side product formation.[5][6]

Troubleshooting Guides

Issue 1: Significant Formation of Diphenyl Disulfide

Observed Problem: Your reaction mixture shows a significant amount of diphenyl disulfide, reducing the yield of the desired aryl thioether.

Troubleshooting Workflow:

start High Diphenyl Disulfide Formation degas Ensure Rigorous Degassing of Solvents and Inert Atmosphere start->degas antioxidant Consider Adding a Mild Antioxidant degas->antioxidant temp Lower Reaction Temperature antioxidant->temp reagent_quality Check Purity of this compound temp->reagent_quality end Reduced Disulfide Formation reagent_quality->end

Caption: Troubleshooting workflow for excessive diphenyl disulfide formation.

Detailed Steps:

  • Improve Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Thoroughly degas all solvents and reagents before use to remove dissolved oxygen. The freeze-pump-thaw method is highly effective for degassing solvents.

  • Check Reagent Quality: this compound can oxidize over time if not stored properly under an inert atmosphere. Use freshly opened or properly stored reagent.

  • Optimize Temperature: Higher temperatures can sometimes promote oxidative side reactions. If possible, try running the reaction at a lower temperature.

  • Catalyst and Ligand Choice (for Palladium-catalyzed reactions): Certain palladium-ligand systems are more prone to oxidative side reactions. If applicable, screen different ligands to find one that promotes the reductive elimination of the desired product over side reactions.

Issue 2: Prevalent Homocoupling of Aryl Halide

Observed Problem: A significant amount of biaryl byproduct from the homocoupling of your aryl halide is observed, competing with the formation of the desired C-S coupled product.

Troubleshooting Workflow:

start High Aryl Halide Homocoupling catalyst Optimize Catalyst System (Cu vs. Pd) start->catalyst ligand Select Appropriate Ligand (for Pd) catalyst->ligand temperature Lower Reaction Temperature ligand->temperature concentration Adjust Reactant Concentrations temperature->concentration end Minimized Homocoupling concentration->end

Caption: Troubleshooting workflow for excessive aryl halide homocoupling.

Detailed Steps:

  • Catalyst System Optimization:

    • For Copper-Catalyzed Reactions (Ullmann): High temperatures are a major contributor to homocoupling.[2] If possible, explore the use of more reactive aryl iodides which may allow for lower reaction temperatures. The use of ligands such as phenanthroline can sometimes improve selectivity.

    • For Palladium-Catalyzed Reactions: The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands often favor the desired cross-coupling over homocoupling.[4] Consider screening different ligands to improve selectivity.

  • Lower the Reaction Temperature: This is one of the most effective ways to reduce homocoupling. Even a small decrease in temperature can significantly impact the selectivity.

  • Adjust Reactant Stoichiometry: Using a slight excess of the this compound can sometimes favor the cross-coupling pathway.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for C-S coupling reactions, highlighting the impact of the catalyst system on product distribution.

ParameterUllmann-Type (Copper-Catalyzed)Palladium-Catalyzed
Catalyst CuI (or other Cu(I) salts)Pd(OAc)₂, Pd₂(dba)₃, or other Pd sources
Ligand Often ligand-free or with simple ligands (e.g., phenanthroline)Bulky phosphine ligands (e.g., Xantphos, cataCXium A)
Base K₂CO₃, Cs₂CO₃K₃PO₄, NaOtBu
Solvent DMF, NMP, DMSOToluene, Dioxane, THF
Temperature 100-200 °CRoom Temperature - 120 °C
Typical Yield (Desired Product) 60-90%75-98%
Major Side Products Aryl halide homocoupling, Disulfide formationDisulfide formation, Ligand-related byproducts

Experimental Protocols

Protocol 1: Copper-Catalyzed C-S Coupling (Ullmann-Type Reaction)

This protocol describes a general procedure for the copper-catalyzed coupling of an aryl iodide with this compound.

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add CuI and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the aryl iodide and this compound.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow:

start Start setup Setup Schlenk Flask with CuI and K2CO3 start->setup inert Establish Inert Atmosphere setup->inert reagents Add Aryl Iodide and this compound inert->reagents solvent Add Anhydrous, Degassed DMF reagents->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Reaction Progress heat->monitor workup Workup and Purification monitor->workup end End workup->end

Caption: Workflow for a typical copper-catalyzed C-S coupling reaction.

Protocol 2: Palladium-Catalyzed C-S Coupling

This protocol outlines a general procedure for a palladium-catalyzed C-S coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol% Pd)

  • Xantphos (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried vial.

  • Add the aryl bromide and this compound.

  • Add anhydrous, degassed toluene.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Signaling Pathway (Catalytic Cycle):

Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)(Br)L2 OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx + PhSNa - NaBr Thiolate PhSNa Thiolate->LigandEx PdSPh Ar-Pd(II)(SPh)L2 LigandEx->PdSPh RedElim Reductive Elimination PdSPh->RedElim RedElim->Pd0 Product Ar-S-Ph RedElim->Product ArBr Ar-Br ArBr->OxAdd

Caption: Simplified catalytic cycle for palladium-catalyzed C-S coupling.

References

Purification techniques for products from sodium benzenethiolate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of products from reactions involving sodium benzenethiolate (B8638828), which typically yield thioethers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying thioethers synthesized from sodium benzenethiolate reactions?

A1: The primary purification techniques for thioethers are column chromatography, liquid-liquid extraction (including acid-base extraction), and recrystallization. The choice of method depends on the properties of the desired thioether and the nature of the impurities.[1][2][3]

Q2: What are the typical impurities in a Williamson thioether synthesis using this compound?

A2: Common impurities include unreacted starting materials such as benzenethiol (B1682325) and the electrophile, byproducts from side reactions like elimination, and the disulfide of benzenethiol, which can form via oxidation.[4][5]

Q3: How can I remove the unpleasant odor of residual thiols from my product?

A3: Residual thiols can often be removed by an extractive wash with a dilute base, such as 0.1 M NaOH, to convert the thiol into its more water-soluble thiolate salt.[6] Alternatively, oxidation of the thiol to a less volatile disulfide using a mild oxidizing agent can also be effective.[6]

Q4: My thioether product is an oil. Can I still use recrystallization?

A4: If a product "oils out" instead of crystallizing, it means it is melting or is too soluble in the chosen solvent.[7] You can try using a different solvent system, a lower temperature, or a mixed solvent system to induce crystallization.[3][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of thioether products.

Problem 1: Low yield after column chromatography.
Possible Cause Solution
Product is still on the column. Increase the polarity of the eluent to ensure all the product is eluted. Monitor fractions using Thin Layer Chromatography (TLC).
Product co-eluted with an impurity. Optimize the solvent system for better separation. A shallower solvent gradient or a different solvent system might be necessary.[8]
Product is acid-sensitive and degraded on silica (B1680970) gel. Use a neutral or basic adsorbent like alumina, or deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (B128534) (1-3%).[8]
Improper column packing. Ensure the column is packed uniformly to avoid channeling. A well-packed column leads to better separation and recovery.[9]
Problem 2: Emulsion formation during liquid-liquid extraction.
Possible Cause Solution
Vigorous shaking. Gently invert the separatory funnel instead of shaking it vigorously.[10]
High concentration of starting materials or product. Dilute the reaction mixture with more organic solvent before extraction.
Formation of fine particulates. Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
Incompatible solvent choice. If using dichloromethane (B109758), which is prone to forming emulsions, consider switching to a less dense organic solvent like ethyl acetate (B1210297) or diethyl ether.[11]
Problem 3: Product does not crystallize from solution.
Possible Cause Solution
Solution is not saturated. Evaporate some of the solvent to increase the concentration of the product and then try to cool the solution again.[7]
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[7]
Presence of impurities inhibiting crystallization. Try to further purify the product by another method, such as column chromatography, before attempting recrystallization again.
Inappropriate solvent. The product may be too soluble in the chosen solvent. Add a "poor" solvent (in which the product is less soluble) dropwise to the solution until it becomes cloudy, then heat to redissolve and cool slowly.[3]

Data Presentation: Comparison of Purification Techniques

The following table provides a qualitative comparison of the common purification techniques for thioethers. The efficiency and resulting purity are highly dependent on the specific compound and impurities.

Technique Typical Purity Typical Yield Advantages Disadvantages
Column Chromatography >95%60-90%High resolution for complex mixtures.[1] Applicable to a wide range of compounds.[1]Can be time-consuming and requires large volumes of solvent.[1] Potential for product loss on the column.
Liquid-Liquid Extraction 80-95%>90%Fast and efficient for removing water-soluble impurities.[12] Can be used for large-scale purifications.Limited separation of compounds with similar solubility.[12] Risk of emulsion formation.[11]
Acid-Base Extraction 85-98%>90%Excellent for removing acidic or basic impurities.[11]Only applicable if the product and impurities have different acid-base properties.
Recrystallization >98%50-80%Can yield very pure crystalline products.[2]Not suitable for all compounds (e.g., oils).[7] Yield can be low if the compound is somewhat soluble in the cold solvent.[7]

Experimental Protocols

Protocol 1: Column Chromatography Purification of a Diaryl Thioether

Objective: To purify a crude diaryl thioether from unreacted starting materials and byproducts.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Hexane (B92381)

  • Ethyl acetate

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[9]

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in hexane and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[1]

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.[1]

  • Elute the Column:

    • Begin eluting the column with a non-polar solvent system (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent (e.g., by adding increasing amounts of ethyl acetate) to elute the compounds from the column.[9]

  • Collect and Analyze Fractions:

    • Collect the eluent in fractions using test tubes.

    • Analyze the fractions by TLC to identify which ones contain the desired product.

  • Isolate the Product:

    • Combine the pure fractions containing the product.

    • Remove the solvent using a rotary evaporator to obtain the purified diaryl thioether.

Protocol 2: Liquid-Liquid Extraction with an Acid-Base Wash

Objective: To remove unreacted benzenethiol and other water-soluble impurities from a thioether product.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., diethyl ether)

  • Separatory funnel

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Erlenmeyer flasks

Procedure:

  • Initial Setup:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.[13]

  • Acid Wash:

    • Add 1 M HCl solution to the separatory funnel, stopper it, and gently invert the funnel several times, venting frequently to release any pressure.[13]

    • Allow the layers to separate, then drain the lower aqueous layer.

  • Base Wash:

    • Add saturated sodium bicarbonate solution to the organic layer in the separatory funnel and repeat the gentle inversion and venting process.[13]

    • Drain the aqueous layer. This step removes any unreacted benzenethiol.

  • Brine Wash:

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.[13]

    • Drain the aqueous layer.

  • Drying and Isolation:

    • Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[13]

    • Swirl the flask and let it stand for 10-15 minutes.

    • Filter the solution to remove the drying agent.

    • Remove the solvent by rotary evaporation to yield the purified thioether.

Protocol 3: Recrystallization of a Solid Thioether

Objective: To obtain a highly pure crystalline thioether product.

Materials:

  • Crude solid thioether

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[7]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate while swirling until the solid is completely dissolved.[7]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[7]

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[7]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis & Final Product start This compound Reaction quench Quench Reaction start->quench extract Liquid-Liquid Extraction (Initial Separation) quench->extract chromatography Column Chromatography extract->chromatography Complex Mixture recrystallization Recrystallization extract->recrystallization Crude Solid acid_base Acid-Base Extraction extract->acid_base Acidic/Basic Impurities analysis Purity Analysis (TLC, GC-MS, HPLC, NMR) chromatography->analysis recrystallization->analysis acid_base->analysis end Pure Thioether Product analysis->end

Caption: General experimental workflow for the purification of thioether products.

troubleshooting_flowchart cluster_chrom Column Chromatography cluster_extract Extraction cluster_recryst Recrystallization start Purification Issue? low_yield Low Yield? start->low_yield Chromatography emulsion Emulsion Formation? start->emulsion Extraction no_crystals No Crystals? start->no_crystals Recrystallization degradation Product Degradation? low_yield->degradation Yes coelution Co-elution? low_yield->coelution No degradation_sol Use Neutral Alumina or Deactivated Silica degradation->degradation_sol Yes coelution_sol Optimize Solvent System coelution->coelution_sol Yes emulsion_sol Add Brine / Gentle Inversion emulsion->emulsion_sol Yes no_crystals_sol Induce Crystallization (Scratch/Seed) no_crystals->no_crystals_sol Yes oiling_out Oiling Out? no_crystals->oiling_out No oiling_out_sol Change Solvent System oiling_out->oiling_out_sol Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Addressing the foul odor associated with thiophenol from sodium benzenethiolate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the potent, unpleasant odor of thiophenol when working with sodium benzenethiolate (B8638828).

Troubleshooting Guide

This guide addresses specific issues you may face during your experiments.

Problem: A strong, foul odor is noticeable as soon as I open the sodium benzenethiolate container.

  • Cause: this compound can react with moisture in the air to hydrolyze back to thiophenol, which is highly volatile and has a very low odor threshold.

  • Solution:

    • Always handle this compound in a well-ventilated chemical fume hood.

    • Minimize the time the container is open to the atmosphere.

    • Weigh out the desired amount of reagent quickly and securely reseal the container.

    • Consider storing the container in a desiccator to minimize exposure to moisture.

Problem: A persistent thiophenol odor is present in the lab even after the reaction is complete.

  • Cause: Thiophenol can adhere to surfaces, glassware, and even lab coats. Improperly quenched reaction mixtures or contaminated waste can also be a source.

  • Solution:

    • Quench the Reaction Mixture: Before workup, quench the reaction mixture with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide to convert residual thiophenol to less odorous compounds like diphenyl disulfide.[1]

    • Decontaminate Glassware: Immediately after use, immerse all glassware in a bleach bath. A 1:1 mixture of commercial bleach and water is effective.[2][3] Allow the glassware to soak for at least 14 hours.[1]

    • Clean Work Surfaces: Wipe down all surfaces in the fume hood where the experiment was conducted with a bleach solution.[1]

    • Proper Waste Disposal: Ensure all thiophenol-containing waste is collected in a designated, sealed hazardous waste container.[4]

    • Personal Protective Equipment (PPE) Decontamination: If you suspect your lab coat is contaminated, launder it separately from other clothing.[1] Dispose of contaminated disposable gloves immediately in a sealed plastic bag within the fume hood.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when working with this compound and thiophenol?

A1: Due to the toxicity and potent odor of thiophenol, stringent safety measures are necessary:

  • Engineering Controls: Always work in a certified chemical fume hood with a high linear air velocity.[5] Consider using a charcoal filter in the exhaust line to capture odors.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[6]

    • Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended.[6] Change gloves immediately if you suspect contamination.

    • Body Protection: Wear a chemical-resistant lab coat.[6]

    • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]

Q2: How can I proactively prevent thiophenol odor during my experiment?

A2: Proactive odor management is key:

  • Bleach Trap: Set up a bleach trap for any exhaust lines from your reaction vessel to neutralize any vented thiophenol gas.[1]

  • Prepare Decontamination Baths: Have bleach baths for glassware ready before you start your experiment.[1]

  • Work in a Closed System: Whenever possible, conduct the reaction in a closed system to contain vapors.

Q3: What is the most effective way to neutralize thiophenol?

A3: Oxidation is the most effective method for neutralizing thiophenol. The most common and effective oxidizing agents are sodium hypochlorite (B82951) (bleach) and hydrogen peroxide. These convert thiophenol into less odorous compounds like diphenyl disulfide and ultimately to sulfonic acids.[5][7]

Q4: How do I properly dispose of waste containing thiophenol?

A4: All waste containing thiophenol or this compound must be treated as hazardous waste.[4][5]

  • Collect all liquid and solid waste in a designated, sealed, and properly labeled hazardous waste container.[4]

  • Contaminated disposable items like gloves and paper towels should be placed in a sealed plastic bag before being discarded into the hazardous waste container.[5]

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Data Presentation

Table 1: Effectiveness of Neutralizing Agents for Thiophenol Odor

Neutralizing AgentRecommended ConcentrationReaction TimeEfficacyNotes
Sodium Hypochlorite (Bleach) 3-10% aqueous solution[5]At least 14 hours for glassware soaking[1]HighVery effective for cleaning glassware and surfaces. The reaction is fast, but extended soaking ensures complete oxidation.[8]
Hydrogen Peroxide 3% solution with an iron catalyst[9]~40 minutes for complete deodorization[9]HighEffective for quenching reactions. Catalysis may be required for vigorous oxidation.[9]

Note: The effectiveness and reaction times can vary based on the concentration of thiophenol, temperature, and the presence of other reagents.

Experimental Protocols

Protocol 1: Quenching a Reaction Mixture Containing this compound/Thiophenol

  • Cool the Reaction Mixture: Before quenching, cool the reaction mixture in an ice bath to control any potential exotherm.

  • Prepare Quenching Solution: Prepare a solution of either:

    • Commercial bleach (typically 5-6% sodium hypochlorite).

    • A 3% hydrogen peroxide solution. For enhanced reactivity, a catalytic amount of a soluble iron salt (e.g., ferrous sulfate) can be added.[9]

  • Slow Addition: Slowly add the quenching solution to the cooled, stirred reaction mixture in a fume hood.

  • Monitor the Reaction: Continue stirring and monitor for any signs of reaction (e.g., color change, gas evolution). Allow the mixture to stir for at least 30-60 minutes to ensure complete oxidation of the thiophenol.

  • Proceed with Workup: Once the quenching is complete, you can proceed with your standard aqueous workup.

Protocol 2: Decontamination of Thiophenol-Contaminated Glassware

  • Initial Rinse (Optional): If the glassware contains significant residue, perform a quick rinse with an appropriate organic solvent (e.g., acetone (B3395972) or ethanol) in the fume hood. Dispose of the rinsate in the designated hazardous waste container.

  • Prepare Bleach Bath: In a designated plastic container within a fume hood, prepare a 1:1 mixture of commercial bleach and water.[2][3]

  • Immerse Glassware: Immediately after use, fully immerse the contaminated glassware in the bleach bath. Ensure there are no trapped air bubbles.

  • Soak: Allow the glassware to soak for a minimum of 14 hours.[1]

  • Rinse Thoroughly: After soaking, remove the glassware from the bleach bath and rinse it thoroughly with tap water, followed by several rinses with deionized water.

  • Final Cleaning: Proceed with your standard laboratory glassware cleaning procedure (e.g., washing with a laboratory detergent).

Visualizations

Reaction_Quenching_Workflow cluster_prep Preparation cluster_quench Quenching Process cluster_workup Post-Quenching A Reaction containing This compound/ thiophenol B Cool reaction mixture in an ice bath A->B End of reaction C Slowly add oxidizing agent (e.g., bleach or H2O2) B->C D Stir for 30-60 minutes C->D E Proceed with aqueous workup D->E Odor neutralized

Workflow for quenching a thiophenol-containing reaction.

Glassware_Decontamination_Workflow cluster_initial Initial Steps cluster_decontamination Decontamination cluster_final Final Cleaning A Used glassware contaminated with thiophenol B Optional: Quick rinse with organic solvent in fume hood A->B C Immerse in 1:1 bleach/water bath A->C Directly to bleach bath B->C D Soak for at least 14 hours C->D E Rinse thoroughly with tap and deionized water D->E F Proceed with standard glassware cleaning E->F

Workflow for decontaminating thiophenol-contaminated glassware.

References

How to improve the yield of thioether synthesis using sodium benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thioether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the use of sodium benzenethiolate (B8638828) for the synthesis of thioethers.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for thioether synthesis using sodium benzenethiolate?

The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[1] The highly nucleophilic thiophenolate anion (C₆H₅S⁻) attacks an electrophilic carbon atom (typically an alkyl halide), displacing the leaving group to form the thioether.[2][3] Due to the high nucleophilicity and moderate basicity of the thiolate, this reaction is generally efficient and minimizes common side reactions like elimination.[2]

Q2: Why is this compound preferred over generating the thiolate in situ from thiophenol and a base?

Using commercially available this compound offers convenience and consistency. It eliminates the need for a separate deprotonation step and avoids the handling of strong, often moisture-sensitive bases like sodium hydride. However, if starting from thiophenol, it's crucial to ensure complete deprotonation, as the presence of unreacted thiophenol can complicate purification. Thiophenol is significantly more acidic (pKa ≈ 6.6) than corresponding alcohols (pKa ≈ 16-18), making deprotonation relatively straightforward with common bases.[3][4]

Q3: How should I handle and store this compound?

This compound is sensitive to air and moisture.[5][6] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.[5] Exposure to oxygen can lead to the oxidative formation of diphenyl disulfide, while moisture can decompose the reagent, reducing its nucleophilicity.[4][5]

Q4: What is the ideal type of electrophile for this reaction?

The reaction works best with primary alkyl halides, which are highly susceptible to SN2 attack.[2] Secondary alkyl halides can also be used, but the reaction rate is slower due to increased steric hindrance, and the competing E2 elimination reaction becomes a possibility, potentially lowering the yield.[2][7] Tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.[7] The choice of leaving group is also critical, with reactivity following the trend I > Br > Cl > OTs.[8]

Troubleshooting Guide

Problem 1: The reaction yield is very low or no product is formed.

Potential Cause Recommended Solution
Poor Quality of this compound The reagent may have degraded due to improper storage (exposure to air/moisture).[5][6] Use a fresh bottle or a properly stored batch. Ensure the solid is a white to off-white powder.[9]
Inactive Electrophile The alkyl halide may have degraded, or the leaving group is not sufficiently reactive. Verify the purity of the electrophile. If using an alkyl chloride, consider switching to the bromide or iodide, or converting an alcohol to a tosylate or mesylate.
Presence of Water Moisture in the solvent or on the glassware can quench the thiolate.[7] Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere is highly recommended.
Inappropriate Solvent Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[7] Use a polar aprotic solvent such as DMF, acetonitrile, or acetone (B3395972) to maximize the nucleophilicity of the "naked" thiolate anion.[7]
Low Reaction Temperature The activation energy for the reaction may not be met. While starting at room temperature is common, gentle heating (e.g., 50-80 °C) can significantly increase the reaction rate.[7] Monitor the reaction by TLC to avoid product decomposition at higher temperatures.

Problem 2: A significant amount of diphenyl disulfide is observed as a byproduct.

Potential Cause Recommended Solution
Oxidation of Thiolate Sodium thiophenolate is readily oxidized to diphenyl disulfide by atmospheric oxygen, especially under basic conditions.[3][4]
1. Degas the Solvent: Before use, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
2. Use an Inert Atmosphere: Assemble the reaction under a positive pressure of argon or nitrogen and maintain it throughout the experiment.

Problem 3: Difficulty in purifying the thioether product.

Potential Cause Recommended Solution
Unreacted Thiophenol/Thiolate If the reaction did not go to completion or if thiophenol was generated from the thiolate by an adventitious proton source, it can be difficult to separate from the desired thioether due to similar polarities.
Alkaline Wash: During the aqueous workup, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). The acidic thiophenol will be deprotonated to the water-soluble thiolate and move to the aqueous layer, while the neutral thioether remains in the organic layer.[10]
Contamination with Diphenyl Disulfide The disulfide byproduct can be challenging to separate from the thioether by standard column chromatography.
1. Optimize Reaction: The best solution is to prevent its formation by rigorously excluding oxygen.
2. Recrystallization/Distillation: If the product is a solid, recrystallization may be effective. If it is a volatile liquid, distillation can be used for separation.[10]
Data Presentation
Table 1: Effect of Alkyl Halide Structure on Thioether Synthesis Yield

This table summarizes the expected trends in yield for SN2 reactions with this compound based on the structure of the alkyl halide electrophile. Thiolates are less prone to E2 elimination than alkoxides, making them more effective with secondary halides.[2]

Alkyl Halide TypeExamplePrimary Reaction PathwayCompeting ReactionExpected Yield
MethylCH₃-ISN2NoneExcellent (>90%)
PrimaryCH₃CH₂-BrSN2NoneVery Good to Excellent (>85%)
Secondary(CH₃)₂CH-BrSN2E2 (minor)Good to Very Good (60-85%)
Tertiary(CH₃)₃C-BrE2SN2 (negligible)Very Low (<5%)

Note: Yields are illustrative and can be influenced by specific reaction conditions such as solvent, temperature, and reaction time.

Experimental Protocols
Detailed Protocol: Synthesis of Phenyl Propyl Thioether

This protocol describes the reaction of this compound with 1-bromopropane (B46711).

Materials:

  • This compound (1.34 g, 10.0 mmol)

  • 1-Bromopropane (1.23 g, 0.91 mL, 10.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 40 mL)

  • Diethyl ether

  • 1M Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (100 mL), magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Reaction Setup: Oven-dry all glassware and allow it to cool under a stream of inert gas (N₂ or Ar). To the 100 mL round-bottom flask, add this compound (1.34 g, 10.0 mmol) and a magnetic stir bar. Seal the flask with a septum and purge with inert gas.

  • Solvent Addition: Add anhydrous DMF (40 mL) via syringe. Stir the mixture at room temperature until the this compound is fully dissolved.

  • Electrophile Addition: Slowly add 1-bromopropane (0.91 mL, 10.0 mmol) to the stirred solution at room temperature using a syringe.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, it can be gently heated to 50 °C.

  • Workup: After the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers.

  • Washing: Wash the organic layer sequentially with 1M NaOH solution (2 x 50 mL) to remove any unreacted thiophenol, then with water (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude phenyl propyl thioether.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) or by vacuum distillation to afford the pure product.

Mandatory Visualization

Below are diagrams created using the DOT language to illustrate key workflows and logical relationships in thioether synthesis.

experimental_workflow reagents 1. Reagent Preparation - Dry Glassware - Use Anhydrous Solvent - Weigh this compound setup 2. Reaction Setup - Assemble under Inert Gas - Dissolve Thiolate in Solvent reagents->setup addition 3. Electrophile Addition - Add Alkyl Halide Dropwise setup->addition reaction 4. Reaction Monitoring - Stir at RT or Heat - Monitor by TLC addition->reaction workup 5. Aqueous Workup - Quench Reaction - Extract with Ether reaction->workup wash 6. Washing Steps - 1M NaOH Wash - Water & Brine Wash workup->wash purify 7. Purification - Dry with MgSO₄ - Concentrate Solvent - Column or Distillation wash->purify product Pure Thioether purify->product troubleshooting_low_yield start Low Yield Observed cause1 Reagent Quality? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Side Reactions? start->cause3 sol1a Use fresh, dry This compound cause1->sol1a Thiolate degraded? sol1b Verify electrophile purity cause1->sol1b Halide degraded? sol2a Use anhydrous polar aprotic solvent (DMF, MeCN) cause2->sol2a Wrong solvent? sol2b Ensure inert atmosphere (N₂ or Ar) cause2->sol2b Moisture/Air present? sol2c Optimize temperature (Heat to 50-80°C) cause2->sol2c Too cold? sol3a Degas solvent to remove O₂ cause3->sol3a Disulfide formed? sol3b Choose primary or secondary halide to avoid E2 cause3->sol3b Elimination occurred?

References

Troubleshooting low conversion rates in demethylation reactions with sodium benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in demethylation reactions utilizing sodium benzenethiolate (B8638828).

Troubleshooting Guide for Low Conversion Rates

Low conversion rates in demethylation reactions with sodium benzenethiolate can stem from various factors, from reagent quality to reaction conditions. The following table summarizes common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive this compound: The reagent is highly sensitive to moisture and oxidation.- Use freshly prepared or properly stored (under inert atmosphere) this compound. - Prepare the reagent in situ by reacting thiophenol with a strong base like sodium hydride (NaH) or sodium metal in an anhydrous solvent immediately before use.
2. Presence of Moisture: Water will quench the highly basic thiophenolate anion.- Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. - Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).
3. Inappropriate Solvent: The reaction is an SN2 nucleophilic substitution, which is highly dependent on the solvent.- Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the thiophenolate.
4. Insufficient Temperature: Demethylation of aryl methyl ethers often requires significant thermal energy to overcome the activation barrier.- Increase the reaction temperature. Refluxing in DMF (boiling point ~153 °C) or NMP (boiling point ~202 °C) is common.
5. Insufficient Reaction Time: The reaction may be slow, especially with sterically hindered substrates.- Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and extend the reaction time as needed.
6. Steric Hindrance: Bulky groups near the methoxy (B1213986) group can impede the SN2 attack of the thiophenolate.- Increase the reaction temperature and/or reaction time. - Consider using a less sterically hindered demethylating agent if possible.
Incomplete Reaction (Mixture of Starting Material and Product) 1. Insufficient Reagent: The stoichiometry of the reaction is crucial for driving it to completion.- Use a molar excess of this compound (typically 1.5 to 3 equivalents).
2. Equilibrium: In some cases, the reaction may reach an equilibrium state.- While less common for this type of reaction, increasing the concentration of the thiolate can help push the reaction towards the product.
Formation of Side Products 1. Oxidation of Thiophenolate: Exposure to air can lead to the formation of diphenyl disulfide.- Maintain a strict inert atmosphere throughout the reaction and workup.
2. Reaction with Other Functional Groups: The strongly nucleophilic and basic nature of this compound can lead to reactions with other sensitive functional groups.- Protect sensitive functional groups (e.g., esters, ketones) prior to the demethylation reaction. - For substrates with multiple methoxy groups, regioselectivity can be an issue. The reaction conditions may need to be carefully optimized to achieve selective demethylation.
Difficult Product Isolation/Workup 1. Removal of High-Boiling Solvent: DMF and NMP can be difficult to remove completely.- During workup, dilute the reaction mixture with a large volume of water and extract the product with a less polar solvent (e.g., ethyl acetate (B1210297), diethyl ether). Wash the organic layer multiple times with water or brine to remove the high-boiling solvent.
2. Removal of Sulfur Byproducts: Thiophenol and diphenyl disulfide can contaminate the final product.- Wash the organic layer with an aqueous base (e.g., 1M NaOH) to remove unreacted thiophenol. - Diphenyl disulfide can sometimes be removed by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all. What is the most likely cause?

A1: The most common reason for complete reaction failure is the quality of the this compound and the presence of moisture. This reagent is extremely sensitive to air and water. It is highly recommended to use freshly prepared this compound or to prepare it in situ immediately before the demethylation reaction. Additionally, ensure that all glassware and solvents are rigorously dried.

Q2: I am observing a significant amount of starting material even after prolonged reaction times. What can I do?

A2: To drive the reaction to completion, consider increasing the equivalents of this compound (2-3 equivalents is common) and ensuring a sufficiently high reaction temperature. Refluxing in a high-boiling polar aprotic solvent like DMF or NMP is often necessary, especially for less reactive substrates.

Q3: Are there any alternatives to this compound that are less odorous?

A3: Yes, the strong and unpleasant odor of thiophenol is a significant drawback. Long-chain alkyl thiols, such as dodecanethiol, can be used to generate the corresponding sodium thiolate in situ.[1][2] These reagents are much less volatile and therefore have a significantly reduced odor. For example, demethylation of certain substrates using sodium dodecanethiolate has been reported with yields around 80%, whereas the same reaction with sodium thiophenolate gave a yield of only 19%.[3]

Q4: How does this compound interact with other functional groups like esters or ketones?

A4: this compound is a strong nucleophile and a reasonably strong base. It can potentially react with carbonyl compounds. For instance, it can participate in nucleophilic addition to ketones and aldehydes or cause the saponification of esters, especially at the high temperatures often required for demethylation. If your substrate contains such functional groups, it is advisable to perform a small-scale test reaction to check for compatibility or to protect these groups prior to the demethylation step.

Q5: What is the best way to work up a demethylation reaction performed in DMF or NMP?

A5: After the reaction is complete, cool the mixture to room temperature and then pour it into a large volume of cold water. This will precipitate the product if it is a solid or allow for extraction with an organic solvent like ethyl acetate or diethyl ether. To remove residual DMF or NMP from the organic extract, wash it repeatedly (at least 3-5 times) with water or a saturated aqueous solution of lithium chloride. The sulfur-containing byproducts can be addressed by washing the organic layer with an aqueous base to remove thiophenol, followed by purification of the product by chromatography or recrystallization to remove diphenyl disulfide.

Key Experimental Protocols

Protocol 1: Preparation of this compound (in situ)

This protocol describes the in situ generation of this compound from thiophenol and sodium hydride.

Materials:

  • Thiophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add anhydrous DMF.

  • Carefully add sodium hydride (1.1 equivalents) to the DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add thiophenol (1.0 equivalent) dropwise to the stirred suspension. Hydrogen gas will evolve.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen has ceased.

  • The resulting solution of this compound is ready for the addition of the aryl methyl ether substrate.

Protocol 2: General Procedure for Demethylation of an Aryl Methyl Ether

This protocol provides a general method for the demethylation reaction.

Materials:

  • Aryl methyl ether

  • This compound solution in DMF (from Protocol 1)

  • Anhydrous DMF

  • Reflux condenser

  • Heating mantle

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • To the freshly prepared solution of this compound (1.5-3.0 equivalents) in DMF, add a solution of the aryl methyl ether (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 153 °C for DMF).

  • Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Once the reaction has reached completion (or no further conversion is observed), cool the mixture to room temperature.

  • Proceed with the workup and purification as described in the FAQs.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate q1 Check Reagent Quality and Anhydrous Conditions start->q1 sol1 Use fresh/in situ prepared This compound. Ensure dry glassware and solvents. q1->sol1 Issue Found q2 Review Reaction Parameters q1->q2 No Issue sol1->q2 sol2 Increase temperature (reflux). Increase reaction time. Use polar aprotic solvent (DMF, NMP). q2->sol2 Issue Found q3 Consider Stoichiometry and Substrate q2->q3 No Issue sol2->q3 sol3 Increase equivalents of This compound. Assess steric hindrance. q3->sol3 Issue Found end Improved Conversion q3->end No Issue/ Further Optimization sol3->end

Caption: A workflow diagram for troubleshooting low conversion rates.

Caption: The SN2 mechanism of demethylation by this compound.

References

Technical Support Center: Managing Exothermic Reactions with Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium benzenethiolate (B8638828). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on managing the exothermic nature of its reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with sodium benzenethiolate?

A1: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also sensitive to moisture and air.[3] Contact with moisture can lead to the release of benzenethiol, which is a toxic and malodorous liquid.[4] Additionally, reactions involving this compound, particularly with alkyl halides, can be exothermic, posing a risk of thermal runaway if not properly controlled.

Q2: What are the typical signs of a runaway reaction when using this compound?

A2: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure. Key indicators include:

  • A sudden and sharp rise in the internal reaction temperature, as monitored by a thermocouple.

  • Vigorous, uncontrolled boiling of the solvent, even after removal of the external heat source.

  • Noticeable increase in pressure within the reaction vessel.

  • Rapid evolution of gases.

Q3: How can I minimize the risk of an exothermic event when preparing the this compound solution?

A3: The preparation of this compound from thiophenol and a base (like sodium hydroxide) can be exothermic. To manage this, it is recommended to perform the addition of the base to the thiophenol solution slowly and with cooling, for instance, in an ice-water bath.[5]

Troubleshooting Guides

Issue 1: Unexpectedly Strong Exotherm During Reaction

Symptom: A rapid and significant increase in reaction temperature upon addition of a reagent (e.g., an alkyl halide) to a solution of this compound.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Reagent Concentration Reduce the concentration of your reactants. Running reactions at lower molarity (e.g., 0.1-1 M) can help dissipate heat more effectively.[6]
Rapid Reagent Addition Add the electrophile (e.g., alkyl halide) to the this compound solution slowly and in a controlled manner (e.g., dropwise via an addition funnel).
Inadequate Cooling Ensure the reaction vessel is equipped with an efficient cooling system, such as an ice-water bath or a cryostat, especially during reagent addition.
"Neat" Reaction Conditions Avoid running the reaction without a solvent ("neat"), as the solvent acts as a heat sink.[6]
Issue 2: Low Yield and Formation of Side Products

Symptom: The desired thioether product is obtained in low yield, with the presence of impurities such as alkenes.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Competing Elimination Reaction (E2) The reaction of this compound with secondary or tertiary alkyl halides is prone to elimination side reactions, which are favored by high temperatures.[7][8][9] To favor the desired SN2 substitution, maintain a lower reaction temperature.[10]
Degradation of this compound This compound is sensitive to air and moisture.[3] Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents to prevent degradation.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of the nucleophile (this compound) is common, but a large excess can promote side reactions.

Experimental Protocols

General Protocol for the SNAr Reaction of an Activated Aryl Halide with this compound

This protocol provides a general guideline for the reaction of an electron-deficient aryl halide with this compound, a reaction that can be exothermic.

Materials:

  • Activated aryl halide (e.g., 2,4-dinitrochlorobenzene)

  • This compound

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask equipped with a magnetic stirrer, thermocouple, and condenser

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (e.g., ice-water)

Procedure:

  • Under an inert atmosphere, dissolve the this compound in the anhydrous solvent in the reaction flask.

  • Cool the solution to 0-5 °C using a cooling bath.

  • Slowly add a solution of the activated aryl halide in the same solvent to the cooled thiolate solution dropwise over a period of 30-60 minutes.

  • Monitor the internal temperature of the reaction mixture closely during the addition. The rate of addition should be adjusted to maintain the desired temperature.

  • After the addition is complete, allow the reaction to stir at the controlled temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, proceed with a carefully planned quenching and work-up procedure (see below).

Quenching Protocol for Reactions with Excess this compound

A stepwise quenching procedure is recommended to safely neutralize any unreacted, highly nucleophilic this compound.

  • Cool the reaction mixture in an ice-water bath.

  • Slowly add a less reactive quenching agent, such as isopropanol, to react with the bulk of the excess this compound.[11]

  • Once the initial exotherm subsides, cautiously add a more reactive quenching agent, like ethanol, followed by water.[12][13]

  • After the quench is complete, proceed with the aqueous work-up.

Visualizations

Exotherm_Management_Workflow Workflow for Managing Exothermic Reactions A Reaction Setup B Slow Reagent Addition (e.g., dropwise) A->B C Temperature Monitoring (Internal Thermocouple) B->C D Is Temperature Stable? C->D E Continue Reaction D->E Yes F Adjust Cooling / Addition Rate D->F No G Reaction Complete E->G F->C H Controlled Quenching G->H I Work-up H->I

Caption: A workflow diagram for managing exothermic reactions.

Troubleshooting_Low_Yield Troubleshooting Low Yield A Low Product Yield B Check for Side Products (e.g., by NMR, GC-MS) A->B C Alkene Side Product Detected? B->C D Indication of E2 Elimination C->D Yes F Check Reagent Quality C->F No E Reduce Reaction Temperature D->E G This compound Degraded? F->G H Use Fresh Reagent & Inert Atmosphere G->H Yes I Review Stoichiometry G->I No

Caption: A logical diagram for troubleshooting low product yield.

References

Incompatible materials to avoid with sodium benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the safe handling and use of sodium benzenethiolate (B8638828), with a focus on material compatibility to prevent hazardous reactions and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary materials and chemical classes to avoid with sodium benzenethiolate?

A: this compound is a reactive compound and should not come into contact with strong oxidizing agents, acids, and sources of moisture. It is also sensitive to air.[1]

Q2: Why are strong oxidizing agents incompatible with this compound?

A: Strong oxidizing agents can react exothermically with this compound, which can lead to the oxidation of the thiolate to form disulfide or other oxidized sulfur species. This reaction can be vigorous and may pose a safety hazard.

Q3: What happens when this compound is exposed to acids?

A: Contact with acids will protonate the benzenethiolate anion, leading to the formation of benzenethiol (B1682325) (thiophenol). Thiophenol is a volatile and highly toxic liquid with an extremely unpleasant odor.

Q4: The safety data sheet (SDS) mentions that this compound is "moisture sensitive" and "air sensitive". What are the implications of this?

A: Exposure to moisture or humid air can lead to the hydrolysis of this compound, which can result in the formation of benzenethiol and sodium hydroxide.[1] Air, particularly oxygen, can cause the gradual oxidation of the thiolate.[2] Therefore, it is crucial to handle and store the compound under an inert, dry atmosphere.[1]

Troubleshooting Guide

Q: My reaction involving this compound produced an intensely foul odor. What could be the cause?

A: The likely cause is the formation of benzenethiol. This can happen if the this compound was inadvertently exposed to an acidic substance or moisture. Even trace amounts of acid or water can lead to the generation of the malodorous benzenethiol. Ensure all your reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere.

Q: I observed an unexpected and rapid increase in temperature in my reaction mixture containing this compound. What might be happening?

A: A sudden temperature increase (exotherm) suggests a highly reactive and potentially hazardous side reaction. This is often indicative of a reaction with an incompatible material, most notably a strong oxidizing agent. Immediately and safely quench the reaction if possible and review all reagents for potential contaminants.

Q: The purity of my this compound seems to have decreased over time, and the material has a yellowish tint. Why is this?

A: This degradation is likely due to prolonged exposure to air and/or moisture.[1][2] Oxidation can lead to the formation of diphenyldisulfide, which can appear as a yellowish impurity. To prevent this, always store this compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and in a cool, dry place.[1][3]

Incompatible Materials Summary

Incompatible Material ClassSpecific ExamplesPotential Hazards and Outcomes
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesVigorous or violent exothermic reaction, fire risk, formation of oxidized sulfur compounds.
Acids Strong mineral acids (e.g., HCl, H₂SO₄)Generation of toxic and malodorous benzenethiol gas, potential for corrosion.
Moisture/Water Humid air, wet solventsHydrolysis to form benzenethiol and sodium hydroxide, degradation of the reagent.[1]
Air Atmospheric oxygenSlow oxidation to diphenyldisulfide, leading to sample degradation.[2]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the general steps for safely handling this compound to avoid contact with incompatible materials.

  • Preparation: Work in a well-ventilated chemical fume hood.[1] Ensure that all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).

  • Inert Atmosphere: If the experiment is sensitive to air or moisture, use standard Schlenk line or glovebox techniques to maintain an inert atmosphere throughout the procedure.

  • Reagent Handling: Weigh and transfer this compound under a blanket of inert gas. Use dry, non-sparking spatulas and tools.[3]

  • Solvent Choice: Use anhydrous solvents. If necessary, purify solvents to remove traces of water and dissolved oxygen.

  • Reaction Setup: Add reagents to the reaction vessel in a controlled manner. If there is a potential for an exothermic reaction, use an ice bath to cool the reaction mixture.

  • Work-up and Quenching: Be cautious during the work-up procedure. If quenching is required, add the quenching agent slowly and with cooling. Avoid acidic work-up conditions unless the goal is to protonate the thiolate.

  • Waste Disposal: Dispose of this compound waste and contaminated materials according to institutional and local regulations for hazardous chemical waste.[1]

Incompatibility and Hazard Diagram

IncompatibleMaterials cluster_reagent This compound cluster_incompatible Incompatible Materials cluster_hazards Potential Hazards / Outcomes Reagent This compound Exotherm Exothermic Reaction / Fire Reagent->Exotherm Reacts with ToxicGas Toxic / Foul-Smelling Gas (Benzenethiol) Reagent->ToxicGas Reacts with Degradation Reagent Degradation Reagent->Degradation Reacts with Oxidizers Strong Oxidizing Agents Oxidizers->Exotherm Acids Acids Acids->ToxicGas Moisture Moisture / Water Moisture->ToxicGas Moisture->Degradation Air Air (Oxygen) Air->Degradation

Caption: Incompatibility pathways for this compound.

References

Technical Support Center: Sodium Benzenethiolate Waste Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and answers to frequently asked questions regarding the safe disposal of sodium benzenethiolate (B8638828) waste. It is intended for researchers, scientists, and drug development professionals familiar with handling hazardous chemicals in a laboratory setting.

Troubleshooting and FAQs

Q1: What are the primary hazards associated with sodium benzenethiolate waste?

A1: this compound is a corrosive solid that is toxic if swallowed, in contact with skin, or inhaled.[1] It is also air and moisture sensitive.[2] Upon contact with acids or water, it can hydrolyze to form benzenethiol (B1682325), a volatile compound with an extremely foul and persistent odor, which is also toxic.

Q2: I've spilled a small amount of this compound powder. How should I clean it up?

A2: For small spills, you should:

  • Restrict access to the area.

  • Wearing appropriate Personal Protective Equipment (PPE) (see Q4), gently sweep up the solid material, avoiding dust formation.[2]

  • Collect the swept material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the spill area using the neutralization procedure outlined below for non-disposable equipment.

Q3: My solution of this compound has a strong, unpleasant odor. What does this mean?

A3: A strong odor indicates the formation of benzenethiol, likely due to exposure to moisture or air.[3] This increases the inhalation hazard. Ensure all subsequent handling of the waste is performed within a certified chemical fume hood.

Q4: What Personal Protective Equipment (PPE) is required when handling this compound waste?

A4: Always handle this compound and its waste in a well-ventilated area, preferably a chemical fume hood.[4][5][6] Mandatory PPE includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.[4]

Q5: Can I dispose of this compound waste down the drain?

A5: No. This compound is harmful to aquatic life and must not be disposed of down the sanitary sewer.[5] All waste, including the neutralized solution, must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[5]

Q6: What chemicals are incompatible with this compound?

A6: this compound is incompatible with strong oxidizing agents.[2] It will also react with acids to produce toxic and malodorous benzenethiol gas. Keep it away from moisture and air to prevent degradation.[2]

Waste Neutralization and Disposal Protocols

The primary method for rendering this compound waste less hazardous is through oxidation using a sodium hypochlorite (B82951) (bleach) solution. This converts the thiolate into a less volatile and odorous sulfonate. This procedure must be performed in a certified chemical fume hood.

Required Materials
  • Commercial bleach (containing ~5-8% sodium hypochlorite)

  • Water

  • Appropriately sized beakers or flasks for the reaction

  • Stir bar and stir plate

  • A designated, labeled hazardous waste container for the final neutralized liquid

  • A designated, labeled hazardous waste bag for solid waste

Experimental Protocol: Neutralization of Liquid Waste

This protocol is for dilute solutions of this compound.

  • Prepare the Neutralization Solution : In a fume hood, prepare a 1:1 (v/v) solution of commercial bleach and water in a beaker or flask large enough to accommodate the waste solution and allow for stirring and potential foaming.[4][6]

  • Cool the Bleach Solution : Place the beaker containing the bleach solution in an ice-water bath to dissipate heat generated during the exothermic reaction.

  • Slow Addition of Waste : While stirring the bleach solution, slowly and carefully add the this compound waste solution dropwise using a pipette or dropping funnel.[5][7]

  • Monitor the Reaction : The oxidation is exothermic. Control the rate of addition to keep the temperature manageable. If the temperature rises significantly or excessive foaming occurs, stop the addition until the reaction subsides.[5]

  • Complete the Reaction : After all the waste has been added, allow the mixture to stir at room temperature for at least one hour to ensure complete oxidation. The characteristic thiol odor should be absent.

  • Waste Collection : The resulting neutralized solution is still considered hazardous waste. Transfer it to a clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS office.

  • Final Disposal : Arrange for pickup and disposal of the hazardous waste container through your institution's EHS program.[5]

Disposal of Contaminated Solid Waste and Equipment
  • Disposable Items : All disposables that have come into contact with this compound (e.g., gloves, pipette tips, absorbent pads) must be collected in a separate, clearly labeled hazardous waste bag for solid waste.[4][8]

  • Non-Disposable Glassware/Equipment : Decontaminate glassware and equipment by submerging them in a 1:1 bleach-water solution within a fume hood.[4][6] Allow them to soak for at least 14-24 hours to ensure complete oxidation of any residue.[6] After soaking, the equipment can be washed using standard laboratory procedures. The used bleach solution should be collected as hazardous liquid waste.

Quantitative Data Summary
ParameterValue/InstructionCitation
Neutralizing Agent Commercial Sodium Hypochlorite (Bleach) Solution[4][5][7]
Recommended Dilution 1 part bleach to 1 part water[4][6]
Reaction Condition Perform in a fume hood, control exotherm with slow addition and/or ice bath.[4][5]
Decontamination Soak Time Minimum 14-24 hours for glassware/equipment.[6]
Final pH of Waste for Sewer NOT APPLICABLE . Do not dispose of via sanitary sewer.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Segregation cluster_treatment Neutralization & Decontamination cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work Inside Certified Chemical Fume Hood LiquidWaste Collect Liquid This compound Waste FumeHood->LiquidWaste SolidWaste Collect Contaminated Solid Waste (Gloves, Tips) FumeHood->SolidWaste Neutralize Slowly Add Liquid Waste to Bleach Solution (Control Temperature) LiquidWaste->Neutralize CollectSolid Seal Solid Waste Bag as Hazardous Waste SolidWaste->CollectSolid PrepBleach Prepare 1:1 Bleach-Water Solution PrepBleach->Neutralize Decon Soak Contaminated Equipment in Bleach (14-24h) PrepBleach->Decon CollectLiquid Collect Neutralized Liquid as Hazardous Waste Neutralize->CollectLiquid Decon->CollectLiquid Collect used bleach solution EHS Arrange Disposal via Institutional EHS Program CollectLiquid->EHS CollectSolid->EHS

Caption: Workflow for the safe neutralization and disposal of this compound waste.

References

Identifying and minimizing byproducts in sodium benzenethiolate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals identify and minimize byproducts in reactions involving sodium benzenethiolate (B8638828) (sodium thiophenoxide).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving sodium benzenethiolate?

The most prevalent byproduct is diphenyl disulfide, formed through the oxidation of this compound. Other potential byproducts can arise from side reactions with the solvent or alternative reaction pathways of the electrophile, such as elimination reactions.

Q2: How can I detect the presence of diphenyl disulfide in my reaction mixture?

Diphenyl disulfide can often be detected using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, it will appear as a less polar spot compared to the starting thiol. In GC-MS, it will show a characteristic molecular ion peak at m/z 218.27.

Q3: Why is it crucial to use an inert atmosphere when working with this compound?

This compound is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of diphenyl disulfide. Performing the reaction under an inert atmosphere, such as nitrogen or argon, is the most effective way to minimize this unwanted side reaction.

Q4: Can the choice of solvent influence byproduct formation?

Yes, the solvent can play a significant role. Protic solvents may lead to protonation of the thiolate, reducing its nucleophilicity. Aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they effectively dissolve the thiolate salt and promote the desired nucleophilic substitution.

Troubleshooting Guide

Issue 1: Low yield of the desired thioether and formation of a significant amount of a crystalline white solid.
  • Potential Cause: Oxidation of this compound to diphenyl disulfide. This is especially likely if the reaction was exposed to air.

  • Troubleshooting Steps:

    • Confirm the byproduct's identity: Isolate the white solid and analyze it using techniques like melting point determination, NMR, or MS to confirm if it is diphenyl disulfide.

    • Implement inert atmosphere techniques: In future experiments, ensure the reaction is carried out under a dry, inert atmosphere of nitrogen or argon. This involves using oven-dried glassware and employing techniques like Schlenk lines or glove boxes.

    • Use deoxygenated solvents: Purge the solvent with nitrogen or argon for at least 30 minutes before use to remove dissolved oxygen.

Issue 2: TLC or GC-MS analysis indicates multiple unexpected spots/peaks in addition to the product and starting material.
  • Potential Cause: This could be due to several factors, including solvent degradation, elimination side reactions, or the presence of impurities in the starting materials.

  • Troubleshooting Steps:

    • Analyze the starting materials: Check the purity of your this compound and the electrophile. Impurities can lead to unexpected side reactions.

    • Evaluate the reaction temperature: Excessive heat can promote side reactions and decomposition. Consider running the reaction at a lower temperature.

    • Consider the nature of the electrophile: If the electrophile has acidic protons beta to the leaving group, base-induced elimination can compete with the desired substitution reaction. Using a less hindered base or a different solvent might mitigate this.

Quantitative Data on Byproduct Formation

The following table summarizes the effect of reaction atmosphere on the formation of diphenyl disulfide in a typical SNAr reaction between this compound and an activated aryl halide.

Reaction AtmosphereReaction Time (hours)Yield of Desired Thioether (%)Yield of Diphenyl Disulfide (%)
Air66525
Nitrogen692<5
Argon694<3

Table 1: Illustrative data showing the impact of the reaction atmosphere on byproduct formation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Oxidation in a Reaction with this compound
  • Glassware Preparation: Dry all glassware in an oven at 120°C overnight and allow it to cool under a stream of dry nitrogen or in a desiccator.

  • Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) while flushing with dry nitrogen.

  • Reagent Addition: Add the this compound and the deoxygenated solvent to the reaction flask under a positive pressure of nitrogen.

  • Reaction Execution: Add the electrophile solution dropwise at the desired temperature. Maintain a gentle flow of nitrogen throughout the reaction.

  • Workup: Upon completion, cool the reaction to room temperature before quenching. It is advisable to perform the initial stages of the workup under an inert atmosphere if the product is also sensitive to oxidation.

Visual Diagrams

G cluster_0 Desired S_N2 Reaction Pathway cluster_1 Oxidative Byproduct Formation A PhS⁻Na⁺ (this compound) C Ph-S-R (Desired Thioether) A->C S_N2 Attack B R-X (Electrophile) B->C D NaX E 2 PhS⁻Na⁺ G Ph-S-S-Ph (Diphenyl disulfide) E->G Oxidation F O₂ (Air) F->G

Caption: Reaction pathways for this compound.

G A Unexpected Byproduct Detected (e.g., via TLC, GC-MS) B Is it Diphenyl Disulfide? A->B C Yes B->C D No B->D E Implement/Improve Inert Atmosphere Technique C->E F Analyze Starting Materials for Impurities D->F G Optimize Reaction Conditions (Temp., Solvent) F->G H Consider Alternative Side Reactions (e.g., Elimination) G->H

Caption: Troubleshooting workflow for byproduct identification.

Impact of solvent choice on sodium benzenethiolate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving sodium benzenethiolate (B8638828).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with sodium benzenethiolate, focusing on the impact of solvent choice.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inappropriate Solvent Choice: The solvent may be hindering the nucleophilicity of the benzenethiolate anion.- For SN2 reactions, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the sodium cation, leaving the benzenethiolate anion more "naked" and reactive.[1][2] - Avoid polar protic solvents (e.g., water, methanol (B129727), ethanol) for SN2 reactions, as they can hydrogen bond with the thiolate, creating a solvent cage and reducing its nucleophilicity.[3]
Poor Reagent Quality: this compound can oxidize over time if exposed to air. The electrophile may also contain impurities.- Use freshly opened or properly stored this compound. - Ensure the purity of the electrophile (e.g., alkyl halide) through purification techniques like distillation or chromatography.
Competing Elimination Reaction (E2): Benzenethiolate is a strong nucleophile but also a moderately strong base, which can lead to the formation of elimination byproducts, especially with secondary and tertiary substrates.- Lower the reaction temperature to favor the SN2 pathway, which typically has a lower activation energy than the E2 pathway. - Use a less sterically hindered substrate if possible.
Formation of Disulfide Byproducts Oxidation of Thiolate: this compound is susceptible to oxidation to diphenyl disulfide, particularly in the presence of air (oxygen).- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Degas the solvent prior to use.
Reaction Stalls or is Sluggish Insufficient Solubility: The reactants may not be fully dissolved in the chosen solvent.- Select a solvent in which both this compound and the electrophile are soluble. - Gentle heating may improve solubility and reaction rate, but monitor for potential side reactions.
Low Reactivity of Electrophile: The leaving group on the electrophile may not be sufficiently reactive.- Consider using an electrophile with a better leaving group (e.g., iodide > bromide > chloride).
Difficulty in Product Isolation/Purification Solvent-Related Workup Issues: The chosen solvent may complicate the extraction or purification process.- If using a high-boiling point polar aprotic solvent (e.g., DMF, DMSO), consider methods other than simple evaporation for removal. - Ensure the product is not soluble in the aqueous layer during workup. If it is, perform back-extraction of the aqueous layer with an appropriate organic solvent.[4]

Frequently Asked Questions (FAQs)

Q1: Which type of solvent is best for a substitution reaction with this compound?

A1: For SN2 reactions, polar aprotic solvents are generally preferred.[1][2] These solvents, such as DMF, DMSO, and acetonitrile, can significantly enhance the nucleophilicity of the benzenethiolate anion. They achieve this by effectively solvating the sodium cation while leaving the thiolate anion relatively unsolvated and more available for reaction.[3][5] In contrast, polar protic solvents like water and alcohols can decrease nucleophilicity through hydrogen bonding.[3]

Q2: My reaction with a secondary alkyl halide is giving a significant amount of an alkene byproduct. What can I do to favor the substitution product?

A2: The formation of an alkene suggests a competing E2 elimination reaction. To favor the desired SN2 substitution, you can try the following:

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature will favor the SN2 pathway.

  • Use a less basic nucleophile if possible: While you are using this compound, ensuring it is not used in large excess can help.

  • Solvent Choice: While polar aprotic solvents are good for SN2, ensure the chosen solvent does not overly favor elimination.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting materials and the formation of the product. Staining with potassium permanganate (B83412) can be useful for visualizing the product if it contains a readily oxidizable group.

Q4: I am not getting consistent results. What are some key experimental parameters to control?

A4: For reproducible results, ensure the following:

  • Consistent Reagent Quality: Use reagents from the same batch or ensure their purity is consistent.

  • Anhydrous Conditions: If your reaction is sensitive to moisture, use anhydrous solvents and perform the reaction under an inert atmosphere.

  • Precise Temperature Control: Use a reliable method to maintain a constant reaction temperature.

  • Efficient Stirring: Ensure the reaction mixture is homogeneous.

Quantitative Data on Solvent Effects

Solvent Solvent Type Dielectric Constant (ε) Relative Rate
MethanolPolar Protic32.71
EthanolPolar Protic24.6~0.5
AcetonePolar Aprotic20.7~500
Dimethylformamide (DMF)Polar Aprotic36.7~1,200
Dimethyl sulfoxide (B87167) (DMSO)Polar Aprotic46.7~2,800

Data adapted from a representative SN2 reaction to illustrate the general effect of solvent choice.[1]

As the table shows, switching from a polar protic solvent like methanol to a polar aprotic solvent like DMSO can increase the reaction rate by several orders of magnitude.

Experimental Protocols

General Protocol for Nucleophilic Substitution (SN2) with this compound

This protocol describes a general procedure for the reaction of an alkyl halide with this compound in a polar aprotic solvent.

Materials:

  • This compound (1.1 eq)

  • Alkyl halide (1.0 eq)

  • Anhydrous dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound.

  • Add anhydrous DMF to the flask via syringe. Stir the mixture until the this compound is fully dissolved.

  • Add the alkyl halide to the solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (this compound, Alkyl Halide) dissolve Dissolve this compound in Solvent prep_reagents->dissolve prep_solvent Select & Dry Solvent (e.g., Anhydrous DMF) prep_solvent->dissolve setup_glassware Assemble Dry Glassware Under Inert Atmosphere setup_glassware->dissolve add_halide Add Alkyl Halide dissolve->add_halide react Stir at Controlled Temperature add_halide->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography/Recrystallization) dry->purify final_product final_product purify->final_product Pure Product

Caption: General experimental workflow for SN2 reactions.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_solvent Check Solvent Type start->check_solvent check_reagents Check Reagent Quality start->check_reagents check_side_reactions Check for Side Reactions (e.g., Elimination) start->check_side_reactions protic_solvent Using Polar Protic Solvent? check_solvent->protic_solvent reagent_purity Are Reagents Pure & Fresh? check_reagents->reagent_purity elimination_product Alkene byproduct observed? check_side_reactions->elimination_product protic_solvent->check_reagents No aprotic_solvent Switch to Polar Aprotic (DMF, DMSO) protic_solvent->aprotic_solvent Yes solution Improved Yield aprotic_solvent->solution reagent_purity->check_side_reactions Yes purify_reagents Purify/Use Fresh Reagents reagent_purity->purify_reagents No purify_reagents->solution lower_temp Lower Reaction Temperature elimination_product->lower_temp Yes elimination_product->solution No lower_temp->solution

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

Comparing the reactivity of sodium benzenethiolate and potassium benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of sulfur-containing molecules integral to pharmaceuticals and advanced materials, the choice of reagents is paramount. Benzenethiolates are potent nucleophiles widely employed in reactions such as nucleophilic aromatic substitution (SNAr) and Williamson ether synthesis. This guide provides a comprehensive comparison of two common benzenethiolate (B8638828) salts: sodium benzenethiolate (PhSNa) and potassium benzenethiolate (PhSK). While direct comparative kinetic data is scarce in the literature, this document synthesizes theoretical principles, available experimental data for related compounds, and detailed protocols to empower researchers to make informed decisions and design robust comparative experiments.

Theoretical Considerations: The Cation's Influence

The reactivity of the benzenethiolate anion (PhS⁻) in solution is significantly influenced by its counterion (Na⁺ vs. K⁺). The nature of the cation affects the degree of ion pairing with the thiolate anion. In solution, these salts exist in an equilibrium between tightly bound ion pairs and dissociated, "free" ions. The free thiolate anion is the more potent nucleophile.

  • Ionic Radii and Charge Density: The potassium ion (ionic radius ~1.38 Å) is larger and has a lower charge density than the sodium ion (ionic radius ~1.02 Å). This difference in size and charge density leads to weaker electrostatic interactions between K⁺ and the thiolate anion compared to Na⁺.

  • Solvent Effects: In polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are common in SNAr reactions, the larger, more polarizable potassium cation is better solvated. This enhanced solvation further promotes the dissociation of the ion pair, leading to a higher concentration of the more reactive, free benzenethiolate anion.

Therefore, it is theoretically anticipated that potassium benzenethiolate will exhibit greater reactivity than this compound , particularly in polar aprotic solvents, due to a higher effective concentration of the nucleophilic thiolate anion.

Data Presentation: Physical Properties and Solubility

Quantitative data on the solubility of sodium and potassium benzenethiolate in common organic solvents is not extensively reported. However, we can infer their likely behavior from data on similar alkali metal salts. Generally, potassium salts of organic anions tend to be more soluble in organic solvents than their sodium counterparts.

PropertyThis compound (PhSNa)Potassium Benzenethiolate (PhSK)Reference(s)
Molecular Weight 132.16 g/mol 148.27 g/mol [1][2]
Appearance White to light-yellow solidWhite to light-yellow solid
Solubility in Water SolubleSoluble
Solubility in DMF ( g/100g ) Expected to be solubleExpected to be more soluble than PhSNa[3]
Solubility in DMSO SolubleExpected to be more soluble than PhSNa[4]
Solubility in Ethanol SolubleSoluble

Note: Direct comparative solubility data is limited. The relative solubilities in organic solvents are inferred from general trends of alkali metal salts.

Experimental Protocols for Comparative Reactivity Analysis

To provide definitive, quantitative comparisons, direct experimental evaluation is necessary. The following protocols are designed for a head-to-head comparison of sodium and potassium benzenethiolate in two common applications.

Nucleophilic Aromatic Substitution (SNAr) with 1-Chloro-4-nitrobenzene (B41953)

This experiment aims to compare the reaction rates of PhSNa and PhSK with a standard SNAr substrate. The reaction progress can be monitored by techniques such as UV-Vis spectrophotometry (monitoring the disappearance of the starting material or the appearance of the product) or by taking aliquots at various time points and analyzing them by HPLC or GC.

Materials:

  • This compound

  • Potassium benzenethiolate

  • 1-Chloro-4-nitrobenzene

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane (B42187) for GC analysis)

  • Reaction vials, magnetic stir bars, thermostat-controlled heating block

  • Analytical instrumentation (GC, HPLC, or UV-Vis spectrophotometer)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of 1-chloro-4-nitrobenzene (e.g., 0.1 M) in anhydrous DMF containing an internal standard.

    • Prepare separate stock solutions of this compound and potassium benzenethiolate (e.g., 0.1 M) in anhydrous DMF.

  • Reaction Setup:

    • In separate, identical reaction vials, place equal volumes of the 1-chloro-4-nitrobenzene stock solution.

    • Equilibrate the vials to the desired reaction temperature (e.g., 25°C).

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding an equal volume of the respective benzenethiolate stock solution to each vial simultaneously.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by diluting with a suitable solvent and/or adding a quenching agent).

  • Analysis:

    • Analyze the quenched aliquots using the chosen analytical method to determine the concentration of the starting material and/or product relative to the internal standard.

  • Data Processing:

    • Plot the concentration of the reactant versus time for both reactions.

    • Determine the initial reaction rates and the rate constants (k) for both sodium and potassium benzenethiolate.

Williamson Ether Synthesis with Benzyl (B1604629) Bromide

This experiment compares the reaction yields of PhSNa and PhSK in the synthesis of benzyl phenyl sulfide (B99878).

Materials:

  • This compound

  • Potassium benzenethiolate

  • Benzyl bromide

  • Anhydrous Ethanol

  • Reaction flasks, reflux condensers, magnetic stirrers, heating mantles

  • Equipment for workup (separatory funnel, rotary evaporator) and purification (silica gel for column chromatography)

  • Analytical instrumentation for yield determination (e.g., GC with an internal standard or isolated yield determination)

Procedure:

  • Reaction Setup:

    • In two identical round-bottom flasks equipped with reflux condensers and magnetic stir bars, dissolve equimolar amounts of this compound and potassium benzenethiolate in anhydrous ethanol.

    • To each flask, add an equimolar amount of benzyl bromide.

  • Reaction:

    • Heat both reaction mixtures to reflux for a set period (e.g., 2 hours).

  • Workup:

    • After cooling to room temperature, quench both reactions by adding water.

    • Extract the aqueous mixtures with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Analysis and Yield Determination:

    • Remove the solvent under reduced pressure.

    • Determine the crude yield.

    • Purify the products by column chromatography.

    • Determine the isolated yield of the pure benzyl phenyl sulfide for both reactions.

Visualizing Experimental Workflows and Theoretical Concepts

The following diagrams, created using the DOT language, illustrate the logical flow of the proposed experiments and the underlying chemical principles.

Experimental_Workflow_SNAr cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_substrate Prepare 0.1 M 1-chloro-4-nitrobenzene in DMF react_na Mix Substrate & PhSNa at 25°C prep_substrate->react_na react_k Mix Substrate & PhSK at 25°C prep_substrate->react_k prep_ph_sna Prepare 0.1 M PhSNa in DMF prep_ph_sna->react_na prep_ph_sk Prepare 0.1 M PhSK in DMF prep_ph_sk->react_k monitor_na Take Aliquots (0, 5, 10... min) react_na->monitor_na monitor_k Take Aliquots (0, 5, 10... min) react_k->monitor_k analyze_na Quench & Analyze (GC/HPLC) monitor_na->analyze_na analyze_k Quench & Analyze (GC/HPLC) monitor_k->analyze_k compare Compare Rate Constants (k_Na vs k_K) analyze_na->compare analyze_k->compare

Caption: Workflow for comparing the reactivity of PhSNa and PhSK in an SNAr reaction.

Williamson_Ether_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction_workup Reaction & Workup cluster_analysis Analysis setup_na Dissolve PhSNa in Ethanol add_benzyl_bromide Add Benzyl Bromide to both setup_na->add_benzyl_bromide setup_k Dissolve PhSK in Ethanol setup_k->add_benzyl_bromide reflux Reflux both mixtures add_benzyl_bromide->reflux workup Quench, Extract, & Dry reflux->workup purify Purify via Column Chromatography workup->purify yield Compare Isolated Yields purify->yield

Caption: Workflow for comparing the yields of PhSNa and PhSK in a Williamson ether synthesis.

Ion_Pairing_Effect cluster_na This compound cluster_k Potassium Benzenethiolate PhS-Na+ PhS⁻ Na⁺ (Tight Ion Pair) PhS- PhS⁻ (Free Anion) PhS-Na+->PhS- Less Dissociation Na+ Na⁺ PhS-Na+->Na+ Less Dissociation Higher Reactivity Higher Reactivity PhS-->Higher Reactivity PhS-K+ PhS⁻ K⁺ (Loose Ion Pair) PhS-_k PhS⁻ (Free Anion) PhS-K+->PhS-_k Greater Dissociation K+ K⁺ PhS-K+->K+ Greater Dissociation PhS-_k->Higher Reactivity

Caption: The effect of the counterion on ion pair dissociation and nucleophilicity.

Conclusion

Based on fundamental chemical principles, potassium benzenethiolate is expected to be a more reactive nucleophile than this compound , especially in polar aprotic solvents commonly used for SNAr and related reactions. This predicted enhanced reactivity is attributed to the larger ionic radius and lower charge density of the potassium cation, which leads to weaker ion pairing and a higher concentration of the highly reactive, free thiolate anion in solution.

For researchers and professionals in drug development and materials science, this difference can be critical. The use of potassium benzenethiolate may lead to faster reaction times, higher yields, and the possibility of conducting reactions under milder conditions. However, without direct comparative experimental data, this remains a well-founded hypothesis. The experimental protocols provided in this guide offer a clear pathway to obtaining the necessary quantitative data to validate this principle and to make data-driven decisions in the selection of benzenethiolate reagents for specific synthetic applications.

References

A Comparative Guide to the Kinetics of Demethylation Reactions Using Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the cleavage of aryl methyl ethers is a critical deprotection step. The choice of a demethylating agent significantly impacts reaction efficiency, substrate compatibility, and scalability. This guide provides an objective comparison of the kinetic performance of sodium benzenethiolate (B8638828) with alternative demethylating agents, supported by available experimental data.

Performance Comparison of Demethylating Agents

The demethylation of aryl methyl ethers by thiolate anions, such as sodium benzenethiolate, typically proceeds via an SN2 mechanism. The nucleophilic thiolate attacks the methyl group, leading to the cleavage of the ether bond and formation of a phenoxide and a thioether. The efficiency of this reaction is influenced by factors including the nucleophilicity of the thiolate, the electronic properties of the substrate, solvent, and temperature.

While direct side-by-side kinetic rate constants for various demethylating agents on a single substrate are not extensively compiled in the literature, a comparative analysis can be constructed from reported reaction conditions, times, and yields.

Table 1: Quantitative Comparison of Thiol-Based Demethylating Agents for Aryl Methyl Ethers

Demethylating AgentSubstrate ExampleSolventTemperature (°C)Reaction TimeYield (%)Reference
This compound Bisquaternary ammonium (B1175870) compoundsDichloromethaneNot specifiedNot specifiedNot specified[1][2]
Sodium Ethanethiolatep-cyanoanisoleDMFRefluxNot specified89[3]
Sodium Ethanethiolatep-nitroanisoleDMFRefluxNot specified77[3]
Sodium EthanethiolateAnisole (B1667542)DMFRefluxNot specified< 5[3]
Sodium DodecanethiolateAryl methyl ethersPEG-4001902-3 hoursHigh[4]
1-Dodecanethiol (B93513) / NaOH (in situ)Various aryl methyl ethersNMPNot specifiedFastHigh[5][6]
Ethyl 3-mercaptopropionateGuaiacol derivativesBuffer3024 hours> 90[7]

Key Observations:

  • Substituent Effects: The demethylation of substituted anisole derivatives with sodium ethanethiolate demonstrates a strong dependence on the electronic nature of the substituent. Electron-withdrawing groups (e.g., -CN, -NO₂) significantly enhance the reaction yield, consistent with an SNAr-like mechanism or stabilization of the resulting phenoxide.[3]

  • Alternative Thiols: Longer-chain, less odorous thiols like 1-dodecanethiol can be used effectively, especially with in-situ generation of the thiolate using a base like sodium hydroxide (B78521).[5][6] This approach offers a more practical alternative for larger-scale synthesis by avoiding the handling of foul-smelling and toxic thiophenol.

  • Reaction Conditions: Higher temperatures are generally required for efficient demethylation with thiolates. The choice of solvent also plays a crucial role, with polar aprotic solvents like DMF and NMP being common.

Experimental Protocols

1. General Protocol for Kinetic Study of Demethylation by HPLC

This protocol is designed to monitor the progress of a demethylation reaction and determine its kinetic parameters.

a. Reagents and Materials:

  • Aryl methyl ether substrate

  • This compound (or alternative thiol and base)

  • Anhydrous, high-purity solvent (e.g., DMF, NMP)

  • Internal standard (a stable compound not involved in the reaction)

  • Quenching solution (e.g., acidic buffer)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Thermostatted reaction vessel

b. Procedure:

  • Preparation: Prepare stock solutions of the aryl methyl ether substrate, this compound, and the internal standard in the chosen reaction solvent.

  • Reaction Setup: In a thermostatted vessel at the desired temperature, add the substrate and internal standard solutions.

  • Initiation: Initiate the reaction by adding the this compound solution. Start a timer immediately.

  • Sampling: At regular intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation and detection of the substrate, product, and internal standard.[1][8]

  • Data Analysis: Determine the concentrations of the substrate and product at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of the substrate versus time. If the reaction is performed under pseudo-first-order conditions (i.e., with a large excess of the demethylating agent), a plot of ln[Substrate] versus time should yield a straight line, the slope of which is the pseudo-first-order rate constant, kobs.[9]

2. In-situ Generation of Sodium Dodecanethiolate for Demethylation

This protocol offers a more practical approach by avoiding the isolation of the potentially hazardous thiolate.[5][6]

a. Reagents and Materials:

  • Aryl methyl ether substrate

  • 1-Dodecanethiol

  • Sodium hydroxide (or other suitable base)

  • N-Methyl-2-pyrrolidone (NMP) as solvent

b. Procedure:

  • To a solution of the aryl methyl ether in NMP, add 1-dodecanethiol and sodium hydroxide.

  • Heat the reaction mixture to the desired temperature (e.g., 150-190°C) and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous workup to isolate the phenolic product.

Visualizations

Demethylation_Mechanism cluster_reaction SN2 Reaction ArylOMe Aryl Methyl Ether (Ar-O-CH3) TS Transition State [Ar-O---CH3---S-Ph]‡ ArylOMe->TS Thiolate This compound (Na+ PhS-) Thiolate->TS Phenoxide Sodium Aryloxide (Ar-O- Na+) TS->Phenoxide Bond Cleavage Thioether Methyl Phenyl Sulfide (Ph-S-CH3) TS->Thioether Bond Formation Phenol Phenol (Ar-OH) Phenoxide->Phenol Protonation Workup Aqueous Workup Thioether->Workup Phenol->Workup

Caption: SN2 mechanism for the demethylation of an aryl methyl ether.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Substrate, Thiolate, Int. Std.) Reaction_Setup Set up Thermostatted Reaction Vessel Stock_Solutions->Reaction_Setup Initiate Initiate Reaction (Add Thiolate) Reaction_Setup->Initiate Sample Withdraw Aliquots at Intervals Initiate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Data_Processing Process Data (Peak Areas) HPLC->Data_Processing Kinetics Determine Rate Constant Data_Processing->Kinetics

Caption: Workflow for a kinetic study of a demethylation reaction.

References

Mechanistic Showdown: Unraveling C-S Bond Formation with Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers exploring the formation of carbon-sulfur bonds, a cornerstone of pharmaceutical and materials science. This document dissects the predominant mechanistic pathways involved in the reaction of sodium benzenethiolate (B8638828) with aryl halides, offering a comparative analysis of their performance based on available experimental data. Detailed experimental protocols and visual representations of the reaction mechanisms are provided to aid in experimental design and interpretation.

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic chemistry, yielding structural motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the various methods to construct these bonds, the reaction of sodium benzenethiolate with aryl halides stands out as a classical and widely utilized approach. Mechanistically, this transformation is primarily understood to proceed through a Nucleophilic Aromatic Substitution (SNA r) pathway. However, under certain conditions, radical-mediated processes can also play a significant role. This guide provides a comparative overview of these mechanistic alternatives, supported by experimental data to inform substrate choice and reaction optimization.

Mechanistic Pathways: A Head-to-Head Comparison

The reaction between this compound and an aryl halide to form a diaryl sulfide (B99878) can be broadly categorized into two primary mechanistic routes: the polar, two-step Nucleophilic Aromatic Substitution (SNA r) mechanism and a radical-mediated pathway, which can involve single electron transfer (SET) processes.

The Prevalent Pathway: Nucleophilic Aromatic Substitution (SNA r)

The SNA r mechanism is a well-established pathway for the reaction of nucleophiles with activated aryl halides. This two-step addition-elimination process is particularly favored when the aromatic ring of the aryl halide is substituted with electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group.

Mechanism Workflow:

SNAr_Mechanism A Aryl Halide (Ar-X) + This compound (NaSPh) B Meisenheimer Complex (Intermediate) A->B Addition (Rate-determining) C Diaryl Sulfide (Ar-SPh) + Sodium Halide (NaX) B->C Elimination

Figure 1: The SNA r mechanism for C-S bond formation.

The reaction is initiated by the nucleophilic attack of the benzenethiolate anion on the carbon atom bearing the halogen. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups is crucial for stabilizing this intermediate by delocalizing the negative charge. The subsequent elimination of the halide leaving group restores the aromaticity of the ring, yielding the final diaryl sulfide product.

The Alternative Route: Radical Mechanisms

While the SNA r mechanism is often dominant, radical pathways can become competitive, particularly with unactivated aryl halides or under photolytic or electrochemical conditions. These mechanisms are often initiated by a single electron transfer (SET) from the benzenethiolate to the aryl halide.

Proposed Radical Pathway:

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation A Aryl Halide (Ar-X) + Benzenethiolate (PhS-) B [Ar-X]•- + PhS• A->B Single Electron Transfer (SET) C [Ar-X]•- D Ar• + X- C->D Fragmentation E Ar• + PhS- F [Ar-SPh]•- E->F Radical-Anion Coupling G [Ar-SPh]•- + Ar-X H Ar-SPh + [Ar-X]•- G->H Electron Transfer

Figure 2: A proposed radical mechanism for C-S bond formation.

This radical chain mechanism involves the formation of an aryl radical and a thiyl radical. The aryl radical can then react with another benzenethiolate anion to form the product. Evidence for such pathways can be inferred from the observation of side products arising from radical-radical coupling or by employing radical trapping agents.

Performance Comparison: A Data-Driven Analysis

The efficiency and outcome of C-S bond formation with this compound are highly dependent on the substrate and reaction conditions, which in turn dictate the operative mechanism.

FeatureNucleophilic Aromatic Substitution (SNA r)Radical Mechanism
Substrate Scope Favored with electron-deficient aryl halides (e.g., nitro-, cyano-, carbonyl-substituted).Can occur with both electron-rich and electron-poor aryl halides, but often less selective.
Reaction Conditions Typically thermal reactions in polar aprotic solvents (e.g., DMF, DMSO).Can be initiated by heat, light (photocatalysis), or electrochemical methods.
Selectivity Generally high regioselectivity, with substitution occurring at the carbon bearing the leaving group.Can lead to mixtures of products and lower regioselectivity due to the indiscriminate nature of radical reactions.
Typical Yields Can achieve high to excellent yields with suitable substrates.Yields can be variable and are often moderate.
Kinetic Profile Second-order kinetics, first order in both aryl halide and nucleophile.More complex kinetic profiles, often involving initiation, propagation, and termination steps.

Table 1: Comparison of SNA r and Radical Mechanisms for C-S Bond Formation.

Experimental Protocols

The following are generalized experimental procedures for conducting C-S bond formation reactions with this compound, representative of conditions that may favor either an SNA r or a radical pathway.

Protocol 1: Synthesis of an Aryl Sulfide via SNA r

This protocol describes the synthesis of 4-nitrophenyl phenyl sulfide, a reaction expected to proceed predominantly through an SNA r mechanism due to the presence of the strongly electron-withdrawing nitro group.

Materials:

  • 1-Chloro-4-nitrobenzene (B41953)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-4-nitrobenzene (1.0 mmol) in anhydrous DMF (10 mL).

  • Add this compound (1.2 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into deionized water (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure 4-nitrophenyl phenyl sulfide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Potential for Radical-Mediated C-S Bond Formation

This protocol outlines the reaction of a less activated aryl halide, iodobenzene (B50100), with this compound. While an SNA r mechanism may still operate, the absence of strong electron-withdrawing groups could allow for a competitive radical pathway, especially under thermal conditions.

Materials:

  • Iodobenzene

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.2 mmol) in anhydrous DMF (10 mL).

  • Add iodobenzene (1.0 mmol) to the solution via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and quench with deionized water (50 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo after filtering.

  • Purify the resulting crude diphenyl sulfide by vacuum distillation or column chromatography.

  • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The formation of C-S bonds through the reaction of this compound with aryl halides is a versatile and powerful tool in synthetic chemistry. A thorough understanding of the underlying mechanistic pathways—primarily the Nucleophilic Aromatic Substitution (SNA r) and potential radical routes—is essential for predicting reaction outcomes and optimizing conditions. For activated aryl halides bearing electron-withdrawing groups, the SNA r mechanism is generally the most efficient and selective pathway. In contrast, for unactivated or electron-rich aryl halides, alternative conditions or catalytic systems that may favor radical or other cross-coupling mechanisms should be considered to achieve desired transformations. The experimental protocols provided herein serve as a starting point for researchers to explore these fundamental reactions in their own laboratories.

Comparative analysis of different thiolates for C-S cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Thiolate Selection for C-S Cross-Coupling Reactions

The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the thioether moiety is a common structural motif.[1] C-S cross-coupling reactions, which form these bonds by coupling a carbon electrophile (typically an aryl halide) with a sulfur nucleophile (a thiol or its corresponding thiolate), have become a powerful and widely used synthetic tool.[2] The choice of the thiolate precursor is a critical parameter that can significantly influence reaction efficiency, scope, and conditions. This guide provides a comparative analysis of different thiolates for C-S cross-coupling reactions, supported by experimental data and detailed protocols.

Comparative Performance of Thiolates

The selection of a thiolate source is often a balance between reactivity, stability, ease of handling, and functional group tolerance. While thiols are the direct precursors, their deprotonation in situ to the active thiolate species is common. Alternatively, pre-formed thiolate salts or thiol surrogates can be employed. The performance of various thiolates is influenced by the choice of the catalytic system, which is predominantly based on palladium or copper.[3]

Table 1: Comparative Performance of Different Thiolates in Palladium-Catalyzed C-S Cross-Coupling

Thiolate SourceCatalyst System (Typical)Aryl Halide ScopeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aryl ThiolsPd₂(dba)₃ / XantphosAryl Bromides/TriflatesCs₂CO₃Toluene (B28343)/Xylene110-14012-24Good to Excellent[4]
Aliphatic ThiolsPd(OAc)₂ / 1,1'-Bis(diisopropylphosphino)ferroceneAryl Bromides/ChloridesNaOtBuToluene80-11012-24Good to Excellent[4]
Potassium Thioacetate (B1230152)CuI / 1,10-phenanthrolineAryl IodidesBase-freeToluene10024Good to Excellent[5]

Table 2: Comparative Performance of Different Thiolates in Copper-Catalyzed C-S Cross-Coupling

Thiolate SourceCatalyst System (Typical)Aryl Halide ScopeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aryl ThiolsCuI (ligand-free)Aryl IodidesK₃PO₄DMF11010-24Good to Excellent[6]
Aliphatic ThiolsCuI / Amino Acid LigandAryl Iodides/BromidesK₂CO₃DMSO80-12012-24Good to Excellent[4]
ThiophenolsCu(OAc)₂·H₂O / 2,2'-BiimidazoleAryl IodidesCs₂CO₃DMSO803Good to Excellent[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key C-S cross-coupling reactions.

Protocol 1: Palladium-Catalyzed C-S Coupling of an Aryl Bromide with an Aliphatic Thiol

This protocol is adapted from a general method for the palladium-catalyzed coupling of thiols with aryl halides.[4]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,1'-Bis(diisopropylphosphino)ferrocene (Dippf)

  • Aryl bromide (1.0 mmol)

  • Aliphatic thiol (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and Dippf (0.024 mmol, 2.4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol), and a stir bar.

  • Add anhydrous toluene (5 mL) followed by the aliphatic thiol (1.2 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl sulfide.[7]

Protocol 2: Copper-Catalyzed Ligand-Free C-S Coupling of an Aryl Iodide with a Thiophenol

This protocol is based on a ligand-free copper-catalyzed C-S coupling method.[6]

Materials:

  • Copper(I) iodide (CuI) (0.025 mmol, 2.5 mol%)

  • Aryl iodide (1.0 mmol)

  • Thiophenol (1.2 mmol)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • In a reaction vessel, combine CuI (0.025 mmol), the aryl iodide (1.0 mmol), thiophenol (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the vessel.

  • Stir the mixture at 110 °C for 10-24 hours under an inert atmosphere.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure diaryl sulfide.[6]

Visualizing the Process

To better understand the experimental workflow and the relationships between different components of C-S cross-coupling reactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Product Analysis Reactants Aryl Halide & Thiolate Source Vessel Combine in Reaction Vessel Reactants->Vessel Catalyst Catalyst & Ligand Catalyst->Vessel Base_Solvent Base & Solvent Base_Solvent->Vessel Conditions Heat & Stir under Inert Atmosphere Vessel->Conditions Quench Quench Reaction Conditions->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterization Characterization (NMR, MS) Purify->Characterization

Caption: General experimental workflow for C-S cross-coupling reactions.

Thiolate_Comparison cluster_types Thiolate Types cluster_factors Influencing Factors cluster_outcome Reaction Outcome Thiolate Thiolate Source ArylThiol Aryl Thiols Thiolate->ArylThiol AlkylThiol Aliphatic Thiols Thiolate->AlkylThiol Thioacetate Potassium Thioacetate Thiolate->Thioacetate Catalyst Catalyst (Pd, Cu) ArylThiol->Catalyst AlkylThiol->Catalyst Thioacetate->Catalyst Ligand Ligand Catalyst->Ligand Base Base Ligand->Base Solvent Solvent Base->Solvent Yield Yield Solvent->Yield Scope Substrate Scope Solvent->Scope Conditions Reaction Conditions Solvent->Conditions

Caption: Key factors in the comparative analysis of thiolates for C-S coupling.

Conclusion

The choice of thiolate is a pivotal decision in the design of a C-S cross-coupling reaction. Aromatic and aliphatic thiols are versatile and widely used, with their reactivity and scope being highly dependent on the chosen catalytic system. Potassium thioacetate emerges as a convenient, odorless, and base-free alternative for the coupling with aryl iodides.[5] Researchers should consider the nature of their substrates, the desired reaction conditions, and the availability of reagents when selecting the optimal thiolate source for their synthetic needs. The provided data and protocols offer a starting point for the development and optimization of robust C-S bond-forming reactions.

References

Validating the structure of products formed from sodium benzenethiolate reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of synthetic products is paramount. This guide provides a comprehensive comparison of the classic SN2 reaction of sodium benzenethiolate (B8638828) for the synthesis of aryl thioethers against modern palladium-catalyzed cross-coupling methods. Detailed experimental protocols and spectroscopic data are presented to aid in the synthesis and rigorous structural confirmation of these valuable compounds.

The synthesis of aryl thioethers, a key functional group in many pharmaceuticals and functional materials, is a cornerstone of organic synthesis. Among the various synthetic routes, the reaction of sodium benzenethiolate with alkyl halides via an SN2 mechanism remains a fundamental and widely practiced method. However, the emergence of transition-metal-catalyzed cross-coupling reactions has provided powerful alternatives. This guide offers an objective comparison of these methods, with a focus on providing the necessary data and protocols to validate the resulting product structures.

Performance Comparison of Synthetic Routes

The choice of synthetic methodology for accessing aryl thioethers significantly impacts reaction conditions, substrate scope, and overall efficiency. The following table summarizes the key differences between the classical SN2 approach with this compound and a modern palladium-catalyzed cross-coupling reaction.

FeatureThis compound SN2 ReactionPalladium-Catalyzed Cross-Coupling
Reactants This compound, Alkyl halideAryl halide, Thiol (or thiol surrogate), Palladium catalyst, Ligand, Base
Mechanism Bimolecular Nucleophilic Substitution (SN2)Reductive Elimination/Oxidative Addition Catalytic Cycle
Typical Solvents Polar aprotic (e.g., DMF, Acetone) or alcohols (e.g., Ethanol)Anhydrous organic solvents (e.g., Toluene (B28343), Dioxane)[1]
Reaction Temperature Room temperature to refluxOften elevated (80-120 °C)[1]
Typical Yields Good to excellent for primary and some secondary alkyl halidesGood to excellent, often >80% for a wide range of aryl halides[1]
Functional Group Tolerance Sensitive to base-labile groups and sterically hindered substratesGenerally good, but can be sensitive to some functional groups[1]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis and subsequent validation of chemical structures.

Synthesis of Methyl Phenyl Sulfide (B99878) via SN2 Reaction

This protocol describes the synthesis of methyl phenyl sulfide (thioanisole) from this compound and methyl iodide.

Materials:

  • This compound

  • Methyl iodide

  • Ethanol (B145695)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • To the stirred solution, add methyl iodide (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl phenyl sulfide.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis of Phenyl 4-(propylthio)phenyl Sulfide via Palladium-Catalyzed Coupling

This protocol details a representative palladium-catalyzed synthesis of an unsymmetrical diaryl thioether.[1]

Materials:

  • 1-Bromo-4-(propylthio)benzene

  • Thiophenol

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Ethyl acetate

  • Celite

Procedure: [1]

  • To a dried Schlenk tube, add 1-bromo-4-(propylthio)benzene (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (5 mL) and thiophenol (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at 110 °C for 12-24 hours, monitoring for completion by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired phenyl 4-(propylthio)phenyl sulfide.[1]

Structural Validation Data

The unambiguous confirmation of the product's structure is achieved through a combination of spectroscopic techniques. Below is a summary of the expected data for a representative product, methyl phenyl sulfide.

Spectroscopic Data for Methyl Phenyl Sulfide
Spectroscopic TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.32-7.20 (m, 4H, Ar-H), 7.17-7.07 (m, 1H, Ar-H), 2.47 (s, 3H, S-CH₃)[2]
¹³C NMR (CDCl₃)δ (ppm): 138.5 (Ar-C), 128.8 (Ar-CH), 126.7 (Ar-CH), 125.0 (Ar-CH), 15.8 (S-CH₃)
Mass Spectrometry (EI) m/z (%): 124 (M⁺, 100), 109 (M⁺ - CH₃, 45), 91 (C₇H₇⁺, 30), 78 (C₆H₆⁺, 20), 45 (CH₃S⁺, 15)
Infrared (IR) ν (cm⁻¹): 3050-3100 (Ar C-H stretch), 2920 (Alkyl C-H stretch), 1580, 1480 (Ar C=C stretch), 690-750 (C-S stretch)[3]

Visualizing Reaction Pathways and Analytical Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical transformations and analytical procedures involved in this study.

G S_N2 Synthesis of Methyl Phenyl Sulfide sodium_benzenethiolate This compound reaction S_N2 Reaction (Ethanol, Reflux) sodium_benzenethiolate->reaction methyl_iodide Methyl Iodide methyl_iodide->reaction product Methyl Phenyl Sulfide reaction->product

Caption: SN2 reaction pathway for the synthesis of methyl phenyl sulfide.

G Structural Validation Workflow crude_product Crude Product purification Purification (Distillation or Chromatography) crude_product->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir structure_confirmed Structure Confirmed nmr->structure_confirmed ms->structure_confirmed ir->structure_confirmed

Caption: Workflow for the purification and structural validation of the synthesized thioether.

Advanced Spectroscopic Techniques for Unambiguous Structure Determination

For more complex thioether structures or in cases of ambiguity, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.[4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[4][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and confirming the position of substituents.[6]

By employing a combination of these synthetic methods and rigorous spectroscopic analysis, researchers can confidently synthesize and validate the structures of a wide array of aryl thioethers, paving the way for their application in drug discovery and materials science.

References

A Comparative Guide to Demethylating Agents: Evaluating the Efficiency of Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

The cleavage of aryl methyl ethers is a critical transformation in organic synthesis, particularly in the fields of natural product synthesis and medicinal chemistry, where it serves as a key deprotection step.[1][2] The stability of the methyl ether group makes its removal challenging, necessitating the use of potent reagents.[1][3] Among the various reagents developed, nucleophilic agents based on sulfur, such as sodium benzenethiolate (B8638828), offer a distinct, non-acidic approach.[1]

This guide provides an objective comparison of the efficiency of sodium benzenethiolate against other common classes of demethylating agents. The comparison is supported by experimental data, detailed protocols, and workflow visualizations to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic needs.

This compound: A Nucleophilic Approach

This compound (also known as sodium thiophenoxide) is a strong nucleophile used for the cleavage of aryl methyl ethers.[4][5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the thiolate anion directly attacks the methyl group, leading to the displacement of the corresponding phenoxide.[4] This method is typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.[5]

While effective, the use of this compound and other simple thiolates can be hindered by the powerful and unpleasant odor of the corresponding thiols.[3][4]

Comparative Analysis of Demethylating Agents

The choice of a demethylating agent is often a trade-off between reactivity, selectivity, and reaction conditions. While this compound is a viable option, a range of other reagents are frequently employed, each with distinct advantages and limitations. These are broadly categorized into other thiolate-based reagents, Lewis acids, and Brønsted acids.

Thiolate-Based Reagents

To address the malodorous nature of simple thiols, odorless or less volatile long-chain thiols have been developed.[4][7] These reagents operate under the same SN2 mechanism but offer significant practical advantages in handling.[7][8][9]

Table 1: Comparison of Thiolate-Based Demethylating Agents for Aryl Methyl Ethers

Reagent/BaseSolventTemperature (°C)Time (h)Substrate ExampleYield (%)Reference
Sodium Isopropyl ThiolateDMFRefluxN/A2,4-dimethoxy-quinoline38[1]
Sodium EthanethiolateDMF1303.5General Aryl Methyl EtherN/A[4]
1-Dodecanethiol (B93513) / NaOHNMP130N/AVarious Aryl Methyl Ethers>90[3]
3-Mercaptopropionic Acid / K₂CO₃DMAc15074-methoxy-1-naphthonitrile96[10]
Thiophenol / KF (catalytic)NMPN/AN/AVarious Phenyl Methyl EthersN/A[11]

NMP: N-Methyl-2-pyrrolidone; DMAc: N,N-Dimethylacetamide

Lewis and Brønsted Acid Reagents

Acid-based reagents are the most common alternatives to thiolates. Lewis acids like boron tribromide (BBr₃) are highly effective and often considered the first choice for demethylation due to their high reactivity, even at low temperatures.[3] Strong Brønsted acids such as hydrobromic acid (HBr) are also powerful but typically require harsh, high-temperature conditions, which can limit their functional group tolerance.[3][5]

Table 2: Performance of Representative Lewis Acid and Brønsted Acid Demethylating Agents

Reagent ClassReagentSolventTemperature (°C)Time (h)Substrate ExampleYield (%)Reference
Lewis AcidBBr₃CH₂Cl₂-78 to RTN/ACodeine91[1]
Lewis AcidBeCl₂TolueneReflux5General Aryl Methyl Ether95[1]
Lewis AcidAlCl₃ / EthanethiolN/AN/AN/Aup to 98[2]
Brønsted Acid47% HBrAcetic Acid~130N/AGeneral Aryl Methyl EtherN/A[3]
Brønsted AcidPyridinium HClNeat180-220N/ACodeineN/A[12][13]
Brønsted AcidHCl (10 mol%)Water25024-Propylguaiacol>95[14]

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a typical laboratory workflow.

Caption: SN2 mechanism of aryl methyl ether demethylation by a sodium thiolate.

Experimental_Workflow start 1. Setup dissolve Dissolve aryl methyl ether in anhydrous solvent (e.g., NMP) start->dissolve add_reagents Add base (e.g., NaOH) and thiol (e.g., Dodecanethiol) dissolve->add_reagents reaction 2. Reaction add_reagents->reaction heat Heat mixture to target temperature (e.g., 130°C) with stirring reaction->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup 3. Work-up monitor->workup cool Cool reaction to RT workup->cool quench Quench with aqueous acid (e.g., HCl) to neutralize cool->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract purify 4. Purification extract->purify dry Dry organic layer (e.g., Na₂SO₄) and concentrate purify->dry chromatography Purify crude product via column chromatography dry->chromatography product Final Product (Phenol) chromatography->product

Caption: General experimental workflow for a thiolate-mediated demethylation reaction.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key demethylating agents.

Protocol 1: Demethylation using an Odorless Thiol (1-Dodecanethiol)

This protocol is adapted from procedures developed to minimize the odor associated with thiol-based reagents.[3][7]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), add the aryl methyl ether (1.0 eq.).

  • Solvent and Reagents: Add a high-boiling aprotic solvent such as N-Methyl-2-pyrrolidone (NMP). Add sodium hydroxide (B78521) (NaOH, ~3.0 eq.) and 1-dodecanethiol (~3.0 eq.).

  • Reaction: Heat the mixture to 130 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify with aqueous HCl (e.g., 1M solution) to a pH of ~2-3.

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) or another suitable organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Demethylation using Boron Tribromide (BBr₃)

BBr₃ is a powerful but moisture-sensitive reagent that must be handled with care.[3]

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the aryl methyl ether (1.0 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of BBr₃ in CH₂Cl₂ (1.0 M, ~1.1-1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature while stirring. Monitor the reaction for completion by TLC. Reaction times can vary from 1 to several hours.

  • Quenching: Once complete, cool the mixture back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of methanol (B129727) or water. BBr₃ reacts violently with water and alcohols.[3]

  • Work-up and Purification: After quenching, dilute the mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: Demethylation using 3-Mercaptopropionic Acid

This method provides an alternative sulfur-based nucleophile. The following protocol is based on a patented procedure.[10]

  • Setup: Combine the aryl methyl ether (1.0 eq.), potassium carbonate (K₂CO₃, 6.0 eq.), 3-mercaptopropionic acid (4.0 eq.), and N,N-Dimethylacetamide (DMAc) in a suitable reaction vessel.

  • Reaction: Heat the mixture to 150 °C and stir for the required time (e.g., 2-18 hours), monitoring for completion.

  • Work-up: After cooling, remove the solvent under reduced pressure. Add water to the residue, followed by acidification with acetic acid or hydrochloric acid.

  • Extraction and Purification: Extract the product with a suitable solvent (e.g., MTBE or ethyl acetate). Combine the organic phases, dry with sodium sulfate, and concentrate. Purify the crude material via column chromatography.

Conclusion: Selecting the Right Reagent

The choice of a demethylating agent is highly dependent on the specific substrate and the desired process conditions.

  • This compound and other simple thiolates are effective nucleophilic reagents, providing a non-acidic pathway for demethylation. Their primary drawback is the handling of malodorous and volatile thiols.

  • Odorless long-chain thiols , such as 1-dodecanethiol, represent a significant improvement, offering the same mechanistic advantages without the unpleasant smell, making them a practical alternative for laboratory and scale-up applications.[7][9]

  • Lewis acids , particularly BBr₃ , are arguably the most versatile and widely used reagents. They are highly efficient under relatively mild temperature conditions but require strictly anhydrous setups and careful handling due to their reactivity with moisture.

  • Brønsted acids like HBr or HCl are powerful and inexpensive but the requirement for high temperatures limits their use to robust substrates that lack sensitive functional groups.[5][14]

Ultimately, while this compound is a historically important and effective reagent, modern alternatives like odorless thiols provide a more practical nucleophilic option. For general-purpose, high-efficiency demethylation, BBr₃ remains the benchmark against which other reagents are often compared. The experimental data and protocols provided in this guide should empower researchers to make an informed decision based on the specific demands of their synthetic challenges.

References

Unraveling the Transition State in Sodium Benzenethiolate Reactions: A Computational Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational analysis of the transition state in nucleophilic aromatic substitution (SNAr) reactions reveals nuanced differences in activation barriers and reaction pathways when comparing sodium benzenethiolate (B8638828) with other nucleophiles. This guide synthesizes findings from computational studies, providing a comparative framework for researchers, scientists, and drug development professionals.

The reactivity of sodium benzenethiolate in SNAr reactions is a subject of significant interest due to its role in the synthesis of various organic compounds. Computational chemistry provides a powerful lens to dissect the intricate details of the reaction mechanism, particularly the fleeting transition state. This guide compares the computationally-derived performance of this compound with alternative nucleophiles, supported by data from theoretical studies.

Performance Comparison of Nucleophiles in SNAr Reactions

Computational studies, primarily employing Density Functional Theory (DFT), have become instrumental in elucidating the energetic landscapes of SNAr reactions. These studies allow for the calculation of key parameters such as activation energies (ΔG‡), which provide a quantitative measure of the reaction's feasibility and rate.

A comparative analysis of the Gibbs free energy of activation for the reaction of different nucleophiles with various aromatic substrates highlights the relative reactivity. For instance, a DFT study on the reaction of 2-sulfonylpyrimidine derivatives with methanethiolate, a model thiol nucleophile, identified the nucleophilic addition as the rate-determining step.

Reactant SystemNucleophileLeaving GroupCalculated ΔG‡ (kcal/mol)Rate-Determining StepComputational Method
2-MethylsulfonylpyrimidineMethanethiolate-SO2MeNot explicitly stated, but nucleophilic addition is rate-determining[1]Nucleophilic AdditionωB97XD/6-31+G(d,p) / SMD (water)[1]
Hypothetical System for Comparison Benzenethiolate -F (in 4-nitrofluorobenzene) Data not available in initial searchLikely Nucleophilic AdditionComparable DFT level
1-Halogeno-2,4-dinitrobenzeneVarious Biothiols-Cl, -FNot explicitly calculated, but mechanism is borderline concerted/stepwise[2][3][4][5][6]Nucleophilic AdditionExperimental kinetic studies[2][3][4][5][6]
Atrazine (B1667683)Various Biothiols-ClNot explicitly calculated, but mechanism is borderline concerted/stepwise[2]Nucleophilic AdditionExperimental and theoretical study[2]

Note: The table highlights the need for a direct computational study on this compound with a comparable substrate to enable a precise quantitative comparison.

The mechanism of SNAr reactions can proceed through either a stepwise pathway, involving a distinct Meisenheimer intermediate, or a concerted pathway where bond formation and breakage occur simultaneously. Kinetic and computational studies on various thiol nucleophiles suggest that the mechanism can be borderline between these two pathways.[2][3][4][5][6] The nature of the nucleophile, the electrophile, the leaving group, and the solvent all play a crucial role in determining the preferred pathway.

Experimental and Computational Protocols

The insights into the transition state are derived from sophisticated computational methodologies. A typical workflow for such an analysis is outlined below.

Computational Workflow for Transition State Analysis

computational_workflow cluster_setup 1. System Setup cluster_calculation 2. DFT Calculations cluster_analysis 3. Analysis reactant_setup Define Reactants (e.g., this compound, Aryl Halide) geom_opt Geometry Optimization of Reactants and Products reactant_setup->geom_opt solvent_model Select Solvent Model (e.g., SMD, CPCM) solvent_model->geom_opt ts_search Transition State Search (e.g., QST2, QST3, Berny optimization) geom_opt->ts_search freq_calc Frequency Calculation to Confirm Transition State (Single imaginary frequency) ts_search->freq_calc structural_analysis Analyze Transition State Geometry ts_search->structural_analysis energy_profile Construct Gibbs Free Energy Profile freq_calc->energy_profile rate_determining Identify Rate-Determining Step energy_profile->rate_determining

Figure 1. A generalized workflow for the computational analysis of a reaction's transition state using DFT methods.

Key Experimental Protocols (from cited literature for analogous systems)

While this guide focuses on computational analysis, it's important to note that these theoretical studies are often benchmarked against experimental data. Key experimental techniques used in studying SNAr reaction kinetics include:

  • UV-Vis Spectrophotometry: To monitor the formation of the product over time and determine reaction rates under pseudo-first-order conditions.[3][4]

  • Mass Spectrometry: To identify the reaction products and confirm the regioselectivity of the substitution.[3][5]

  • NMR Spectroscopy: Used to characterize the structure of the final products.

Signaling Pathways and Logical Relationships

The factors influencing the transition state and the overall reaction mechanism in SNAr reactions are interconnected. The following diagram illustrates the logical relationships between the key determinants of reactivity.

sn_ar_factors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Nucleophile Nucleophile (e.g., Benzenethiolate) Transition_State Transition State (Energy and Geometry) Nucleophile->Transition_State Electrophile Aromatic Substrate (e.g., Aryl Halide) Electrophile->Transition_State Leaving_Group Leaving Group (e.g., -F, -Cl, -SO2Me) Leaving_Group->Transition_State Solvent Solvent Polarity Solvent->Transition_State Mechanism Reaction Mechanism (Stepwise vs. Concerted) Transition_State->Mechanism Rate Reaction Rate Transition_State->Rate Mechanism->Rate

Figure 2. Factors influencing the transition state and mechanism in SNAr reactions.

References

A Comparative Analysis of Sodium and Potassium Thiolates in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of initiator is critical in tailoring polymer properties. This guide provides a comparative analysis of sodium and potassium thiolates as initiators in polymer synthesis, with a focus on their impact on reaction kinetics and polymer characteristics. The information presented is supported by experimental data from the literature to aid in the selection of the optimal thiolate for specific polymerization applications.

The use of alkali metal thiolates as initiators, particularly in ring-opening polymerization (ROP), offers a versatile method for the synthesis of sulfur-containing polymers. The nature of the alkali metal counter-ion, specifically sodium (Na+) versus potassium (K+), can significantly influence the polymerization process and the final properties of the polymer. This difference is primarily attributed to the variation in ionic radius and electronegativity between the two cations, which affects the nucleophilicity of the thiolate anion and the degree of ion pairing in the reaction medium.

Performance Comparison: Sodium Thiolate vs. Potassium Thiolate

The selection between sodium and potassium thiolates can impact polymerization rate, molecular weight control, and the dispersity of the resulting polymers. While direct comparative studies focusing exclusively on sodium versus potassium thiolates across a broad spectrum of polymerizations are not extensively documented, insights can be drawn from studies on alkali metal alkoxides and other salts in ring-opening polymerizations, which show analogous trends.

Generally, potassium-based initiators are observed to be more active than their sodium counterparts in ring-opening polymerizations.[1] This increased activity can lead to faster polymerization rates. However, this enhanced reactivity may also result in a higher propensity for side reactions, such as transesterification, which can broaden the molecular weight distribution of the polymer.[2]

The following table summarizes the expected performance differences based on analogous systems.

Performance MetricSodium Thiolate InitiatorPotassium Thiolate InitiatorRationale
Polymerization Rate Generally slowerGenerally fasterThe larger ionic radius of K+ leads to a more dissociated, and thus more nucleophilic, thiolate anion.
Molecular Weight Control Potentially better controlMay exhibit broader dispersityThe higher reactivity of potassium thiolates can lead to more side reactions, affecting control.[2]
Dispersity (Đ) Typically narrowerCan be broaderRelated to the degree of control and occurrence of side reactions.
Solubility of Initiator Generally lower in non-polar solventsGenerally higher in non-polar solventsThe "softer" nature of the potassium cation can improve solubility in organic media.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible polymer synthesis. Below are generalized protocols for thiolate-initiated ring-opening polymerization. It is important to note that specific reaction conditions (temperature, solvent, monomer-to-initiator ratio) will need to be optimized for the specific monomer and desired polymer characteristics.

General Protocol for Thiolate-Initiated Ring-Opening Polymerization of a Thiolactone

Materials:

  • Thiolactone monomer (e.g., γ-thiobutyrolactone)

  • Sodium thiolate or potassium thiolate initiator

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene)

  • Quenching agent (e.g., acidic methanol)

Procedure:

  • Preparation of the Initiator: The sodium or potassium thiolate is typically prepared by reacting a thiol with a strong base (e.g., sodium hydride or potassium hydride) in an anhydrous solvent under an inert atmosphere.

  • Polymerization:

    • The thiolactone monomer is dissolved in the anhydrous solvent in a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

    • The desired amount of the sodium or potassium thiolate initiator solution is added to the monomer solution via syringe to commence polymerization.

    • The reaction is allowed to proceed at a controlled temperature (ranging from room temperature to elevated temperatures, depending on the monomer) for a specified time.

  • Termination: The polymerization is terminated by the addition of a quenching agent to protonate the active chain ends.

  • Purification: The resulting polymer is typically isolated by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane), followed by filtration and drying under vacuum.

Key Signaling Pathways and Workflows

The following diagrams illustrate the general workflow for a thiolate-initiated polymerization and the conceptual relationship between the counter-ion and polymerization control.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Initiator_Preparation Initiator Synthesis (e.g., R-SH + NaH -> R-SNa) Initiation Initiator Addition to Monomer Solution Initiator_Preparation->Initiation Monomer_Solution Monomer Dissolution in Anhydrous Solvent Monomer_Solution->Initiation Propagation Polymer Chain Growth Initiation->Propagation Termination Quenching Reaction Propagation->Termination Purification Polymer Precipitation & Purification Termination->Purification Characterization Characterization (e.g., NMR, GPC) Purification->Characterization

General workflow for thiolate-initiated polymerization.

counter_ion_effect Counter_Ion Alkali Metal Counter-Ion (Na+ vs. K+) Ionic_Radius Ionic Radius (K+ > Na+) Counter_Ion->Ionic_Radius Ion_Pairing Degree of Ion Pairing (Na+ > K+) Ionic_Radius->Ion_Pairing Nucleophilicity Thiolate Nucleophilicity (K+ > Na+) Ion_Pairing->Nucleophilicity Reactivity Polymerization Reactivity Nucleophilicity->Reactivity Control Polymerization Control Reactivity->Control influences

Influence of the counter-ion on polymerization characteristics.

References

The Cation's Role in Thiolate Reactivity: A Comparative Guide for Na+ vs. K+

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of counter-ion in a salt can have subtle yet significant effects on reaction outcomes. This guide provides a comparative analysis of the role of sodium (Na+) versus potassium (K+) cations in the reactivity of thiolates, a class of potent nucleophiles crucial in various chemical transformations, including the formation of active pharmaceutical ingredients. While the inherent nucleophilicity of the thiolate anion is the primary driver of its reactivity, the associated cation can influence reaction kinetics and equilibria through solvation effects and ion pairing.

The Subtle Influence of the Alkali Metal Counter-Ion

Thiolates (RS⁻) are the conjugate bases of thiols (RSH) and are widely recognized as excellent nucleophiles, often superior to their alkoxide counterparts.[1][2][3][4] This enhanced nucleophilicity is attributed to the greater polarizability of the larger sulfur atom.[2] The reactivity of a thiolate is not solely determined by the anion; the accompanying cation can play a role, particularly concerning the state of the thiolate in solution—whether it exists as a free ion, a solvent-separated ion pair, or a contact ion pair.

Recent studies investigating the influence of various metal cations on thiolate behavior have shown that for alkali metals like lithium (Li+), sodium (Na+), and potassium (K+), the differences in their effects on thiolate redox potentials and reaction equilibria can be minimal, especially when compared to the more significant influence of divalent cations like magnesium (Mg2+) or zinc (Zn2+).[1][5][6] Spectroscopic and electrochemical data suggest that Na+ and K+ do not significantly shift the equilibria in reactions involving thiolates and elemental sulfur.[5] This indicates that in many common organic solvents, both sodium and potassium thiolates are likely to exhibit very similar reactivities.

However, the choice of solvent can modulate the effect of the counter-ion. In polar aprotic solvents, which are common for nucleophilic substitution reactions, the larger, "softer" potassium cation is less strongly solvated than the smaller, "harder" sodium cation. This can lead to a "freer" or more reactive thiolate anion in the case of the potassium salt, potentially resulting in faster reaction rates. Conversely, in polar protic solvents, these differences may be leveled out by strong solvation of both the cation and the anion.

Experimental Protocol: Comparative Kinetic Analysis of Thiolate Reactivity

To quantitatively assess the difference in reactivity between a sodium and a potassium thiolate, a kinetic study of a well-defined reaction, such as a nucleophilic aromatic substitution (SNAr) or an SN2 reaction, can be performed. The following protocol outlines a general procedure for comparing the rate of reaction of a chosen electrophile with sodium and potassium salts of a specific thiol.

Objective: To determine and compare the second-order rate constants for the reaction of an electrophile with sodium thiolate and potassium thiolate.

Materials:

  • Thiol of interest (e.g., thiophenol)

  • Sodium hydride (NaH) or potassium hydride (KH) for deprotonation

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

  • Electrophile (e.g., 1-fluoro-2,4-dinitrobenzene (B121222) for SNAr, or an alkyl halide like methyl iodide for SN2)

  • Inert gas (e.g., argon or nitrogen)

  • Thermostatted reaction vessel

  • Analytical instrument for monitoring reaction progress (e.g., UV-Vis spectrophotometer, HPLC, or NMR spectrometer)

Procedure:

  • Preparation of Thiolate Solutions (in situ):

    • In two separate, dry, and inert gas-flushed flasks, prepare equimolar solutions of the chosen thiol in the anhydrous solvent.

    • To one flask, carefully add one equivalent of sodium hydride. To the other, add one equivalent of potassium hydride. This will generate the sodium and potassium thiolates, respectively.

    • Allow the hydrogen gas evolution to cease completely, ensuring full deprotonation.

  • Kinetic Run:

    • Equilibrate the thiolate solution and a solution of the electrophile (in the same solvent) to the desired reaction temperature in the thermostatted vessel.

    • Initiate the reaction by rapidly adding a known concentration of the electrophile solution to the thiolate solution under vigorous stirring.

    • Immediately begin monitoring the reaction progress. This can be done by:

      • UV-Vis Spectroscopy: Following the appearance of a product or disappearance of a reactant at a specific wavelength.

      • HPLC: Taking aliquots at specific time intervals, quenching the reaction (e.g., with a weak acid), and analyzing the concentration of reactants and products.

      • NMR Spectroscopy: Monitoring the change in integration of specific proton signals of the reactants and products over time.

  • Data Analysis:

    • From the concentration vs. time data, determine the initial rate of the reaction.

    • Assuming a second-order reaction (first order in thiolate and first order in electrophile), the rate law is: Rate = k[Thiolate][Electrophile].[7]

    • Calculate the second-order rate constant (k) for both the sodium and potassium thiolate reactions.

The following diagram illustrates the general workflow for this comparative experiment.

experimental_workflow cluster_prep Preparation of Thiolates cluster_reaction Kinetic Experiment cluster_analysis Data Analysis thiol Thiol Solution NaH Add NaH thiol->NaH KH Add KH thiol->KH Na_thiolate Sodium Thiolate Solution NaH->Na_thiolate K_thiolate Potassium Thiolate Solution KH->K_thiolate mix_Na Mix Na_thiolate->mix_Na mix_K Mix K_thiolate->mix_K electrophile Electrophile Solution electrophile->mix_Na electrophile->mix_K monitor_Na Monitor Reaction (e.g., UV-Vis) mix_Na->monitor_Na monitor_K Monitor Reaction (e.g., UV-Vis) mix_K->monitor_K data_Na Concentration vs. Time Data (Na+) monitor_Na->data_Na data_K Concentration vs. Time Data (K+) monitor_K->data_K calc_rate_Na Calculate Rate Constant k_Na data_Na->calc_rate_Na calc_rate_K Calculate Rate Constant k_K data_K->calc_rate_K compare Compare k_Na and k_K calc_rate_Na->compare calc_rate_K->compare

Caption: Experimental workflow for comparing Na+ and K+ thiolate reactivity.

Data Presentation

The quantitative data from the kinetic studies should be summarized in a clear and structured table to facilitate easy comparison.

Table 1: Hypothetical Second-Order Rate Constants for the Reaction of Thiophenolate with Methyl Iodide in Acetonitrile at 25°C

Thiolate SaltCationRate Constant (k) [M⁻¹s⁻¹]Relative Rate
Sodium ThiophenolateNa⁺ValueValue
Potassium ThiophenolateK⁺ValueValue

This table is for illustrative purposes. Actual values would be determined experimentally.

Visualizing the Reaction Pathway

The nucleophilic substitution reaction of a thiolate with an alkyl halide (an SN2 reaction) is a fundamental transformation where the influence of the counter-ion can be studied. The diagram below illustrates this concerted mechanism.

SN2_reaction reactants R-S⁻ M⁺ + CH₃-I transition_state [R-S···CH₃···I]⁻ M⁺ Transition State reactants->transition_state Nucleophilic Attack products R-S-CH₃ + M⁺ I⁻ transition_state->products Leaving Group Departure

Caption: SN2 reaction of a metal thiolate with methyl iodide.

Conclusion

The choice between sodium and potassium as the counter-ion for a thiolate nucleophile is often guided by practical considerations such as solubility and hygroscopicity. While experimental evidence suggests that the difference in reactivity between sodium and potassium thiolates is often subtle, it is not always negligible. In non-polar or weakly coordinating solvents, or in reactions with particularly sensitive transition states, the slightly larger and less coordinating nature of the potassium ion may lead to enhanced reactivity. For drug development and process chemistry, where reaction efficiency and reproducibility are paramount, a direct experimental comparison using a protocol similar to the one outlined here is recommended to make an informed decision. This ensures the selection of the optimal reagent for the desired transformation, leading to improved yields and more efficient synthetic routes.

References

Substituent Effects in Nucleophilic Reactions of Sodium Benzenethiolate: A Comparative Hammett Plot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers in organic chemistry and drug development, this document provides a comparative analysis of substituent effects in two distinct nucleophilic substitution reactions involving sodium benzenethiolate (B8638828). By examining both a nucleophilic aromatic substitution (SNAг) on a thiophene (B33073) ring system and a bimolecular nucleophilic substitution (SN2) at a benzylic carbon, we illustrate the application of Hammett plot analysis in elucidating reaction mechanisms and quantifying electronic effects.

This guide presents experimental data, detailed protocols, and visual representations of the underlying principles to offer a comprehensive resource for understanding and applying Hammett analysis in kinetic studies.

I. Comparative Analysis of Reaction Kinetics

The influence of substituents on the reaction rates of sodium benzenethiolate was investigated in two different reaction systems. The first is a nucleophilic aromatic substitution (SNAr) on a series of 3-bromo-2-nitro-4-X-thiophenes and 3-bromo-4-nitro-2-X-thiophenes. The second is a bimolecular nucleophilic substitution (SN2) on a series of para-substituted benzyl (B1604629) chlorides.

The quantitative data for both reaction series are summarized below, providing a clear comparison of the substituent effects as determined by their respective rate constants.

Reaction 1: Nucleophilic Aromatic Substitution (SNAr) of Substituted Thiophenes

The reaction of substituted 3-bromo-2-nitro-4-X-thiophenes and 3-bromo-4-nitro-2-X-thiophenes with this compound in methanol (B129727) at 20°C demonstrates the electronic effects of substituents on the rate of aromatic substitution.

Table 1: Rate Constants for the Reaction of Substituted Bromonitrothiophenes with this compound in Methanol at 20°C.[1]

SeriesSubstituent (X)σp / σp-Rate Constant (k) / 10-3 l mol-1 s-1
3-bromo-2-nitro-4-X-thiophenes H0.001.35
CH3-0.170.45
Br0.234.80
CO2CH30.4528.2
SO2CH30.72263
NO20.78562
3-bromo-4-nitro-2-X-thiophenes H0.002.51
CH3-0.170.63
Br0.2311.0
CO2CH30.64447
SO2CH30.9310,000
NO21.27251,000

A Hammett plot for the 3-bromo-2-nitro-4-X-thiophene series using σp constants gives a reaction constant (ρ) of +3.95 (correlation coefficient r = 0.998). For the 3-bromo-4-nitro-2-X-thiophene series, a better correlation is found with σp- constants, yielding a ρ value of +8.18 (r = 0.999).[1]

Reaction 2: Bimolecular Nucleophilic Substitution (SN2) of Substituted Benzyl Chlorides

The reaction of para-substituted benzyl chlorides with sodium thiophenoxide in a 0.250 M solution of lithium methoxide (B1231860) in methanol at 20.0°C provides insight into the electronic effects on the SN2 transition state.

Table 2: Rate Constants for the Reaction of para-Substituted Benzyl Chlorides with Sodium Thiophenoxide in Methanol at 20.0°C.

| Substituent (X) | σ | Rate Constant (k) / 10-3 l mol-1 s-1 | | :--- | :--- | :--- | :--- | | OCH3 | -0.27 | 1.83 | | CH3 | -0.17 | 2.67 | | H | 0.00 | 4.42 | | Cl | 0.23 | 7.98 | | NO2 | 0.78 | 29.3 |

A Hammett plot of log k versus σ for this reaction gives a reaction constant (ρ) of +0.87 (correlation coefficient r = 0.997).

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Kinetic Measurements for SNAr Reactions of Substituted Thiophenes

The rates of the reaction between the substituted bromonitrothiophenes and this compound were determined spectrophotometrically.[1]

  • Preparation of Solutions: Stock solutions of the thiophene substrates and this compound were prepared in anhydrous methanol. The this compound solution was freshly prepared by dissolving purified benzenethiol (B1682325) in a standardized solution of sodium methoxide in methanol.

  • Kinetic Runs: The kinetic measurements were carried out in a thermostatted spectrophotometer cell holder at 20.0 ± 0.1 °C. The reaction was initiated by adding a small volume of the substrate solution to the this compound solution directly in the spectrophotometer cell.

  • Data Acquisition: The increase in absorbance due to the formation of the product was followed at a wavelength where the product has a significant absorbance and the reactants have minimal absorbance. The wavelength was chosen based on the UV-Vis spectra of the starting materials and the isolated product for each reaction.

  • Calculation of Rate Constants: The pseudo-first-order rate constants (kobs) were obtained by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The second-order rate constants (k) were then calculated by dividing kobs by the concentration of the reactant in excess (this compound).

Kinetic Measurements for SN2 Reactions of Substituted Benzyl Chlorides

The rates of the reaction between the para-substituted benzyl chlorides and sodium thiophenoxide were also determined using UV spectrophotometry.

  • Preparation of Solutions: Stock solutions of the para-substituted benzyl chlorides and sodium thiophenoxide were prepared in a solvent system of 0.250 M lithium methoxide in anhydrous methanol.

  • Kinetic Runs: The reactions were performed in a constant-temperature bath at 20.0 ± 0.1 °C. The reaction was initiated by mixing equal volumes of the benzyl chloride and sodium thiophenoxide solutions.

  • Data Acquisition: At appropriate time intervals, aliquots of the reaction mixture were withdrawn, and the reaction was quenched. The concentration of the produced substituted benzyl phenyl sulfide (B99878) was determined by measuring the absorbance at its λmax using a UV spectrophotometer.

  • Calculation of Rate Constants: The second-order rate constants (k) were determined from the integrated second-order rate law, plotting 1/(a-x) versus time, where 'a' is the initial concentration of the reactants and 'x' is the concentration of the product at time 't'.

III. Visualization of Concepts

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Hammett_Workflow cluster_experiment Experimental Phase cluster_data_analysis Data Analysis Phase cluster_interpretation Interpretation Phase start Select Reaction Series (e.g., Substituted Benzyl Chlorides) measure Measure Rate Constants (k) for each substituent start->measure calculate_log Calculate log(k/k₀) measure->calculate_log get_sigma Obtain Hammett Substituent Constants (σ) plot Plot log(k/k₀) vs. σ get_sigma->plot calculate_log->plot determine_rho Determine Reaction Constant (ρ) from the slope plot->determine_rho interpret_rho Interpret the sign and magnitude of ρ to infer reaction mechanism determine_rho->interpret_rho

Caption: Workflow for Hammett Plot Analysis.

Substituent_Effects cluster_substituent Substituent (X) cluster_reaction_center Reaction Center cluster_rate Reaction Rate (k) edg Electron-Donating (e.g., -OCH₃, -CH₃) snar SNAr Transition State (Negative Charge Buildup) edg->snar Destabilizes sn2 SN2 Transition State (Partial Negative Charge) edg->sn2 Slightly Destabilizes ewg Electron-Withdrawing (e.g., -NO₂, -Cl) ewg->snar Stabilizes ewg->sn2 Stabilizes rate_decrease Decreased Rate snar->rate_decrease Leads to rate_increase Increased Rate snar->rate_increase Leads to sn2->rate_decrease Leads to sn2->rate_increase Leads to

Caption: Influence of Substituents on Reaction Rate.

References

A Comparative Guide to Spectroscopic Methods for Confirming the Purity of Synthesized Sodium Benzenetholate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is paramount in research and pharmaceutical development to ensure the reliability and reproducibility of experimental results. Sodium benzenethiolate (B8638828), a versatile nucleophile used in various synthetic transformations, must be of high purity to prevent side reactions and ensure accurate stoichiometric control. This guide provides a comparative overview of common spectroscopic methods for confirming the purity of synthesized sodium benzenethiolate, complete with experimental protocols and data for identifying potential impurities.

Comparison of Spectroscopic Methods

Several spectroscopic techniques can be employed to assess the purity of this compound. The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the desired level of quantitative detail. The most common and effective methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Data Summary

The following table summarizes the expected spectroscopic data for pure this compound and its common impurities: thiophenol (an unreacted starting material) and diphenyl disulfide (an oxidation product).

Spectroscopic Method This compound (C₆H₅SNa) Thiophenol (C₆H₅SH) (Impurity) Diphenyl Disulfide ((C₆H₅S)₂) (Impurity)
¹H NMR (ppm) ~7.5-7.6 (m, 2H, ortho-H), ~7.0-7.1 (m, 3H, meta- & para-H)~7.3-7.4 (m, 2H, ortho-H), ~7.2-7.3 (m, 3H, meta- & para-H), ~3.4 (s, 1H, -SH)~7.5 (m, 4H, ortho-H), ~7.3 (m, 6H, meta- & para-H)
¹³C NMR (ppm) ~140-145 (C-S), ~128-130 (aromatic C-H), ~122-125 (aromatic C-H)~130-132 (C-S), ~129-130 (aromatic C-H), ~125-126 (aromatic C-H)~137 (C-S), ~129 (aromatic C-H), ~127 (aromatic C-H)
FTIR (cm⁻¹) ~3050 (aromatic C-H stretch), ~1580, 1475, 1440 (aromatic C=C stretch), ~1025 (C-S stretch), ~730, 680 (aromatic C-H bend)~3060 (aromatic C-H stretch), ~2550 (S-H stretch, weak), ~1580, 1480, 1440 (aromatic C=C stretch), ~1025 (C-S stretch), ~740, 690 (aromatic C-H bend)~3060 (aromatic C-H stretch), ~1575, 1475, 1435 (aromatic C=C stretch), ~540 (S-S stretch, weak), ~740, 685 (aromatic C-H bend)
UV-Vis (λₘₐₓ, nm) ~265, ~290~236, ~275~245
Mass Spec. (m/z) Not directly observed as an intact salt.110 (M⁺)218 (M⁺)

Experimental Protocols

Detailed methodologies for each spectroscopic technique are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for purity determination as it provides quantitative information about the analyte and its impurities.

Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD)) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more), a spectral width covering the range of 0-10 ppm, and a relaxation delay of at least 5 seconds for accurate integration.

    • Acquire a ¹³C NMR spectrum if further structural confirmation is needed.

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum. The absence of a peak around 3.4 ppm indicates the absence of thiophenol.

    • The presence of signals corresponding to diphenyl disulfide can also be identified and quantified by integration if a known amount of an internal standard is added.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and sensitive method for identifying functional groups and is particularly useful for detecting the presence of thiophenol impurity.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet die and press under vacuum to form a transparent or translucent pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of a pure KBr pellet.

    • Collect the spectrum of the sample pellet over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The most telling sign of thiophenol impurity is the presence of a weak S-H stretching band around 2550 cm⁻¹.[1]

    • The absence of this peak is a strong indication of the purity of the this compound. The presence of characteristic peaks for diphenyl disulfide, such as the S-S stretch (around 540 cm⁻¹), can also be monitored.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward method for detecting aromatic impurities that have different conjugation systems.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a blank.

    • Scan the sample solution over a wavelength range of 200-400 nm.

  • Data Analysis:

    • Compare the observed λₘₐₓ values with those of pure this compound.[2]

    • The presence of thiophenol or diphenyl disulfide as impurities will result in shifts in the absorption maxima and changes in the overall shape of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is highly sensitive for detecting and identifying impurities, although it is not the primary method for quantifying the purity of the bulk salt.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile). The analysis is typically performed on the corresponding protonated species (thiophenol) or the disulfide after appropriate sample workup, as the sodium salt itself is not volatile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS for the volatile impurities).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Look for the molecular ion peak of thiophenol at m/z 110.[3]

    • Look for the molecular ion peak of diphenyl disulfide at m/z 218.[4]

    • The absence of these peaks suggests a high purity of the this compound with respect to these common impurities.

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for confirming the purity of synthesized this compound using the described spectroscopic methods.

Purity_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results & Conclusion Synthesis Synthesized This compound NMR ¹H NMR Spectroscopy Synthesis->NMR Primary Quantitative Analysis FTIR FTIR Spectroscopy Synthesis->FTIR Rapid Impurity Screening (Thiophenol) Pure Pure Product NMR->Pure No impurity signals Impure Impure Product (Requires Repurification) NMR->Impure Impurity signals present FTIR->Pure No S-H stretch FTIR->Impure S-H stretch present UV_Vis UV-Vis Spectroscopy MS Mass Spectrometry Impure->UV_Vis Further Characterization of Impurities Impure->MS Confirmation of Impurity Identity

Caption: Workflow for spectroscopic purity confirmation.

This comprehensive approach, utilizing a combination of spectroscopic methods, provides a high degree of confidence in the purity of synthesized this compound, ensuring the quality and reliability of subsequent research and development activities.

References

Safety Operating Guide

Proper Disposal of Sodium Benzenethiolate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment. Sodium benzenethiolate (B8638828) (also known as sodium thiophenolate), a corrosive and hazardous solid, requires stringent disposal procedures. This guide provides essential, step-by-step information for the proper management of sodium benzenethiolate waste, prioritizing safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

Quantitative Data on this compound Hazards

For quick reference, the following table summarizes key hazard information for this compound.

Hazard IdentificationGHS PictogramsSignal WordHazard StatementsUN Number
This compoundCorrosionDangerH314: Causes severe skin burns and eye damage.UN1759

Disposal Pathway for this compound Waste

The recommended disposal route for this compound is through an approved hazardous waste disposal facility. However, in a laboratory setting, a pre-treatment step to neutralize the reactive and corrosive nature of this compound can enhance safety during storage and transport. The following workflow outlines the complete disposal process, from initial waste generation to final disposal.

A Generated Sodium Benzenethiolate Waste B Segregate Waste in a Labeled, Closed Container A->B Proper Containment C Store in a Designated Hazardous Waste Area B->C Safe Storage D Pre-treatment: Oxidative Neutralization (Optional) C->D Enhance Safety E Package for Disposal C->E Direct Disposal (No Pre-treatment) D->E Post-Neutralization F Arrange for Pickup by an Approved Waste Disposal Vendor E->F Regulatory Compliance G Final Disposal at a Licensed Facility F->G Final Disposition

Figure 1. Logical workflow for the disposal of this compound waste.

Experimental Protocol: Oxidative Neutralization of this compound Waste

For laboratories equipped to perform chemical neutralization, the following protocol outlines a method for the oxidative deactivation of this compound using sodium hypochlorite (B82951) (bleach). This procedure converts the hazardous thiolate into less reactive sulfonate species.

Important: This procedure should be performed by trained personnel in a chemical fume hood with appropriate PPE. It is highly recommended to first conduct a small-scale test reaction to ensure a controlled and safe process.

Materials:

  • This compound waste (solid or in a solvent)

  • Sodium hypochlorite solution (household bleach, typically 5-6% NaOCl)

  • Stir plate and stir bar

  • Large beaker (at least 5 times the volume of the waste)

  • Water

  • pH paper or pH meter

Procedure:

  • Preparation:

    • If the this compound waste is a solid, dissolve it in a minimal amount of water in the large beaker. If it is already in a solvent, ensure the solvent is compatible with bleach (i.e., not an amine or ammonia-containing solvent).

    • Place the beaker on a stir plate and begin gentle stirring.

  • Neutralization:

    • Slowly and carefully add the sodium hypochlorite solution to the stirring this compound solution. An excess of sodium hypochlorite is generally required to ensure complete oxidation. A starting point is to use a 1:1 mixture of bleach and water.[1]

    • The reaction can be exothermic. Monitor the temperature of the reaction mixture. If the temperature rises significantly, slow down the addition of the bleach and/or cool the beaker in an ice bath.

    • Continue adding the bleach solution until the characteristic unpleasant odor of the thiol is no longer detectable. The formation of a white solid may indicate the oxidation of the thiol.[2]

  • Verification and Final pH Adjustment:

    • After the reaction appears complete (no odor, no further heat generation), test the pH of the solution. The solution will likely be basic due to the nature of bleach.

    • If necessary, neutralize the excess hypochlorite and adjust the final pH to between 6 and 8 by adding a reducing agent like sodium bisulfite, followed by a dilute acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) as needed.

  • Disposal of Neutralized Solution:

    • The resulting solution, containing sodium benzenesulfonate (B1194179) and sodium chloride, is significantly less hazardous. However, it should still be collected as aqueous hazardous waste.

    • Dispose of the neutralized solution in a properly labeled waste container for collection by a certified waste disposal company. Do not pour down the drain unless permitted by your institution's environmental health and safety (EHS) office and local regulations.

Final Disposal Logistics

Regardless of whether a pre-treatment step is performed, the final disposal of this compound and its neutralized byproducts must be handled by a licensed hazardous waste disposal company.[3][4] Ensure that all waste containers are clearly and accurately labeled with their contents to facilitate proper handling and disposal by the vendor.[3] Always consult your institution's EHS guidelines and local regulations to ensure full compliance.[5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.